8-NBD-cGMP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H18N9O10PS |
|---|---|
Molekulargewicht |
583.4 g/mol |
IUPAC-Name |
9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C18H18N9O10PS/c19-17-22-14-11(15(29)23-17)21-18(26(14)16-12(28)13-8(35-16)5-34-38(32,33)36-13)39-4-3-20-6-1-2-7(27(30)31)10-9(6)24-37-25-10/h1-2,8,12-13,16,20,28H,3-5H2,(H,32,33)(H3,19,22,23,29)/t8-,12?,13+,16-/m1/s1 |
InChI-Schlüssel |
OFZLFLCFZIWIFU-XEZMVQSXSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-NBD-cGMP: A Fluorescent Activator of cGMP-Dependent Protein Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)guanosine-3',5'-cyclic monophosphate (8-NBD-cGMP), a vital fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). This compound serves as a potent, membrane-permeable tool for studying cGMP-dependent signaling pathways. Its intrinsic fluorescence, which is environmentally sensitive, makes it an invaluable probe for investigating the activation and mechanism of cGMP-dependent protein kinases (PKGs). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of its function and application.
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a multitude of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling.[1] The primary intracellular effector of cGMP is the cGMP-dependent protein kinase (PKG).[2][3] Understanding the dynamics of cGMP signaling and the activation of PKG is crucial for elucidating cellular function and for the development of novel therapeutics.
This compound is a fluorescent derivative of cGMP that allows for the direct visualization and study of cGMP-PKG interactions.[4][5] A key feature of this compound is its environmentally sensitive fluorescence; it is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield upon binding to hydrophobic sites, such as the cGMP-binding domains of PKG.[4][5] This property makes it an excellent tool for real-time monitoring of PKG activation and for high-throughput screening of compounds that modulate the cGMP signaling pathway.
Physicochemical and Spectroscopic Properties
This compound is an analog of cGMP where a nitrobenzofurazan (NBD) fluorophore is attached to the C8 position of the guanine (B1146940) ring via a flexible linker. This modification confers the molecule with its characteristic fluorescent properties.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Full Chemical Name | 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)guanosine-3',5'-cyclic monophosphate | [5] |
| Molecular Formula | C18H17N9O9PS | N/A |
| Molecular Weight | 586.4 g/mol | N/A |
| Excitation Maximum (λex) | ~475 nm | [5] |
| Emission Maximum (λem) | ~525 nm | [5] |
| Binding Affinity (Kd) to PfPKG | 59 ± 4 nM | [6] |
| Binding Affinity (Kd) of cGMP to PfPKG | 51 ± 7 nM | [6] |
Note: Spectral properties of NBD are solvent-dependent and can shift upon binding to proteins.
Mechanism of Action
This compound functions as an activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[4][5] Like the endogenous ligand cGMP, this compound binds to the regulatory domain of PKG, inducing a conformational change that relieves the autoinhibition of the catalytic domain, leading to kinase activation and phosphorylation of downstream substrates.[3][7]
The binding of cGMP or its analogs to the two distinct cyclic nucleotide-binding (CNB) domains within the regulatory region of each PKG monomer triggers this activation. The bulky NBD moiety at the C8 position of the guanine ring in this compound can, however, influence its interaction with the binding pocket and its efficacy as an activator.
In the case of Plasmodium falciparum PKG (PfPKG), while the binding affinity of this compound is comparable to that of cGMP, it acts as a partial agonist or competitive antagonist.[6] This is attributed to a steric clash between the 8-NBD group and specific residues within the cGMP-binding domain. This clash prevents the complete conformational change required for full kinase activation, leading to a 10-fold reduction in activation compared to cGMP.[6] This highlights that the bulky fluorescent tag can modulate the pharmacological effect of the parent molecule.
Below is a diagram illustrating the general mechanism of PKG activation by cGMP and the modulatory effect of this compound.
Experimental Protocols
Live-Cell Imaging of PKG Activation
This protocol describes a general method for visualizing the localization and binding of this compound in live cells using fluorescence microscopy.
Materials:
-
This compound
-
Cell culture medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured cells expressing the target of interest
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Methodology:
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute the stock solution in live-cell imaging buffer to the final working concentration (typically in the low micromolar range).
-
Cell Staining:
-
Wash the cells gently with pre-warmed live-cell imaging buffer.
-
Incubate the cells with the this compound working solution at 37°C for a specified period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
-
Image Acquisition:
-
Wash the cells gently to remove excess unbound probe.
-
Acquire images using a fluorescence microscope with excitation and emission wavelengths appropriate for the NBD fluorophore (e.g., Ex: 470/40 nm, Em: 525/50 nm).
-
If desired, co-stain with other fluorescent markers (e.g., for specific organelles) using compatible filter sets.
-
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
In Vitro PKG Activity Assay
This protocol provides a general framework for measuring the activity of purified PKG using this compound as the activator. The assay typically measures the phosphorylation of a specific substrate.
Materials:
-
Purified PKG enzyme
-
This compound
-
PKG substrate (e.g., a specific peptide)
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
Methodology:
-
Reaction Setup: In a microtiter plate or microcentrifuge tube, combine the kinase assay buffer, the PKG substrate, and the purified PKG enzyme.
-
Activation: Add varying concentrations of this compound (or cGMP as a positive control) to the reaction mixture to initiate kinase activation.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding ATP. Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction using a suitable stop solution (e.g., EDTA, SDS-PAGE loading buffer).
-
Detection: Quantify the extent of substrate phosphorylation using an appropriate method, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.
-
ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or a coupled enzyme assay that produces a fluorescent signal.
-
-
Data Analysis: Determine the concentration-response curve for this compound and calculate parameters such as the EC50 for PKG activation.
Applications in Research and Drug Discovery
This compound is a versatile tool with numerous applications in both basic research and drug development:
-
Studying PKG Activation Dynamics: Its environmentally sensitive fluorescence allows for real-time monitoring of PKG conformational changes upon ligand binding.
-
High-Throughput Screening (HTS): The fluorescence properties of this compound make it suitable for developing HTS assays to identify novel activators or inhibitors of the cGMP signaling pathway.
-
Fluorescence Microscopy: Its membrane permeability enables the visualization of cGMP-binding proteins and their subcellular localization in live cells.
-
Investigating Allosteric Modulation: The steric bulk of the NBD group can be exploited to study the allosteric regulation of PKG and to identify compounds that bind to allosteric sites.
-
Probing Cyclic Nucleotide-Gated (CNG) Channels: this compound can also be used to study the activation and pharmacology of CNG channels.
Conclusion
This compound is a powerful and multifaceted fluorescent probe that has significantly advanced our understanding of cGMP-mediated signal transduction. Its unique spectral properties, coupled with its ability to activate PKG, provide researchers with a valuable tool to investigate the intricacies of this vital signaling pathway. The methodologies and data presented in this guide are intended to facilitate the effective use of this compound in a variety of research and drug discovery applications. As our understanding of cGMP signaling continues to evolve, the application of innovative tools like this compound will undoubtedly play a pivotal role in future discoveries.
References
- 1. leibniz-fmp.de [leibniz-fmp.de]
- 2. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 8-NBD-cGMP: A Fluorescent Probe for cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(2-(7-Nitro-4-benzofurazanyl)aminoethylthio)guanosine-3',5'-cyclic monophosphate, commonly known as 8-NBD-cGMP, is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). It serves as a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[1][2][3] A key feature of this compound is its environmentally sensitive fluorescence. In aqueous solutions, it is almost non-fluorescent, but it exhibits strong fluorescence in hydrophobic environments, such as the hydrophobic binding sites of proteins.[2][3] This property makes it a valuable tool for studying cGMP-mediated signaling pathways, enabling researchers to monitor the activation of PKG and potentially other cGMP-binding proteins in real-time. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols and visualizations of relevant signaling pathways.
Chemical Structure and Properties
This compound consists of a cGMP core modified at the 8-position with a linker attached to a nitrobenzofurazan (NBD) fluorophore. The NBD group is responsible for its fluorescent properties.
Chemical Structure:
Physicochemical and Spectral Properties of this compound
The following tables summarize the key physicochemical and spectral properties of this compound.
| Identifier | Value | Reference |
| IUPAC Name | 8-((2-((7-nitrobenzo[c][4][5][6]oxadiazol-4-yl)amino)ethyl)thio)guanosine 3',5'-(cyclic monophosphate) | |
| CAS Number | 115993-88-9 | [2] |
| Molecular Formula | C₁₈H₁₈N₉O₁₀PS | [2] |
| Molecular Weight | 583.43 g/mol | [2] |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO. Specific solubility data is not readily available and should be determined empirically. |
| Spectral Property | Value | Conditions | Reference |
| Maximum Excitation (λex) | 475 nm | In hydrophobic environments | [3] |
| Maximum Emission (λem) | 525 nm | In hydrophobic environments | [3] |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | In Methanol | |
| Fluorescence Quantum Yield (Φf) | Low in aqueous solutions, significantly increases in hydrophobic environments. Specific values are highly environment-dependent. | Varies with solvent polarity and protein binding. | [5][7] |
| Fluorescence Lifetime (τ) | Highly sensitive to the polarity of the surrounding environment. | Varies with solvent polarity and protein binding. | [4][5][8] |
Biological Activity and Mechanism of Action
This compound acts as a fluorescent activator of cGMP-dependent protein kinase (PKG). Upon binding to the cGMP binding sites on PKG, it induces a conformational change that activates the kinase. The fluorescence of the NBD moiety increases significantly upon binding to the hydrophobic pocket of the kinase, providing a direct readout of this interaction.[2][3] Studies have shown that while this compound has a similar binding affinity to cGMP for Plasmodium falciparum PKG (PfPKG), it is a less potent activator, suggesting it can also act as a partial agonist or competitive antagonist in some contexts.[9]
Binding Affinity of this compound to P. falciparum PKG
| Ligand | Dissociation Constant (Kd) | Reference |
| This compound | 59 ± 4 nM | [9] |
| cGMP | 51 ± 7 nM | [9] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is adapted from a study on the binding of this compound to Plasmodium falciparum PKG.[9]
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to a target protein (e.g., PKG).
Materials:
-
SPR instrument (e.g., Biacore)
-
Ni-NTA sensor chip
-
His-tagged purified protein (e.g., PfPKG 401-853)
-
This compound
-
Running buffer (e.g., HBS-P+, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Immobilization of the Ligand:
-
Equilibrate the Ni-NTA sensor chip with running buffer.
-
Inject the His-tagged protein solution over the sensor surface to capture it via the Ni-NTA interaction. Aim for a response unit (RU) level that will provide an adequate signal without mass transport limitations.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface for a defined period (e.g., 70 seconds) to monitor the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte and protein.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence-Based Protein Kinase G (PKG) Activity Assay
This is a general protocol for measuring PKG activity using a fluorescent substrate.
Objective: To measure the kinase activity of PKG by monitoring the phosphorylation of a substrate.
Materials:
-
Purified PKG
-
This compound (or other cGMP analog for activation)
-
Fluorescently labeled peptide substrate for PKG (e.g., a peptide with an environmentally sensitive fluorophore)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the kinase reaction buffer, ATP, and the fluorescent peptide substrate.
-
Add the enzyme: Add the purified PKG to each well.
-
Initiate the reaction: Add varying concentrations of this compound to the wells to activate the kinase. Include a control with no activator.
-
Monitor fluorescence: Immediately place the plate in a fluorescence plate reader and monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Plot the initial rates against the concentration of this compound to determine the activation constant (Ka).
Cellular Imaging with this compound using Fluorescence Microscopy
This protocol outlines a general procedure for visualizing the intracellular localization of this compound binding.
Objective: To visualize the subcellular localization of PKG activation or cGMP binding sites.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation ~475 nm, Emission ~525 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Cell Loading:
-
Remove the culture medium and wash the cells with PBS or a suitable imaging buffer.
-
Incubate the cells with a working concentration of this compound (typically in the low micromolar range, to be optimized for the cell type) in the imaging buffer for a specific duration (e.g., 15-30 minutes) at 37°C.
-
-
Cell Washing:
-
Remove the loading solution and wash the cells gently with fresh imaging buffer to remove excess, unbound probe.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire images using the NBD filter set.
-
If desired, co-stain with organelle-specific markers to determine the subcellular localization of the this compound signal.
-
-
Data Analysis:
-
Analyze the fluorescence images to determine the spatial distribution of the this compound signal within the cells.
-
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for dissecting the cGMP signaling pathway. This pathway is initiated by the synthesis of cGMP by guanylyl cyclases (GCs) and is terminated by its degradation by phosphodiesterases (PDEs). The primary effectors of cGMP are PKG, cyclic nucleotide-gated (CNG) ion channels, and some PDEs themselves.
cGMP Signaling Pathway
References
- 1. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilay… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-NBD-cGMP: Spectral Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(2-(7-Nitrobenzo[c][1][2]oxadiazol-4-yl)amino)ethylthio)-guanosine-3',5'-cyclic monophosphate, commonly known as 8-NBD-cGMP, is a fluorescent analog of the crucial second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). It serves as a powerful tool for researchers studying cGMP-mediated signaling pathways. This compound is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ[3][4]. Its utility is significantly enhanced by the environment-sensitive nature of its NBD (nitrobenzoxadiazole) fluorophore. In aqueous solutions, this compound is weakly fluorescent, but it exhibits a strong fluorescence signal upon binding to hydrophobic environments, such as the ligand-binding domains of proteins like PKG[3][4]. This "turn-on" characteristic makes it an excellent probe for studying ligand-protein interactions and for use in high-throughput screening assays.
Core Spectral and Physicochemical Properties
The quantitative spectral and physical characteristics of this compound are essential for designing and interpreting experiments. The data below has been compiled from manufacturer specifications and peer-reviewed literature.
| Property | Value | Notes |
| Excitation Maximum (λex) | 475 nm | In hydrophobic environments[4]. |
| Emission Maximum (λem) | 525 nm | In hydrophobic environments[4]. |
| Absorption Maximum (λabs) | 463 nm | Measured in Methanol (MeOH)[4]. |
| Molar Extinction Coefficient (ε) | 22,000 L·mol⁻¹·cm⁻¹ | Measured in Methanol (MeOH)[4]. |
| Fluorescence Behavior | Environment-sensitive | Weakly fluorescent in aqueous solutions; highly fluorescent in hydrophobic environments[3][4]. |
| Target | cGMP-dependent protein kinase (PKG) | Activator of isozymes Iα and Iβ[3][4]. |
Role in the cGMP Signaling Pathway
Cyclic GMP is a universal second messenger that mediates numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and phototransduction[1][2][5]. The canonical nitric oxide (NO)/cGMP signaling pathway is a primary focus of research where this compound is applied.
The pathway is initiated by signals like nitric oxide (NO), which activates the enzyme soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[2][6]. cGMP then allosterically activates its primary effector, cGMP-dependent protein kinase (PKG)[6][7][8]. PKG, a serine/threonine kinase, proceeds to phosphorylate a multitude of downstream protein targets, leading to a cellular response[2][8]. This compound functions as a direct analog of cGMP, binding to and activating PKG, thereby allowing for fluorescent interrogation of this critical activation step[4].
Experimental Protocols
The primary application of this compound is in fluorescence-based binding assays to monitor its interaction with PKG or other cGMP-binding proteins.
This protocol outlines a general method for measuring the increase in this compound fluorescence upon binding to a purified protein, such as PKG.
1. Materials and Reagents:
-
Purified cGMP-dependent protein kinase (PKG)
-
This compound sodium salt (light-sensitive, store at -20°C)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
Microplate-based spectrofluorometer
-
Low-volume, non-binding black microplates (e.g., 384-well)
2. Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or directly in Assay Buffer) to create a concentrated stock solution (e.g., 1 mM). Protect from light.
-
Prepare a stock solution of purified PKG in Assay Buffer. Determine its concentration accurately (e.g., via Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare a dilution series of the PKG protein in Assay Buffer in the microplate. Include a "no protein" control.
-
Prepare a working solution of this compound in Assay Buffer at twice the final desired concentration (e.g., 200 nM for a 100 nM final concentration).
-
Add an equal volume of the 2x this compound solution to all wells, including controls. This initiates the binding reaction.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to excite at ~475 nm and record the emission spectrum from 500 nm to 600 nm . Alternatively, measure the fluorescence intensity at the peak emission wavelength of ~525 nm .
-
Optimize gain settings using a well with the highest expected fluorescence to avoid detector saturation.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "no protein" control (background) from all other readings.
-
Plot the background-corrected fluorescence intensity as a function of PKG concentration.
-
The resulting curve can be fitted to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (Kd).
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. pnas.org [pnas.org]
- 8. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
8-NBD-cGMP: A Fluorescent Analog Illuminating cGMP Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1][2] Dysregulation of the cGMP signaling pathway is implicated in various pathologies, making its components attractive targets for therapeutic intervention. The study of this intricate signaling network has been significantly advanced by the development of sophisticated molecular tools, among which fluorescent analogs of cGMP are paramount. 8-(2-(7-Nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)ethylthio-cGMP (8-NBD-cGMP) has emerged as a powerful probe for visualizing and quantifying cGMP-dependent processes in real-time within living cells.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its properties, experimental applications, and the underlying signaling pathways it helps to elucidate.
Core Properties of this compound
This compound is a membrane-permeable analog of cGMP that is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence upon binding to hydrophobic pockets within proteins, such as the cGMP-binding domains of cGMP-dependent protein kinase (PKG).[2][4] This solvatochromic property makes it an excellent tool for studying ligand-protein interactions and enzyme activation.
Spectral and Physicochemical Properties
The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. The nitrobenzoxadiazole (NBD) fluorophore is sensitive to its local environment, which is the basis for its application in detecting cGMP binding events.
| Property | Value | Reference |
| Excitation Maximum (λex) | 475 nm | [3] |
| Emission Maximum (λem) | 525 nm | [3] |
| Molar Extinction Coefficient (ε) | 22,000 L·mol⁻¹·cm⁻¹ (in Methanol) | [3] |
| Quantum Yield (Φ) | ~0.04 (in water for NBD-NHMe) | [1] |
| Molecular Weight | 605.4 g/mol (Sodium Salt) | [3] |
| Lipophilicity (LogP) | 2.02 | [3] |
Note: The quantum yield is an approximation based on a similar NBD-amine conjugate in an aqueous environment, as a specific value for this compound was not available in the reviewed literature.
Binding Affinity and Potency
This compound is a potent activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[2] Its binding affinity has been characterized for some PKG isoforms, demonstrating its utility in probing the cGMP binding pockets of these key signaling enzymes.
| Target | Parameter | Value | Reference |
| Plasmodium falciparum PKG (PfPKG) | Dissociation Constant (Kd) | 59 ± 4 nM | [4] |
| Mammalian PKG Iα and Iβ | Potency | Potent Activator | [2] |
Note: While specific Kd or EC50 values for mammalian PKG isozymes were not explicitly found in the literature reviewed, this compound is widely cited as a potent activator.
The cGMP Signaling Pathway
Understanding the mechanism of action of this compound requires a firm grasp of the canonical cGMP signaling pathway. This pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[5] Once produced, cGMP exerts its effects by binding to and activating downstream effector proteins, most notably cGMP-dependent protein kinases (PKGs), but also cyclic nucleotide-gated (CNG) ion channels and cGMP-regulated phosphodiesterases (PDEs).[5] PKGs, in turn, phosphorylate a wide array of substrate proteins, leading to diverse cellular responses. The signal is terminated by the hydrolysis of cGMP to GMP by PDEs.
Mechanism of this compound Action and Visualization
This compound mimics endogenous cGMP by binding to the cGMP binding sites on effector proteins like PKG. Its key feature is the environmentally sensitive NBD fluorophore. In the unbound, aqueous state, the fluorescence of the NBD group is quenched. Upon binding to the hydrophobic cGMP-binding pocket of a protein, the fluorophore is shielded from the aqueous environment, leading to a significant enhancement of its fluorescence. This "light-up" property allows for the direct visualization and quantification of cGMP binding events.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantum Yield [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biophysical and Chemical Properties of 8-NBD-cGMP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical and chemical properties of 8-NBD-cGMP (8-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)aminoethylthio-guanosine-3',5'-cyclic monophosphate), a fluorescent analog of the crucial second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this powerful tool in their studies of cGMP signaling pathways and associated drug targets.
Core Biophysical and Chemical Properties
This compound is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[1] A key characteristic of this fluorescent analog is its environmentally sensitive fluorescence. In aqueous solutions, this compound is almost non-fluorescent; however, it exhibits strong fluorescence in hydrophobic environments, such as the hydrophobic binding sites of proteins. This property makes it an excellent probe for studying cGMP-protein interactions.
Quantitative Data Summary
The following tables summarize the key quantitative biophysical and chemical properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₁₇N₉NaO₁₀PS | As the sodium salt. |
| Molecular Weight | 605.4 g/mol | As the sodium salt. |
| Appearance | Yellow to orange solid | |
| Purity | ≥98% | As determined by HPLC. |
| Solubility | Soluble in DMSO. Membrane-permeant.[1] | While specific aqueous solubility data is limited, its membrane permeability suggests some degree of solubility in physiological buffers. It is recommended to prepare stock solutions in an organic solvent like DMSO and then dilute into aqueous buffers for experiments. |
| Storage | Store at -20°C in the dark. | Protect from light. |
| Spectroscopic Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 475 nm | In hydrophobic environments. |
| Emission Maximum (λem) | 525 nm | In hydrophobic environments. |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | In Methanol, at 463 nm. |
| Quantum Yield (Φ) | Not explicitly reported for this compound | The quantum yield of NBD-containing compounds is highly dependent on the solvent environment, typically low in aqueous solutions and increasing in nonpolar environments. For example, the quantum yield of a similar NBD-piperazine compound in PBS was found to be low. |
| Fluorescence Lifetime (τ) | Not explicitly reported for this compound | The fluorescence lifetime of NBD derivatives is also environmentally sensitive and typically falls within the nanosecond range. |
| Binding Affinity | Value (Kd) | Target | Method |
| Dissociation Constant | 59 ± 4 nM | Plasmodium falciparum Protein Kinase G (PfPKG) | Surface Plasmon Resonance (SPR) |
cGMP Signaling Pathways
Cyclic GMP is a critical second messenger involved in a multitude of physiological processes.[1] Its signaling is primarily mediated through three main targets: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[1]
Overview of the cGMP Signaling Pathway
The diagram below illustrates the canonical cGMP signaling pathway, initiated by the activation of guanylate cyclases (GCs) and leading to the activation of downstream effectors.
Protein Kinase G (PKG) Downstream Signaling
Upon activation by cGMP, PKG phosphorylates a variety of downstream protein substrates on serine and threonine residues, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.
Experimental Protocols
The unique fluorescent properties of this compound make it a versatile tool for a variety of in vitro and in-cell assays.
Fluorescence Polarization (FP) Assay for PKG Binding
This protocol describes a competitive fluorescence polarization assay to determine the binding affinity of a test compound for Protein Kinase G (PKG) by measuring the displacement of this compound.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.01% Triton X-100).
-
PKG Solution: Prepare a stock solution of purified PKG in assay buffer. The final concentration in the assay should be in the low nanomolar range, ideally close to the Kd of this compound for PKG.
-
This compound (Tracer) Solution: Prepare a stock solution of this compound in DMSO and then dilute it in assay buffer to a final concentration that is typically at or below its Kd for PKG (e.g., 10-50 nM).
-
Test Compound (Competitor) Solution: Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Procedure:
-
In a low-volume, black microplate, add the test compound dilutions.
-
Add the PKG solution to each well.
-
Add the this compound tracer solution to all wells.
-
Include control wells:
-
Tracer only (for minimum polarization value).
-
Tracer + PKG (for maximum polarization value).
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for this compound (e.g., excitation at 485 nm and emission at 535 nm).
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the bound this compound.
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method to screen for PDE inhibitors by monitoring the hydrolysis of cGMP using a coupled-enzyme assay where the product, GMP, is detected. This compound can be used as a fluorescent substrate in a continuous assay format.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
PDE Enzyme Solution: Prepare a stock solution of the purified PDE of interest in assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
This compound (Substrate) Solution: Prepare a stock solution of this compound in DMSO and dilute in assay buffer to a final concentration typically near the Km value for the specific PDE.
-
Test Compound (Inhibitor) Solution: Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the test compound dilutions.
-
Add the PDE enzyme solution to each well and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Include control wells:
-
No enzyme control (to measure background fluorescence).
-
No inhibitor control (for maximum enzyme activity).
-
-
-
Measurement and Analysis:
-
Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader in kinetic mode. The hydrolysis of this compound to 8-NBD-GMP will result in a change in the fluorescence signal.
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor.
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for the inhibitor.
-
Live-Cell Imaging with this compound
This protocol provides a general guideline for visualizing the uptake and intracellular distribution of this compound in live cells using fluorescence microscopy.
Detailed Methodology:
-
Cell Preparation:
-
Seed the cells of interest onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Culture the cells in appropriate growth medium until they reach the desired confluency (typically 50-70%).
-
-
Cell Labeling:
-
Prepare a loading buffer by diluting a stock solution of this compound in a serum-free medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 1-10 µM).
-
Remove the growth medium from the cells and wash them once with the pre-warmed loading buffer.
-
Add the this compound-containing loading buffer to the cells and incubate at 37°C for an appropriate time (e.g., 15-60 minutes) to allow for cellular uptake.
-
After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular this compound.
-
-
Imaging:
-
Mount the dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set for NBD (e.g., a filter cube with an excitation filter around 470/40 nm and an emission filter around 525/50 nm).
-
Use a high-numerical-aperture objective to acquire images.
-
Capture images at different time points to observe the dynamics of this compound distribution within the cells.
-
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always consult relevant literature and safety data sheets before working with any chemical compounds.
References
The Cell's Inner Glow: A Technical Guide to 8-NBD-cGMP Membrane Permeability in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the membrane permeability of 8-(2-[7-nitro-4-benzofurazanyl]aminoethylthio)-guanosine-3',5'-cyclic monophosphate (8-NBD-cGMP), a key fluorescent analog of the ubiquitous second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). Understanding the cellular uptake and intracellular behavior of this probe is critical for its effective use in live-cell imaging, high-throughput screening, and drug discovery programs targeting cGMP signaling pathways.
Introduction to this compound
This compound is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[1][2] Its utility stems from the environmentally sensitive fluorescence of the NBD group. In aqueous solutions, this compound is weakly fluorescent; however, upon entering the hydrophobic environment of the cell membrane or binding to intracellular targets like PKG, its fluorescence quantum yield increases significantly.[2] This property allows for the direct visualization of its uptake and distribution in living cells.
Quantitative Analysis of Membrane Permeability
For context, a study on other 8-substituted cGMP analogs provides a useful comparison:
| Compound | Log Kw | Permeability (Intracellular/Extracellular Conc.) | Cell Type | Incubation Time | Reference |
| 8-Br-cGMP | 1.17 | ~10% | Human Platelets | 10-20 min | [3] |
| 8-pCPT-cGMP | 2.52 | ~20% | Human Platelets | 10-20 min | [3] |
| 8-Br-PET-cGMP | Not specified | ~30% | Human Platelets | Not specified | [3] |
| 2'-dcGMP | 0.66 | Not permeable | Human Platelets | Not specified | [3] |
Table 1: Permeability of various cGMP analogs in human platelets. The data illustrates a positive correlation between lipophilicity (log Kw) and membrane permeability.
Given that the NBD moiety is a relatively large and hydrophobic group, it is anticipated that this compound possesses a lipophilicity that facilitates passive diffusion across the plasma membrane, similar to or greater than the analogs listed above.
Experimental Protocols for Assessing Membrane Permeability
The following protocols are generalized from standard live-cell imaging and fluorescence microscopy techniques and can be adapted for the specific assessment of this compound uptake.
Live-Cell Imaging of this compound Uptake
Objective: To visualize the cellular uptake and subcellular distribution of this compound in real-time.
Materials:
-
Adherent mammalian cell line (e.g., CHO, HeLa, HEK293)
-
Glass-bottom imaging dishes or multi-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Confocal or widefield fluorescence microscope with appropriate filter sets (λexc ~475 nm, λem ~525 nm)
-
Incubation chamber for maintaining 37°C and 5% CO2
Protocol:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Working Solution: On the day of the experiment, prepare a working solution of this compound in pre-warmed imaging buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Cell Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove any residual serum and medium.
-
Loading with this compound: Add the this compound working solution to the cells and place the dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Begin acquiring images immediately to capture the kinetics of uptake. Time-lapse imaging can be performed by capturing images at regular intervals (e.g., every 30-60 seconds) for a total duration of 30-60 minutes.
-
Data Analysis: Quantify the mean fluorescence intensity within individual cells over time to determine the rate of uptake.
Quantification of Cellular Uptake by Flow Cytometry
Objective: To obtain a quantitative measure of this compound uptake across a cell population.
Materials:
-
Suspension or trypsinized adherent cells
-
Flow cytometry tubes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Flow cytometer equipped with a blue laser (e.g., 488 nm) and appropriate emission filter (e.g., 530/30 nm bandpass).
-
Trypan Blue solution for viability assessment.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in pre-warmed imaging buffer.
-
Incubation: Add this compound to the cell suspension at the desired final concentration. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include a vehicle control (DMSO) and an unstained control.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on the flow cytometer, collecting fluorescence data from at least 10,000 events per sample.
-
Data Analysis: Determine the geometric mean fluorescence intensity (gMFI) for each sample. The increase in gMFI over time reflects the uptake of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for assessing membrane permeability.
Caption: cGMP signaling pathway and the role of this compound.
Caption: Workflow for assessing this compound permeability.
Cellular Uptake Mechanisms
The uptake of small, lipophilic molecules like this compound into cells is generally presumed to occur via passive diffusion across the plasma membrane. However, for fluorescent probes, other mechanisms such as endocytosis cannot be entirely ruled out without specific experimental validation.[4][5][6] Studies with various nanoparticles and fluorescent dyes have shown that processes like macropinocytosis and clathrin-mediated endocytosis can contribute to cellular entry.[4][6] To definitively determine the uptake mechanism of this compound, experiments using endocytosis inhibitors (e.g., cytochalasin D, amiloride, chlorpromazine) or performing uptake assays at 4°C (which inhibits active transport) would be necessary.
Conclusion
This compound is a valuable tool for the real-time investigation of cGMP signaling in living cells. Its inherent fluorescence and membrane permeability allow for direct visualization and quantification of its cellular uptake. While specific permeability coefficients are yet to be robustly documented, its chemical structure suggests efficient passive diffusion across the cell membrane. The provided protocols and workflows offer a solid foundation for researchers to design and execute experiments to further characterize the membrane permeability and intracellular dynamics of this important fluorescent probe. Future studies should focus on a more precise quantification of its permeability across various cell types and a definitive elucidation of its cellular uptake mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 8-NBD-cGMP: A Technical Guide
This guide provides an in-depth overview of 8-(2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino)ethylthio)guanosine 3',5'-cyclic monophosphate (8-NBD-cGMP), a key fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). It is intended for researchers, scientists, and drug development professionals working with the cGMP signaling pathway. This document details its discovery, mechanism of action, quantitative data, and experimental applications, including detailed protocols and signaling pathway diagrams.
Introduction: The cGMP Signaling Pathway
Cyclic GMP is a critical second messenger in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, neurotransmission, and retinal phototransduction.[1] The canonical pathway, often referred to as the Nitric Oxide (NO)/cGMP pathway, begins with the synthesis of NO.[2][3] NO diffuses into target cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) into cGMP.[3][4]
The intracellular effects of cGMP are mediated by three primary types of effector proteins:
-
cGMP-dependent protein kinases (PKG) : Serine/threonine kinases that phosphorylate a wide array of downstream targets, regulating processes like calcium homeostasis and gene expression.[5][6][7]
-
Cyclic nucleotide-gated (CNG) ion channels : Non-selective cation channels that are directly activated by cGMP binding.[1]
-
cGMP-regulated phosphodiesterases (PDEs) : Enzymes that hydrolyze cyclic nucleotides, thereby regulating the magnitude and duration of the cGMP signal.[5][6]
The development of molecular tools to probe this pathway with high spatiotemporal resolution has been crucial for understanding its complex role in cell biology. Fluorescent analogs of cGMP, such as this compound, were developed to meet this need.
Discovery and Rationale for this compound
This compound was developed as a potent, membrane-permeable, fluorescent activator of PKG isozymes Iα and Iβ.[8] The core rationale behind its design was to create a tool that could:
-
Mimic Endogenous cGMP : Effectively bind to and activate cGMP effectors, particularly PKG.
-
Provide a Fluorescent Readout : Allow for the direct visualization and quantification of its interaction with target proteins.
-
Function in Live Cells : Possess sufficient membrane permeability to be used in intact, living cells.
The key feature of this compound is its environmentally sensitive fluorophore, 7-nitro-2,1,3-benzoxadiazole (NBD). The molecule is weakly fluorescent in aqueous environments but exhibits a strong increase in fluorescence quantum yield when it moves into a hydrophobic environment, such as the cyclic nucleotide-binding pocket of a protein. This property makes it an excellent probe for studying ligand-protein interactions.
Physicochemical and Biological Properties
Chemical Synthesis
While the original detailed synthesis by Salowe et al. (2002) is the definitive source, a plausible synthetic route, based on established chemistry for 8-position guanosine analogs, involves a two-step process. The synthesis likely begins with 8-bromo-cGMP, a commercially available precursor. This is followed by a nucleophilic aromatic substitution reaction where the bromine atom at the 8-position is displaced by an NBD-containing nucleophile, such as N-(2-aminoethyl)-4-amino-7-nitrobenzofurazan, to yield the final product, this compound. This strategy is analogous to the synthesis of other 8-substituted cGMP derivatives.[9]
Mechanism of Action and Interaction with PKG
This compound acts as a potent activator of mammalian PKG Iα and PKG Iβ.[8] Upon entering the cell, it binds to the regulatory domain of PKG, inducing a conformational change that releases the autoinhibition of the catalytic domain, thereby activating the kinase to phosphorylate its substrates.[7]
Interestingly, its activity can be species- and isoform-dependent. In the case of Plasmodium falciparum PKG (PfPKG), this compound acts as a partial agonist or competitive antagonist.[3] It binds to PfPKG with an affinity similar to that of cGMP itself, but it is significantly less effective at activating the kinase.[3] Structural and molecular dynamics studies suggest that the bulky 8-NBD moiety creates a steric clash with key residues in the protein's C-terminal "lid" region, which is necessary for full kinase activation.[5] This prevents the protein from adopting its fully active conformation.
Quantitative Data
The following table summarizes the known quantitative parameters for this compound and the parent molecule, cGMP, for comparison.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | P. falciparum PKG (PfPKG) | Binding Affinity (Kd) | 59 ± 4 nM | [3] |
| cGMP | P. falciparum PKG (PfPKG) | Binding Affinity (Kd) | 51 ± 7 nM | [3] |
| cGMP | Mammalian PKG Iα | Activation Constant (Ka) | ~0.26 µM | [2] |
| cGMP | Mammalian PKG Iβ | Activation Constant (Ka) | ~10-fold higher than PKG Iα | [7] |
| This compound | Mammalian PKG Iα & Iβ | Activity | Potent Activator | [8] |
Signaling Pathway Visualization
The following diagram illustrates the core Nitric Oxide/cGMP signaling pathway.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol describes a method to measure the binding of this compound to a purified protein, such as PKG or a PDE, in a 384-well plate format.
Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. Small, unbound this compound rotates rapidly, resulting in low polarization of the emitted light. When bound to a large protein, its rotation is slowed, and the polarization of the emitted light increases.
Materials:
-
Purified target protein (e.g., PKG regulatory domain)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
Plate reader equipped with fluorescence polarization optics (Excitation: ~475 nm, Emission: ~525 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in Assay Buffer. A typical final concentration is 10-50 nM.
-
Prepare a serial dilution of the target protein in Assay Buffer. The highest concentration should be at least 10-fold higher than the expected Kd.
-
-
Assay Setup:
-
Add 10 µL of Assay Buffer to each well.
-
Add 10 µL of the target protein serial dilutions to the wells. For control wells (0% binding), add 10 µL of Assay Buffer instead.
-
Add 10 µL of the this compound working solution to all wells.
-
For unbound tracer control wells (100% free), add 10 µL of this compound to wells containing only 20 µL of Assay Buffer.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) on the plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a buffer-only well.
-
Plot the mP values against the logarithm of the protein concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the Kd (dissociation constant).
-
Live-Cell Imaging of this compound Uptake and Localization
This protocol provides a general framework for visualizing the uptake and distribution of this compound in cultured cells.
Principle: The membrane permeability of this compound allows it to enter living cells. Its fluorescence increases upon binding to intracellular targets like PKG, allowing for visualization of its accumulation in specific subcellular compartments or "hotspots" of cGMP signaling.
Materials:
-
Adherent cells cultured on glass-bottom imaging dishes (e.g., vascular smooth muscle cells)
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Stimulating agent (e.g., a NO donor like Sodium Nitroprusside, SNP)
-
Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel) and environmental control (37°C, 5% CO2)
Methodology:
-
Cell Preparation:
-
Plate cells on imaging dishes and allow them to adhere and grow to 60-80% confluency.
-
-
Loading with this compound:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Add this compound to the medium to a final concentration of 1-10 µM.
-
Incubate the cells for 15-30 minutes at 37°C to allow for probe uptake.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images before stimulation. Note the initial distribution of the fluorescent signal.
-
-
Stimulation and Time-Lapse Imaging:
-
To induce cGMP production, add the stimulating agent (e.g., 100 µM SNP) to the imaging medium.
-
Immediately begin acquiring a time-lapse series of images (e.g., one frame every 15-30 seconds) to monitor changes in fluorescence intensity and localization. An increase or redistribution of the signal may indicate binding to newly activated PKG.
-
-
Data Analysis:
-
Use imaging software to define regions of interest (ROIs) within the cells (e.g., cytoplasm, perinuclear region).
-
Measure the mean fluorescence intensity within the ROIs over time.
-
Plot the change in fluorescence intensity (ΔF/F0) to quantify the response to the stimulus.
-
Logical Development and Application
The creation of this compound was a logical step in the progression of cGMP research, enabling more dynamic and direct interrogation of its signaling pathway.
Conclusion
This compound remains a valuable and widely used tool for investigating the cGMP signaling pathway. Its unique fluorescent properties, combined with its ability to potently activate mammalian PKG and permeate cell membranes, allows for a range of applications from in vitro binding assays to real-time imaging in living cells. By providing a direct readout of ligand binding, it has facilitated a deeper understanding of cGMP effector engagement and has become an important compound in the toolkit of cell signaling researchers and drug discovery scientists.
References
- 1. Synthesis and use of 8-azidoguanosine 3',5'-cyclic monophosphate as photoaffinity label for cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation profile of cGMP-dependent protein kinase Iα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α. | Semantic Scholar [semanticscholar.org]
The Fluorescent Probe 8-NBD-cGMP: A Technical Guide to cGMP-Dependent Protein Kinase (PKG) Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-NBD-cGMP, a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP), and its application in studying the activation of cGMP-dependent protein kinase (PKG). This document details the quantitative data associated with its interaction with PKG, comprehensive experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, membrane-permeable fluorescent activator of cGMP-dependent protein kinase isozymes Iα and Iβ.[1] Its utility as a research tool stems from its intrinsic fluorescence, which is environmentally sensitive. In aqueous solutions, this compound exhibits minimal fluorescence; however, upon binding to the hydrophobic cGMP-binding sites on PKG, its fluorescence emission increases significantly.[1] This property makes it an invaluable probe for studying PKG activation and for high-throughput screening of compounds that modulate the cGMP/PKG signaling pathway.
The cGMP/PKG Signaling Pathway
The cGMP-dependent protein kinase signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC). Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, often activated by nitric oxide (NO). The subsequent increase in intracellular cGMP levels leads to the activation of PKG, a serine/threonine kinase. Activated PKG then phosphorylates a variety of downstream protein substrates, leading to a cellular response.
Quantitative Data: this compound Interaction with PKG
The binding affinity and activation potential of this compound for PKG have been characterized, primarily for the Plasmodium falciparum variant of the enzyme (PfPKG). While comprehensive data for all mammalian PKG isozymes are still emerging, the available information provides valuable insights.
| Ligand | Target Enzyme | Parameter | Value | Reference |
| This compound | PfPKG (catalytic domain) | Dissociation Constant (Kd) | 59 ± 4 nM | [2] |
| cGMP | PfPKG (catalytic domain) | Dissociation Constant (Kd) | 51 ± 7 nM | [2] |
Note: In the context of PfPKG, while this compound binds with an affinity similar to cGMP, it acts as a competitive antagonist, leading to a 10-fold reduction in kinase activation compared to cGMP.[2]
Experimental Protocols
The unique fluorescent properties of this compound allow for its use in a variety of assays to probe PKG activity. Below are detailed protocols for key experiments.
Fluorescence Polarization (FP) Assay for PKG-Ligand Binding
This assay measures the binding of this compound to PKG by monitoring changes in the polarization of its fluorescence. When this compound is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger PKG protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
Materials:
-
Purified PKG enzyme
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of PKG: In the assay buffer, prepare a series of concentrations of the purified PKG enzyme.
-
Prepare this compound solution: Prepare a constant, low nanomolar concentration of this compound in the assay buffer. The optimal concentration should be determined empirically but is typically at or below the Kd.
-
Assay Plate Setup: In a suitable microplate, add the serially diluted PKG enzyme. Then, add the this compound solution to all wells. Include control wells with only this compound (for minimum polarization) and wells with a saturating concentration of PKG (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a microplate reader. Excitation is typically in the range of 460-480 nm, and emission is measured in parallel and perpendicular planes around 520-540 nm.
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of the PKG concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
In Vitro Kinase Assay for PKG Activation
This assay measures the ability of this compound to activate the catalytic activity of PKG, which is its ability to phosphorylate a substrate.
Materials:
-
Purified PKG enzyme
-
This compound and cGMP (for comparison)
-
A specific peptide substrate for PKG (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., EDTA or a high concentration of ATP)
Procedure:
-
Prepare Activator Solutions: Create serial dilutions of both this compound and cGMP in the kinase reaction buffer.
-
Prepare Master Mix: Prepare a master mix containing the PKG enzyme and its peptide substrate in the kinase reaction buffer.
-
Initiate the Reaction: In a microplate, add the serially diluted activators. To initiate the kinase reaction, add the master mix to each well, followed by the addition of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding the stop solution.
-
Measure Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as electrophoretic separation of the phosphorylated and unphosphorylated fluorescent peptide, or by using commercially available kinase assay kits that employ antibodies specific for the phosphorylated substrate.
-
Data Analysis: Plot the kinase activity (e.g., amount of phosphorylated substrate) as a function of the activator concentration. Fit the data to a dose-response curve to determine the activation constant (Ka) and the half-maximal effective concentration (EC50).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a potential PKG modulator using this compound in a competitive binding assay format.
References
The Role of 8-NBD-cGMP in Elucidating Nitric Oxide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with profound effects on a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The canonical pathway for NO signaling involves the activation of soluble guanylyl cyclase (sGC), which catalyzes the synthesis of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, allosterically activates cGMP-dependent protein kinases (cGKs), also known as protein kinases G (PKG), which phosphorylate a multitude of downstream protein targets, thereby orchestrating the cellular response. The transient nature of cGMP signaling is tightly regulated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP, terminating the signal.
To unravel the complexities of the NO/cGMP signaling cascade, researchers rely on sophisticated molecular tools that can probe the intricate interactions between cGMP and its effectors. Among these tools, fluorescently labeled analogs of cGMP have emerged as indispensable probes for visualizing and quantifying cGMP dynamics in real-time. This technical guide focuses on 8-(2-[7-nitro-4-benzofurazanyl]aminoethylthio)-guanosine-3',5'-cyclic monophosphate (8-NBD-cGMP), a potent and membrane-permeable fluorescent analog of cGMP, and its pivotal role in advancing our understanding of nitric oxide signaling.
This compound: A Fluorescent Probe for cGMP Signaling
This compound is a synthetic derivative of cGMP where the fluorescent NBD (nitrobenzofurazan) group is attached to the C8 position of the guanine (B1146940) ring via a linker. This modification confers several advantageous properties that make it a powerful tool for studying cGMP-mediated processes.
Key Properties of this compound:
-
Fluorescence: this compound exhibits environmentally sensitive fluorescence. It is weakly fluorescent in aqueous solutions but displays a significant increase in fluorescence quantum yield upon binding to hydrophobic pockets within proteins, such as the cGMP-binding domains of cGK and PDEs. This property allows for the direct monitoring of binding events.
-
Membrane Permeability: The lipophilic nature of the NBD moiety renders this compound permeable to cell membranes, enabling its use in living cells to study intracellular cGMP signaling pathways.
-
Biological Activity: this compound is a potent activator of cGMP-dependent protein kinase isozymes Iα and Iβ, mimicking the effect of endogenous cGMP.[1] However, its efficacy can vary depending on the specific target protein. For instance, while it binds to the cGMP-dependent protein kinase from Plasmodium falciparum (PfPKG) with an affinity comparable to cGMP, it acts as a partial agonist or antagonist with a tenfold reduction in activation of the kinase compared to cGMP.[2][3][4][5]
Quantitative Data on this compound Interactions
The utility of this compound as a research tool is underscored by its well-characterized interactions with key components of the cGMP signaling pathway. The following tables summarize the available quantitative data.
| Parameter | Value | Target Protein | Organism | Reference |
| Dissociation Constant (Kd) | 59 ± 4 nM | PfPKG | Plasmodium falciparum | [6] |
| Dissociation Constant (Kd) of cGMP | 51 ± 7 nM | PfPKG | Plasmodium falciparum | [6] |
Table 1: Binding Affinities of this compound and cGMP for PfPKG. This table provides a direct comparison of the binding affinities of this compound and the natural ligand cGMP to the cGMP-dependent protein kinase from Plasmodium falciparum.
| Parameter | Observation | Target Protein | Organism | Reference |
| Activation | Potent activator | cGK Iα and Iβ | Mammalian | [1] |
| Activation | 10-fold reduced activation compared to cGMP | PfPKG | Plasmodium falciparum | [2][3][4] |
Table 2: Biological Activity of this compound. This table highlights the differential activating effects of this compound on mammalian and parasitic protein kinases G.
| Property | Value | Conditions | Reference |
| Excitation Wavelength (λex) | ~475 nm | In hydrophobic environments | [7] |
| Emission Wavelength (λem) | ~525 nm | In hydrophobic environments | [7] |
Table 3: Fluorescence Properties of this compound. This table outlines the key spectral characteristics of this compound, which are crucial for designing fluorescence-based experiments.
Experimental Protocols
The unique properties of this compound lend themselves to a variety of experimental applications for studying NO signaling. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for cGK-Ligand Binding
Fluorescence polarization is a powerful technique to measure the binding of a small fluorescent molecule (the tracer, in this case this compound) to a larger protein (cGK). When the small, rapidly tumbling fluorescent molecule binds to the larger, slower-tumbling protein, the polarization of the emitted fluorescence increases. This change in polarization can be used to determine binding affinities.
Materials:
-
Purified cGK isoform (e.g., PKG Iα)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the unlabeled competitor (e.g., cGMP or a test compound) in assay buffer.
-
Prepare a solution of this compound and cGK in assay buffer. The final concentration of this compound should be in the low nanomolar range (typically at or below its Kd for the target), and the cGK concentration should be sufficient to yield a significant polarization window (the difference in polarization between free and bound this compound).
-
To each well of the 384-well plate, add a small volume of the competitor dilution series.
-
Add the this compound/cGK solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader. The excitation wavelength should be set around 475 nm and the emission wavelength around 525 nm.
-
Data Analysis: Plot the fluorescence polarization values as a function of the competitor concentration. The data can be fitted to a competitive binding equation to determine the IC50 of the competitor, from which the binding affinity (Ki) can be calculated.
Live-Cell Imaging of Intracellular cGMP Dynamics
The membrane permeability of this compound allows for the visualization of its interaction with intracellular targets in living cells. This can provide spatial and temporal information about cGMP signaling.
Materials:
-
Cultured cells of interest grown on glass-bottom dishes or chamber slides
-
This compound
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F-12)
-
NO donor (e.g., SNAP, DEA NONOate) or other stimuli to induce cGMP production
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets for NBD fluorescence.
Protocol:
-
Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Add this compound to the cells at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically to achieve sufficient signal without causing cellular toxicity.
-
Incubate the cells with this compound for a sufficient time to allow for cellular uptake (e.g., 30-60 minutes).
-
Mount the dish on the microscope stage within the live-cell imaging chamber.
-
Acquire baseline fluorescence images of the cells.
-
Add the NO donor or other stimulus to the cells and immediately begin time-lapse imaging.
-
Data Analysis: Analyze the fluorescence intensity changes in different cellular compartments over time. An increase in fluorescence intensity in specific regions indicates the binding of this compound to its intracellular targets, reflecting an increase in local cGMP concentration.
Visualizing Signaling Pathways and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
This compound stands out as a versatile and powerful fluorescent probe for the investigation of nitric oxide signaling. Its environmentally sensitive fluorescence, coupled with its ability to permeate cell membranes and activate cGKs, provides researchers with a multifaceted tool to explore the intricacies of the cGMP signaling pathway. From quantifying binding affinities in vitro to visualizing cGMP dynamics in living cells, this compound continues to be instrumental in advancing our knowledge of NO-mediated physiological and pathophysiological processes, and it holds significant promise for the discovery of novel therapeutics targeting this critical signaling cascade. As our understanding of the spatial and temporal organization of cGMP signaling becomes more refined, the application of probes like this compound will be more crucial than ever.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discrimination between cyclic-nucleotides in a cyclic-nucleotide gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of N-methyl-D-aspartate receptor-stimulated cAMP and cGMP by PDE4 and PDE2 phosphodiesterases in primary neuronal cultures of rat cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-NBD-cGMP: A Fluorescent Probe for cGMP-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-guanosine-3',5'-cyclic monophosphate (8-NBD-cGMP), a vital fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). This document details its physicochemical properties, its role in the nitric oxide (NO)/cGMP signaling pathway, and a detailed protocol for its application in studying cGMP-dependent protein kinase (cGK) activity.
Core Properties of this compound
This compound is a valuable tool for researchers due to its fluorescent properties, which are sensitive to its local environment. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon binding to hydrophobic sites, such as the cGMP-binding domains of cGK. This property allows for the direct monitoring of cGK activation and the study of ligand-protein interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₉O₁₀PS · Na | [1] |
| Molecular Weight | 605.4 g/mol (Sodium Salt) | [1] |
| Excitation Maximum (λex) | ~475 nm | [1] |
| Emission Maximum (λem) | ~525 nm | [1] |
| Appearance | As specified by the supplier | |
| Purity | Typically >95% by HPLC | [1] |
| Storage | Store at -20°C, protected from light | [1] |
The NO/cGMP/cGK Signaling Pathway
The nitric oxide (NO)/cGMP signaling pathway is a crucial intracellular cascade involved in a myriad of physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.
Pathway Overview:
-
NO Synthesis: The pathway is initiated by the synthesis of NO from L-arginine by nitric oxide synthase (NOS) enzymes.
-
Guanylate Cyclase Activation: NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event allosterically activates sGC.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
cGK Activation: cGMP acts as a second messenger and binds to the regulatory domains of cGMP-dependent protein kinase (cGK, also known as protein kinase G or PKG). This binding induces a conformational change in cGK, leading to the activation of its catalytic kinase domains.
-
Downstream Phosphorylation: Activated cGK phosphorylates a wide range of downstream protein substrates on serine and threonine residues. This phosphorylation modulates the activity of these proteins, leading to the final physiological response. For instance, in smooth muscle cells, cGK-mediated phosphorylation leads to a decrease in intracellular calcium levels, resulting in muscle relaxation.
-
Signal Termination: The signaling cascade is terminated by the action of phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate (B84403) bond of cGMP, converting it to the inactive 5'-GMP.
Experimental Protocol: Fluorescence Polarization Assay for cGK Iα Activity
This protocol describes a fluorescence polarization (FP) assay to measure the binding of this compound to cGMP-dependent protein kinase Iα (cGK Iα). The principle of this assay is that the small, rapidly tumbling this compound molecule has a low FP value. Upon binding to the much larger cGK Iα protein, the rotational motion of the complex is significantly slower, resulting in a higher FP value. This change in FP is directly proportional to the extent of binding.
Materials:
-
Purified recombinant human cGK Iα
-
This compound (sodium salt)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% (v/v) Tween-20
-
96-well, black, flat-bottom microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C in small aliquots, protected from light.
-
Prepare working solutions of this compound by diluting the stock solution in Assay Buffer.
-
Prepare a stock solution of cGK Iα in a suitable buffer (e.g., as supplied by the manufacturer or in Assay Buffer with a stabilizing agent like glycerol). Determine the protein concentration accurately.
-
Prepare a serial dilution of cGK Iα in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the serially diluted cGK Iα solutions to individual wells. Include wells with Assay Buffer only as a negative control (no protein).
-
Add 50 µL of a fixed concentration of this compound solution to all wells. The final concentration of this compound should be in the low nanomolar range and optimized for the specific instrument and protein batch (e.g., 10 nM).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation wavelength to ~470 nm and the emission wavelength to ~530 nm.
-
Use appropriate G-factor correction for the instrument.
-
-
Data Analysis:
-
Subtract the background FP value (from wells with no protein) from all other readings.
-
Plot the change in fluorescence polarization (in millipolarization units, mP) as a function of the cGK Iα concentration.
-
The data can be fitted to a one-site binding equation to determine the dissociation constant (Kd) of the this compound:cGK Iα interaction.
-
Conclusion
This compound is an indispensable fluorescent probe for investigating the cGMP signaling pathway. Its environmentally sensitive fluorescence provides a powerful tool for real-time monitoring of cGK activation and for the quantitative analysis of ligand-protein interactions. The detailed protocol provided herein offers a robust framework for researchers to employ this compound in their studies, contributing to a deeper understanding of cGMP-mediated cellular processes and facilitating the discovery of novel therapeutics targeting this critical pathway.
References
Navigating the Nuances of 8-NBD-cGMP: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 8-(4-Nitro-2,1,3-benzoxadiazol-7-yl)aminoethylthio-guanosine-3',5'-cyclic monophosphate (8-NBD-cGMP), a crucial fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). Understanding the solubility and stability of this molecule in aqueous solutions is paramount for its effective use in research and drug development, particularly in assays involving cGMP-dependent protein kinase (PKG) and other cGMP-binding proteins.
Core Properties of this compound
This compound is a membrane-permeable derivative of cGMP that functions as a potent activator of PKG isozymes Iα and Iβ.[1] A key characteristic of the this compound molecule is its environmentally sensitive fluorescence. It is sparingly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield in hydrophobic environments, such as the nucleotide-binding sites of proteins.[1] This property makes it an invaluable tool for studying protein-ligand interactions. Its excitation and emission maxima are approximately 475 nm and 525 nm, respectively, when bound to a protein.[1]
Aqueous Solubility of this compound
Precise quantitative data on the maximum solubility of this compound in various aqueous buffers is not extensively documented in publicly available literature. Solubility can be influenced by factors such as pH, temperature, and the ionic strength of the buffer. For a structurally related compound, 8-Bromo-cGMP, a solubility of up to 100 mM in water has been reported, which may suggest that this compound is also reasonably soluble.[2][3] However, due to the bulkier and more hydrophobic NBD group, its solubility is likely to differ.
It is strongly recommended that researchers empirically determine the solubility of this compound in their specific aqueous buffer system prior to initiating experiments.
Data Presentation: Solubility Profile
The following table provides a template for researchers to document the solubility of this compound under their specific experimental conditions.
| Buffer System | pH | Temperature (°C) | Maximum Solubility (mM) | Observations |
| 50 mM HEPES | 7.4 | 25 | User-determined | e.g., Clear solution, precipitation observed above X mM. |
| 50 mM Tris-HCl | 8.0 | 25 | User-determined | |
| 1x PBS | 7.4 | 37 | User-determined | |
| User-defined | User-determined |
Experimental Protocol: Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or a plate reader capable of measuring absorbance
-
Calibrated micropipettes and tubes
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The amount should be enough to ensure that not all of the compound dissolves.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate the suspension at the desired temperature for a set period (e.g., 24 hours) to allow it to reach equilibrium. Intermittent shaking or vortexing is recommended.
-
-
Separate Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantify the Soluble Fraction:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same buffer.
-
Measure the absorbance of the dilutions at the absorbance maximum of this compound (around 475 nm).
-
Separately, prepare a standard curve using known concentrations of this compound in the same buffer.
-
Determine the concentration of the saturated supernatant by comparing its absorbance to the standard curve, accounting for any dilution factors. This concentration represents the maximum solubility.
-
Stability of this compound in Aqueous Solutions
The stability of this compound is a critical factor for the reproducibility of experimental results. Degradation can be influenced by pH, temperature, light exposure, and enzymatic activity.
-
Enzymatic Degradation: As a cGMP analog, this compound can be a substrate for phosphodiesterases (PDEs), although 8-substituted cGMP derivatives are generally considered to be poor substrates and thus are more resistant to hydrolysis compared to cGMP itself.[9]
-
Photostability: The NBD fluorophore is known to have limited photostability, and prolonged exposure to high-intensity light should be avoided to prevent photobleaching and potential photodegradation.[10][11]
Data Presentation: Stability Profile
The following table can be used as a template to record the stability of this compound solutions under various storage conditions. The percentage of remaining this compound would be determined by a suitable analytical method like HPLC.
| Storage Buffer | pH | Temperature (°C) | Light Condition | % Remaining after 24h | % Remaining after 7 days | % Remaining after 30 days |
| 50 mM HEPES | 7.4 | 4 | Dark | User-determined | User-determined | User-determined |
| 50 mM HEPES | 7.4 | 25 | Dark | User-determined | User-determined | User-determined |
| 50 mM HEPES | 7.4 | 25 | Ambient Light | User-determined | User-determined | User-determined |
| User-defined | User-determined | User-determined | User-determined |
Experimental Protocol: Assessing Aqueous Stability by HPLC
This protocol provides a framework for conducting a stability study of this compound using High-Performance Liquid Chromatography (HPLC), which can separate the intact compound from its degradation products.[12][13]
Materials:
-
A stock solution of this compound of known concentration in the desired aqueous buffer.
-
Storage vials (amber or wrapped in foil for light protection).
-
Incubators or water baths set to desired temperatures.
-
HPLC system with a UV-Vis or fluorescence detector.
-
A suitable HPLC column (e.g., C18 reversed-phase).
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffered aqueous solution like triethylammonium (B8662869) acetate (B1210297) or phosphate (B84403) buffer).
Procedure:
-
Sample Preparation and Storage:
-
Prepare a solution of this compound in the test buffer at a relevant concentration.
-
Aliquot the solution into several vials for each storage condition (e.g., different temperatures, light/dark conditions).
-
The "time zero" sample should be analyzed immediately.
-
-
Incubation:
-
Store the vials under the defined conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each condition.
-
Analyze the sample by HPLC. The detector should be set to the absorbance maximum of this compound (around 475 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
This compound acts as an analog of the second messenger cGMP. In a canonical signaling pathway, extracellular signals like nitric oxide (NO) activate soluble guanylate cyclase (sGC), which synthesizes cGMP from GTP. cGMP then allosterically activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream target proteins, leading to various physiological responses.[10]
Caption: The cGMP signaling pathway and the role of this compound as a cGMP mimetic.
Experimental Workflow: Fluorescence Polarization Assay
Fluorescence polarization (FP) is a powerful technique to study the binding of a small fluorescent molecule (the tracer, here this compound) to a larger molecule (the receptor, e.g., PKG). When the small, rapidly tumbling this compound binds to the large, slowly tumbling protein, the polarization of its emitted fluorescence increases. This change can be used to determine binding affinity (Kd) or to screen for competitive inhibitors.[14][15][16]
Caption: A typical workflow for a competitive fluorescence polarization binding assay.
Conclusion
While this compound is a powerful tool for investigating cGMP-mediated signaling, its effective use hinges on a clear understanding of its behavior in aqueous solutions. Due to the limited availability of standardized quantitative data, it is imperative for researchers to perform in-house validation of its solubility and stability under their specific experimental conditions. The protocols and frameworks provided in this guide offer a robust starting point for these essential characterizations, ensuring the generation of reliable and reproducible data in the study of cGMP signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. UHPLC-MS/MS analysis of cAMP and cGMP in rat plasma as potential biomarkers of Yin-Yang disharmony in traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of cyclic nucleotides by a purified cGMP-stimulated phosphodiesterase: structural requirements for hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gmpsop.com [gmpsop.com]
- 13. Case Study: Stability Sample Testing Support under cGMP - www.impactanalytical.com [impactanalytical.com]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for 8-NBD-cGMP in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitrobenz-2-oxa-1,3-diazole-cGMP (8-NBD-cGMP) is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in numerous physiological processes. Its intrinsic fluorescence and cell permeability make it a valuable tool for real-time imaging of cGMP dynamics in live cells. This compound exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic sites, such as the cGMP-binding domains of protein kinase G (PKG), offering a direct way to visualize cGMP signaling pathways.[1] This document provides detailed protocols for the application of this compound in fluorescence microscopy.
Data Presentation
Quantitative data for the use of this compound is summarized in the tables below.
Table 1: Spectral Properties of 8-NBD Fluorophore
| Property | Wavelength (nm) |
| Maximum Excitation | ~467 |
| Maximum Emission | ~538 |
Note: These are the spectral properties of the NBD fluorophore. The exact maxima for this compound may vary slightly depending on the local environment.
Table 2: Binding Affinity of this compound
| Target Protein | Ligand | Dissociation Constant (Kd) |
| Plasmodium falciparum PKG (PfPKG) | This compound | 59 ± 4 nM |
| Plasmodium falciparum PKG (PfPKG) | cGMP | 51 ± 7 nM |
This data indicates that this compound binds to PfPKG with an affinity comparable to that of the natural ligand, cGMP.[2] However, it's important to note that in some contexts, this compound can act as a competitive antagonist.[2]
Signaling Pathway
The nitric oxide (NO)-cGMP signaling pathway is a primary target for investigation using this compound. The following diagram illustrates this pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular cGMP with this compound
This protocol outlines the steps for loading live cells with this compound and subsequent imaging using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Fluorescence microscope equipped with appropriate filters for NBD (e.g., FITC/GFP filter set)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%) for imaging.
-
Allow cells to adhere and grow for at least 24 hours before the experiment.
-
-
Cell Loading with this compound:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) HBSS or serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed HBSS or imaging medium to remove extracellular probe.
-
-
Fluorescence Microscopy:
-
Mount the coverslip or dish on the stage of the fluorescence microscope.
-
Use an appropriate filter set for the NBD fluorophore (Excitation: ~467 nm, Emission: ~538 nm). A standard FITC/GFP filter set is often suitable.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
To observe changes in intracellular cGMP, cells can be stimulated with agents that increase cGMP levels (e.g., nitric oxide donors like sodium nitroprusside) and imaged over time.
-
Experimental Workflow Diagram:
Protocol 2: Control Experiments
To ensure the observed fluorescence changes are specific to cGMP binding, the following control experiments are recommended:
-
Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.
-
Stimulation Control: For experiments involving stimulation to increase cGMP, include a vehicle control to ensure the solvent for the stimulating agent does not affect fluorescence.
-
Inhibition Control: Pre-incubate cells with an inhibitor of soluble guanylate cyclase (e.g., ODQ) before stimulation to confirm that the fluorescence increase is dependent on cGMP production.
-
PDE Inhibition: Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to potentiate the cGMP signal, which should result in a more sustained and intense fluorescence.
Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: Minimize exposure to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure times.
-
Optimal Concentration: The optimal loading concentration of this compound can vary between cell types. A concentration titration is recommended to find the lowest concentration that gives a sufficient signal-to-noise ratio.
-
Probe Localization: this compound is expected to distribute throughout the cytoplasm. Observe the subcellular localization of the fluorescence to ensure it is consistent with the expected distribution of cGMP targets.
-
Data Interpretation: While an increase in fluorescence intensity generally correlates with an increase in cGMP binding to its effectors, it is an indirect measure of cGMP concentration. For absolute quantification, calibration curves or other methods may be necessary.
References
Visualizing cGMP Dynamics in Real-Time: Application Notes and Protocols for 8-NBD-cGMP in Live-Cell Imaging
For Immediate Release
A powerful tool for researchers, scientists, and drug development professionals, 8-(2-[7-nitro-4-benzofurazanyl]aminoethylthio)-guanosine-3′,5′-cyclic monophosphate (8-NBD-cGMP) offers a dynamic approach to visualizing the intricate signaling pathways of cyclic guanosine (B1672433) monophosphate (cGMP) in living cells. This fluorescent analog of cGMP acts as a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ, enabling real-time imaging of its intracellular dynamics. A key characteristic of this compound is its environmentally sensitive fluorescence; it is weakly fluorescent in aqueous environments but exhibits a strong fluorescent signal upon binding to hydrophobic sites, such as those within cGMP-binding proteins.[1] This property makes it an excellent probe for monitoring the activation of cGMP signaling pathways.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 583.43 g/mol | [1] |
| Excitation Maximum (λex) | ~475 nm | Biolog Life Science Institute |
| Emission Maximum (λem) | ~525 nm | Biolog Life Science Institute |
| Permeability | Membrane-permeant | [1] |
| Fluorescence Behavior | Weakly fluorescent in aqueous solution, highly fluorescent in hydrophobic environments | [1] |
Signaling Pathway Visualization
The primary signaling cascade initiated by nitric oxide (NO) and mediated by cGMP is a cornerstone of many physiological processes. The workflow of this pathway, which can be visualized using this compound, is depicted below.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for utilizing this compound in live-cell imaging experiments.
Detailed Experimental Protocols
The following protocols provide a starting point for live-cell imaging of cGMP dynamics using this compound. Optimization may be required for specific cell types and experimental conditions.
I. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve 1 mg of this compound (MW: 583.43 g/mol ) in 171.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Imaging Buffer:
-
A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer compatible with live cells. Ensure the buffer is at the appropriate pH (typically 7.2-7.4) and temperature (37°C) for the duration of the experiment.
-
II. Cell Preparation and Loading
-
Cell Culture:
-
Plate cells of interest onto imaging-grade glass-bottom dishes or chamber slides.
-
Culture cells to a suitable confluency (typically 50-70%) to allow for clear visualization of individual cells.
-
-
Loading with this compound:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed imaging buffer. A starting concentration range of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type to maximize signal-to-noise while minimizing potential cytotoxicity.
-
Remove the culture medium from the cells and wash gently with pre-warmed imaging buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
III. Live-Cell Imaging
-
Microscopy Setup:
-
Use an inverted fluorescence microscope equipped for live-cell imaging, including an environmental chamber to maintain temperature (37°C) and CO2 levels (if required for long-term imaging).
-
Utilize a filter set appropriate for NBD fluorescence (Excitation: ~475 nm, Emission: ~525 nm). A standard FITC or GFP filter set is often suitable.
-
Use an objective with appropriate magnification and numerical aperture for the desired spatial resolution.
-
-
Image Acquisition:
-
After the incubation period, wash the cells once with pre-warmed imaging buffer to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the imaging dish on the microscope stage and allow the cells to equilibrate.
-
Acquire baseline fluorescence images before stimulation.
-
To induce cGMP production, add a stimulating agent (e.g., a nitric oxide donor like sodium nitroprusside (SNP) or S-Nitroso-N-acetyl-DL-penicillamine (SNAP)) directly to the imaging dish.
-
Immediately begin acquiring a time-lapse series of images to capture the dynamic changes in this compound fluorescence. The acquisition frequency will depend on the kinetics of the cGMP response being studied.
-
IV. Data Analysis
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. This may include background subtraction and correction for photobleaching if necessary.
-
-
Quantification:
-
Define regions of interest (ROIs) within individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Plot the change in fluorescence intensity over time to visualize the cGMP dynamics in response to stimulation. The data is often presented as a relative change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Logical Relationships in Data Interpretation
These application notes and protocols provide a comprehensive guide for utilizing this compound to investigate cGMP dynamics in live cells. By following these guidelines and optimizing for specific experimental systems, researchers can gain valuable insights into the complex roles of cGMP in cellular signaling.
References
Measuring cGMP-Dependent Protein Kinase (PKG) Activity Using 8-NBD-cGMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) is a key serine/threonine kinase that acts as a primary effector of the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to a multitude of physiological processes, including the regulation of vascular smooth muscle relaxation, platelet aggregation, and cardiac function.[1][2][3] Dysregulation of the cGMP-PKG signaling cascade is implicated in various cardiovascular diseases, making PKG a significant therapeutic target.
This document provides detailed application notes and protocols for measuring PKG activity using 8-NBD-cGMP (8-(2-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)ethylthio-cGMP), a fluorescent analog of cGMP. This compound is a potent, membrane-permeable activator of PKG isozymes Iα and Iβ.[1] A key feature of this compound is its environmental sensitivity; it is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity in hydrophobic environments, such as the cGMP-binding pocket of PKG. This property makes it a valuable tool for studying PKG-ligand interactions and for screening potential modulators of PKG activity.
cGMP-PKG Signaling Pathway
The canonical activation of PKG is initiated by an increase in intracellular cGMP levels. This is primarily achieved through two pathways: the nitric oxide (NO) pathway and the natriuretic peptide (NP) pathway. In the NO pathway, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP.[2][4] In the NP pathway, natriuretic peptides bind to and activate particulate guanylate cyclase (pGC). The subsequent rise in cGMP concentration leads to the activation of PKG, which then phosphorylates various downstream protein substrates, resulting in a cellular response.[1][4]
Quantitative Data: Ligand Binding Affinities
| Ligand | Protein Target | Method | Dissociation Constant (Kd) | Reference |
| cGMP | PfPKG (catalytic domain) | Surface Plasmon Resonance (SPR) | 51 ± 7 nM | [2] |
| This compound | PfPKG (catalytic domain) | Surface Plasmon Resonance (SPR) | 59 ± 4 nM | [2] |
Note: In P. falciparum, this compound acts as a competitive antagonist, despite having a similar binding affinity to cGMP.[2] Its functional effect on mammalian PKG isoforms should be determined empirically.
Experimental Protocols
The fluorescent properties of this compound make it an ideal probe for fluorescence polarization (FP) based assays. FP is a robust technique for measuring the binding of a small fluorescent molecule to a larger protein in solution.
Protocol 1: Direct Binding Assay to Determine the Dissociation Constant (Kd) of this compound for PKG
This protocol allows for the determination of the binding affinity of this compound to a specific PKG isoform.
Materials:
-
Purified recombinant PKG (e.g., human PKG Iα, Iβ, or II)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20
-
Black, low-volume 384-well microplates
-
A microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO and determine its concentration spectrophotometrically.
-
Prepare a serial dilution of PKG in Assay Buffer. A typical concentration range would be from 0 to 2 µM.
-
Prepare a solution of this compound in Assay Buffer at a fixed concentration (e.g., 10 nM). The optimal concentration should be below the expected Kd and provide a stable fluorescence signal.
-
Add 10 µL of the this compound solution to each well of the 384-well plate.
-
Add 10 µL of the PKG serial dilutions to the wells. Include wells with buffer only for background measurement.
-
Mix gently and incubate at room temperature for 30-60 minutes to reach binding equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization (mP) of each well using the microplate reader. Excitation and emission wavelengths for this compound are typically around 470 nm and 535 nm, respectively.
-
Plot the change in mP as a function of the PKG concentration and fit the data to a one-site binding equation to determine the Kd.
Protocol 2: Competitive Binding Assay for Screening PKG Inhibitors
This protocol is designed for high-throughput screening of compounds that compete with this compound for binding to PKG.
Materials:
-
Purified recombinant PKG
-
This compound
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (as in Protocol 1)
-
Black, low-volume 384-well microplates
-
A microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentrations of PKG and this compound from the direct binding assay (Protocol 1). Typically, a PKG concentration that gives 50-80% of the maximum binding signal and an this compound concentration around its Kd are used.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a solution of PKG and this compound in Assay Buffer at 2x the final desired concentration.
-
Add a small volume (e.g., 100 nL) of the test compound dilutions to the wells of the 384-well plate. Include controls with DMSO only (for maximum and minimum signal).
-
Add 10 µL of the PKG/8-NBD-cGMP mixture to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization (mP) of each well.
-
Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value. The IC50 can be converted to a Ki using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The results from the fluorescence polarization assays should be tabulated for clear comparison and analysis.
Table 1: Example Data from a Direct Binding Assay
| PKG Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 10 | 75 |
| 20 | 98 |
| 50 | 145 |
| 100 | 180 |
| 200 | 205 |
| 500 | 210 |
| 1000 | 212 |
Table 2: Example Data from a Competitive Binding Assay
| Compound X Conc. (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 (DMSO) | 200 | 0 |
| 0.01 | 195 | 3.3 |
| 0.1 | 170 | 20.0 |
| 1 | 125 | 50.0 |
| 10 | 70 | 86.7 |
| 100 | 55 | 96.7 |
| Buffer (no PKG) | 50 | 100 |
Conclusion
This compound is a versatile fluorescent probe for studying cGMP-dependent protein kinase. The provided protocols for direct and competitive binding assays using fluorescence polarization offer a robust and high-throughput compatible method for determining the binding affinity of this compound and for screening for novel PKG modulators. These assays are valuable tools for basic research and drug discovery efforts targeting the cGMP-PKG signaling pathway.
References
Application Note: 8-NBD-cGMP Fluorescence Polarization Assay for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals involved in drug discovery and high-throughput screening for modulators of cGMP signaling.
Introduction and Principle of the Assay
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger involved in numerous physiological processes, including cardiovascular homeostasis, smooth muscle relaxation, and neuronal signaling.[1][2] The enzymes that regulate cGMP levels, primarily phosphodiesterases (PDEs) which degrade cGMP and guanylate cyclases (GCs) which synthesize it, are significant targets for drug discovery.[3][4] High-throughput screening (HTS) is a key strategy for identifying novel modulators of these enzymes.[5][6]
This document details a robust and homogeneous assay for HTS based on fluorescence polarization (FP) using 8-NBD-cGMP, a fluorescent analog of cGMP.[7] this compound is largely non-fluorescent in aqueous solutions but fluoresces intensely upon binding to hydrophobic pockets within proteins, such as the catalytic or allosteric sites of PDEs or cGMP-dependent protein kinases (PKG).[7][8]
The FP assay principle relies on the difference in the rotational speed of molecules of different sizes.[9] The small this compound tracer molecule tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When this compound binds to a much larger target protein (e.g., a PDE), its tumbling slows significantly, resulting in the emission of highly polarized light (high FP signal). In a competitive screening format, test compounds that bind to the target protein will displace the this compound tracer, causing a decrease in the FP signal. This change is proportional to the affinity and concentration of the test compound, allowing for the identification and characterization of potential inhibitors. This homogeneous, "mix-and-read" format is highly amenable to automated HTS.[4][5]
The cGMP Signaling Pathway
The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs).[1] Soluble guanylate cyclase (sGC) is a key intracellular receptor for nitric oxide (NO), while particulate guanylate cyclases (pGCs) are activated by peptide hormones like natriuretic peptides.[1][2] Once produced, cGMP exerts its effects by binding to and activating downstream effectors, including cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[1][10] The signaling is terminated by the hydrolytic activity of various PDE families, which break down cGMP into GMP.[3][11] The balance between GC activity and PDE activity precisely controls intracellular cGMP concentrations.
HTS Experimental Workflow and Protocols
The general workflow for an HTS campaign using the this compound FP assay involves assay development, followed by primary and secondary screening, and finally, hit confirmation.
Detailed Protocol: Screening for PDE5 Inhibitors
This protocol is an example for identifying inhibitors of Phosphodiesterase 5 (PDE5) in a 384-well format. Optimization is required for different targets or plate formats.
3.1 Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Target Protein: Recombinant human PDE5 catalytic domain.
-
Tracer: this compound (e.g., from BIOLOG Life Science Institute).
-
Positive Control: Sildenafil (a known PDE5 inhibitor).
-
Negative Control: DMSO (vehicle).
-
Microplates: 384-well, black, low-volume, non-binding surface plates.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation (~470 nm) and emission (~525 nm) filters.
3.2 Assay Development and Optimization
Before screening, the optimal concentrations of the target protein and this compound tracer must be determined.
-
Tracer Titration: Perform a saturation binding experiment by titrating the PDE5 enzyme against a fixed concentration of this compound (e.g., 5 nM) to determine the enzyme concentration that yields a robust FP window (typically 100-200 mP shift from free to bound tracer). The goal is to use the lowest enzyme concentration that gives a significant signal (e.g., 80% of maximal binding) to maximize sensitivity to competitive inhibitors.
-
K D Determination: The affinity (K D ) of this compound for the target protein should be determined to ensure the assay is performed under appropriate conditions (typically [Tracer] ≤ K D ).
3.3 HTS Protocol
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library source plates to the 384-well assay plates. Also, dispense positive control (Sildenafil) and negative control (DMSO) into designated wells.
-
Reagent Preparation:
-
Prepare a 2X PDE5 enzyme solution in Assay Buffer at a concentration determined during optimization (e.g., 2 nM).
-
Prepare a 2X this compound tracer solution in Assay Buffer at a concentration determined during optimization (e.g., 10 nM).
-
-
Reagent Dispensing:
-
Add 10 µL of the 2X PDE5 solution to all wells of the assay plate containing the compounds.
-
Briefly centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure contents are mixed.
-
Incubate for 15 minutes at room temperature.
-
-
Assay Initiation:
-
Add 10 µL of the 2X this compound solution to all wells to initiate the binding reaction. The final volume will be 20 µL.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a suitable plate reader.
3.4 Data Analysis
-
Calculate Millipolarization (mP): The instrument software typically calculates the mP values using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where G is the grating factor.
-
Quality Control: Calculate the Z'-factor to assess assay quality.[12] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg| An assay with a Z' > 0.5 is considered excellent for HTS.[12]
-
Hit Identification: Normalize the data using the controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (mP_neg_ctrl - mP_sample) / (mP_neg_ctrl - mP_pos_ctrl) Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Dose-Response: Confirmed hits should be re-tested in a dose-response format (e.g., 10-point serial dilutions) to determine their potency (IC₅₀).
Data Presentation
Quantitative data from HTS should be clearly summarized. Below are examples of tables for presenting assay parameters and results.
Table 1: Final Assay Concentrations & Plate Layout
| Component | Final Concentration | Well Type | Compound Concentration |
|---|---|---|---|
| PDE5 Enzyme | 1 nM | Sample | 10 µM |
| This compound | 5 nM | Negative Control | N/A (DMSO Vehicle) |
| Sildenafil | 10 µM | Positive Control | 10 µM |
| DMSO | 0.5% | All Wells | - |
Table 2: Illustrative Assay Performance Metrics
| Parameter | Value | Interpretation |
|---|---|---|
| Signal Window (mP) | 125 mP | Strong signal difference |
| Signal-to-Background | 1.8 | Good separation |
| Z'-Factor | 0.78 | Excellent assay robustness[12] |
| CV (%) of Controls | < 10% | Low variability |
Table 3: Example Dose-Response Data for a Confirmed Hit
| Compound Conc. [nM] | % Inhibition |
|---|---|
| 10,000 | 98.5 |
| 3,000 | 95.2 |
| 1,000 | 89.1 |
| 300 | 75.4 |
| 100 | 51.2 |
| 30 | 24.8 |
| 10 | 9.7 |
| 1 | 2.1 |
| Calculated IC₅₀ | 98 nM | |
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-NBD-cGMP as a Probe for cGMP in Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in smooth muscle cells, playing a pivotal role in regulating vascular tone, proliferation, and phenotypic modulation. The nitric oxide (NO)/cGMP signaling pathway is a primary driver of smooth muscle relaxation (vasodilation) and is a key target for therapeutic intervention in cardiovascular diseases. 8-Nitrobenzofurazan-conjugated cGMP (8-NBD-cGMP) is a fluorescent, membrane-permeable analog of cGMP that serves as a valuable tool for studying cGMP signaling dynamics in living cells. This document provides detailed application notes and protocols for the use of this compound as a probe for cGMP in smooth muscle cells.
This compound is a potent activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ. Its fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to hydrophobic sites, such as the cGMP binding pockets of PKG. This property allows for the visualization and potential quantification of cGMP-PKG interactions within smooth muscle cells.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound and its interaction with components of the cGMP signaling pathway.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~467 nm | N/A |
| Emission Maximum (λem) | ~538 nm | N/A |
Note: Spectral properties can be influenced by the local environment. It is recommended to determine the optimal excitation and emission wavelengths experimentally in the specific cellular context.
Table 2: Binding Affinity of this compound
| Parameter | Value | Target Protein | Organism | Reference |
| Dissociation Constant (Kd) | 59 ± 4 nM | PKG | Plasmodium falciparum |
Note: The provided Kd value is for a non-mammalian PKG and should be considered as an approximation for mammalian PKG. The affinity in mammalian smooth muscle cells may differ.
Signaling Pathways
The cGMP signaling cascade in smooth muscle cells is initiated by the activation of soluble guanylyl cyclase (sGC) by nitric oxide (NO). sGC then catalyzes the conversion of GTP to cGMP. Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation. This pathway is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP.
cell loading protocol and optimal concentration for 8-NBD-cGMP
Application Notes and Protocols for 8-NBD-cGMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Nitrobenzofurazan-cGMP (this compound) is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in numerous physiological processes. Its utility stems from its membrane permeability and environmentally sensitive fluorescence. In aqueous solutions, this compound is weakly fluorescent, but its fluorescence intensifies significantly upon binding to hydrophobic sites, such as the cGMP-binding domains of proteins like cGMP-dependent protein kinase (PKG).[1][2] This property makes it a valuable tool for real-time monitoring of cGMP dynamics in living cells and for high-throughput screening of compounds that modulate the cGMP signaling pathway.
The core structure of this compound's fluorophore is the 7-nitrobenzo-2-oxa-1,3-diazole (NBD) group. The fluorescence of this compound is characterized by an excitation maximum around 475 nm and an emission maximum at approximately 525 nm, making it compatible with standard fluorescence microscopy setups.[2]
Key Applications
-
Real-time imaging of cGMP dynamics: Visualize spatial and temporal changes in intracellular cGMP concentrations in response to stimuli.
-
PKG activation studies: Directly observe the binding of cGMP to and the subsequent activation of PKG.
-
High-throughput screening (HTS): Screen for agonists or antagonists of components of the cGMP signaling pathway, such as guanylyl cyclases and phosphodiesterases (PDEs).
-
Drug development: Evaluate the efficacy of novel therapeutics targeting the cGMP pathway.
Signaling Pathway Context
The nitric oxide (NO)/cGMP signaling pathway is a key regulatory system in many cell types. Briefly, nitric oxide produced by nitric oxide synthase (NOS) diffuses into target cells and activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of GTP to cGMP. The downstream effects of cGMP are mediated by its binding to effector proteins, primarily PKG, but also cyclic nucleotide-gated ion channels and cGMP-specific phosphodiesterases (PDEs). PDEs, in turn, regulate the intracellular levels of cGMP by hydrolyzing it to GMP.
Figure 1: Simplified NO/cGMP signaling pathway showing the role of this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of cGMP Dynamics
This protocol outlines the general steps for loading cells with this compound and performing fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
On the day of the experiment, wash the cells once with a physiological buffer (e.g., PBS or Hanks' Balanced Salt Solution) pre-warmed to 37°C.
-
-
Cell Loading:
-
Dilute the this compound stock solution in the pre-warmed physiological buffer to the desired final concentration. The optimal concentration is cell-type dependent and should be determined empirically (see Table 1).
-
Incubate the cells with the this compound loading solution at 37°C for 30-60 minutes. Protect the cells from light during incubation.
-
-
Washing:
-
After incubation, gently wash the cells 2-3 times with the pre-warmed physiological buffer to remove extracellular this compound.
-
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire images using an appropriate filter set (Excitation: ~475 nm, Emission: ~525 nm).
-
To observe dynamic changes, acquire a baseline fluorescence image, then add your stimulus of interest (e.g., an NO donor) and record the changes in fluorescence intensity over time.
-
Figure 2: Experimental workflow for live-cell imaging with this compound.
Data and Considerations
Optimal Concentration and Loading Conditions:
The optimal concentration of this compound can vary significantly between cell types due to differences in membrane permeability, expression of efflux pumps, and the abundance of intracellular binding partners. It is crucial to perform a concentration-response curve to determine the ideal concentration that provides a good signal-to-noise ratio without causing cellular toxicity.
| Parameter | General Range | Notes |
| Final Concentration | 1 - 50 µM | Start with a lower concentration and titrate up. Higher concentrations may be needed for cells with high efflux activity. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase intracellular accumulation but also risk of cytotoxicity. |
| Incubation Temperature | 37°C | Physiological temperature is generally recommended for active transport processes. |
| Loading Buffer | Physiological Saline (e.g., HBSS, PBS) | Ensure the buffer is compatible with live-cell imaging and maintains cell health. |
Table 1: General Loading Parameters for this compound
Efflux Pumps:
A significant consideration when using this compound is its potential active transport out of the cell by multidrug resistance-associated proteins (MRPs), particularly MRP4 and MRP5.[3][4] This efflux can lead to a decrease in the intracellular fluorescence signal over time. If efflux is a concern, it may be necessary to include an inhibitor of these transporters, such as probenecid, in the loading and imaging buffers. However, be aware that such inhibitors can have off-target effects.
Fluorescence Properties:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~475 nm | [2] |
| Emission Maximum (λem) | ~525 nm | [2] |
| Environment Sensitivity | Low fluorescence in aqueous solution, high in hydrophobic environments. | [1][2] |
Table 2: Fluorescence Properties of this compound
Troubleshooting
-
Low Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Check for and potentially inhibit efflux pumps.
-
Ensure the microscope's light source and filters are appropriate.
-
-
High Background:
-
Ensure thorough washing after the loading step.
-
Reduce the concentration of this compound.
-
Use a confocal microscope to reduce out-of-focus light.
-
-
Cell Toxicity:
-
Decrease the concentration of this compound.
-
Reduce the incubation time.
-
Ensure the imaging buffer is appropriate for maintaining cell health.
-
Minimize exposure to the excitation light.
-
Conclusion
This compound is a powerful tool for investigating cGMP signaling in live cells. By carefully optimizing the loading protocol and being mindful of potential confounding factors like efflux, researchers can obtain valuable insights into the dynamic regulation of this important second messenger. The protocols and data presented here provide a solid foundation for the successful application of this compound in a variety of research and drug discovery settings.
References
Application Notes and Protocols for Investigating cGMP in Intact Tissues Using 8-NBD-cGMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger involved in a myriad of physiological processes, including vasodilation, neurotransmission, and cellular proliferation. Dysregulation of cGMP signaling is implicated in various pathologies, making it a key target for drug development. The study of cGMP dynamics in the complex environment of intact tissues is crucial for understanding its physiological roles and the mechanism of action of novel therapeutics. 8-(2-[7-nitro-2,1,3-benzoxadiazol-4-yl]aminoethyl)guanosine-3',5'-cyclic monophosphate (8-NBD-cGMP) is a fluorescent analog of cGMP that offers a valuable tool for visualizing cGMP distribution and investigating its signaling pathways in living cells and tissues. Its membrane permeability allows for direct loading into intact tissue preparations, and its fluorescence properties, which are enhanced in hydrophobic environments such as protein binding sites, provide a means to monitor its interaction with cGMP effectors.
These application notes provide a comprehensive guide to the use of this compound for the investigation of cGMP in intact tissues, including detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Principle of this compound-Based cGMP Investigation
This compound is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[1] In aqueous solutions, this compound exhibits low fluorescence. However, upon binding to hydrophobic sites on proteins, such as the cGMP-binding domains of PKG and other cGMP effectors, its fluorescence quantum yield increases significantly. This property allows for the visualization of cGMP binding sites within cells and tissues. By loading intact tissues with this compound and employing fluorescence microscopy, researchers can investigate the subcellular localization of cGMP targets and potentially monitor changes in cGMP levels in response to various stimuli.
Data Presentation
Quantitative data from experiments utilizing this compound should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions.
| Parameter | Description | Typical Range/Value | Reference |
| Probe | 8-(2-[7-nitro-2,1,3-benzoxadiazol-4-yl]aminoethyl)guanosine-3',5'-cyclic monophosphate | - | [1] |
| Excitation Wavelength (λex) | 475 nm | - | Biolog Life Science Institute |
| Emission Wavelength (λem) | 525 nm | - | Biolog Life Science Institute |
| Molecular Weight | 553.4 g/mol | - | MedChemExpress |
| Formulation | Typically supplied as a lyophilized solid | - | MedChemExpress |
| Storage | Store at -20°C, protected from light | - | MedChemExpress |
| Purity | >98% | - | MedChemExpress |
| Experimental Parameter | Description | Recommended Range | Notes |
| Tissue Type | e.g., Vascular smooth muscle, arterial rings, brain slices | Application-dependent | Tissue viability is critical. |
| Tissue Thickness | For optimal imaging and probe penetration | 100 - 300 µm | Thicker slices may limit imaging depth. |
| This compound Loading Concentration | Concentration of this compound in the incubation buffer | 10 - 100 µM | Optimal concentration should be determined empirically to maximize signal-to-noise while minimizing off-target effects. |
| Loading Time | Incubation duration for probe penetration into the tissue | 30 - 60 minutes | Longer times may be needed for denser tissues. |
| Loading Temperature | Temperature during the incubation period | Room temperature or 37°C | Should be optimized for tissue health. |
| Imaging Modality | e.g., Confocal microscopy, two-photon microscopy | Application-dependent | Two-photon microscopy is advantageous for deeper tissue imaging. |
| Stimulants/Inhibitors | e.g., NO donors (SNP), PDE inhibitors (sildenafil), natriuretic peptides | Concentration-dependent | Used to modulate intracellular cGMP levels. |
Experimental Protocols
Protocol 1: Preparation of Intact Tissue Slices
This protocol describes the preparation of acute tissue slices suitable for live-cell imaging with this compound. The example provided is for vascular tissue, but it can be adapted for other tissue types.
Materials:
-
Freshly isolated tissue (e.g., aorta, mesenteric artery)
-
Ice-cold physiological salt solution (PSS), continuously bubbled with 95% O₂ / 5% CO₂. PSS composition (in mM): 120 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 10 glucose.
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Fine forceps and scissors
Method:
-
Immediately place the freshly excised tissue in ice-cold, oxygenated PSS.
-
Carefully clean the tissue of any adhering fat and connective tissue under a dissecting microscope.
-
Embed the tissue in a low-melting-point agarose (B213101) block.
-
Mount the agarose block onto the vibratome stage, submerged in ice-cold, oxygenated PSS.
-
Cut tissue slices to a thickness of 150-250 µm.
-
Transfer the slices to a petri dish containing oxygenated PSS at room temperature.
-
Allow the slices to recover for at least 30 minutes before proceeding with the loading protocol.
Protocol 2: Loading of this compound into Intact Tissue Slices
Materials:
-
Recovered tissue slices
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Physiological salt solution (PSS)
-
Incubation chamber
Method:
-
Prepare a loading solution by diluting the this compound stock solution in PSS to a final concentration of 50 µM. The optimal concentration should be determined empirically for each tissue type.
-
Place the recovered tissue slices into the incubation chamber containing the this compound loading solution.
-
Incubate the slices for 45-60 minutes at room temperature, protected from light.
-
After incubation, wash the slices three times with fresh PSS to remove excess probe.
-
The slices are now ready for imaging.
Protocol 3: Fluorescence Imaging of this compound in Intact Tissue
Materials:
-
This compound-loaded tissue slices
-
Imaging chamber suitable for live-tissue microscopy
-
Confocal or two-photon microscope equipped with appropriate lasers and filters (e.g., excitation at ~488 nm, emission collection at ~525 nm).
-
Data acquisition and analysis software
Method:
-
Transfer the loaded and washed tissue slice to the imaging chamber mounted on the microscope stage.
-
Continuously perfuse the tissue with oxygenated PSS at a physiological temperature (e.g., 37°C).
-
Locate a region of interest within the tissue for imaging.
-
Acquire baseline fluorescence images.
-
To investigate cGMP dynamics, introduce pharmacological agents (e.g., nitric oxide donors, phosphodiesterase inhibitors) into the perfusion solution.
-
Record time-lapse images to monitor changes in this compound fluorescence intensity and distribution.
-
Analyze the images to quantify changes in fluorescence in specific cellular or subcellular regions.
Visualizations
cGMP Signaling Pathway```dot
Caption: Step-by-step workflow for this compound imaging.
References
8-NBD-cGMP: A Versatile Fluorescent Probe for Drug Discovery in the cGMP Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-(2-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)ethyl)thioguanosine-3',5'-cyclic monophosphate (8-NBD-cGMP) is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in a myriad of physiological processes. Its unique fluorescent properties, characterized by low fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to hydrophobic pockets of proteins, make it an invaluable tool in drug discovery and development.[4] This membrane-permeable molecule allows for the investigation of cGMP-mediated signaling pathways in live cells and in vitro assays, facilitating the identification and characterization of novel therapeutic agents targeting cGMP-dependent protein kinases (PKGs), phosphodiesterases (PDEs), and cGMP-gated ion channels.
Key Applications in Drug Discovery
This compound offers a broad spectrum of applications in the preclinical drug discovery pipeline, from target identification and validation to high-throughput screening (HTS) and lead optimization.
-
High-Throughput Screening (HTS) for Phosphodiesterase (PDE) Inhibitors: this compound can be utilized as a substrate for cGMP-specific PDEs. In a fluorescence polarization (FP) assay format, the small, rapidly tumbling this compound exhibits low polarization. Upon hydrolysis by a PDE to 8-NBD-GMP, the product can be captured by a specific binding partner, leading to a larger, slower-tumbling complex with high polarization. Inhibitors of PDE activity will prevent this conversion, resulting in a low polarization signal. This principle allows for the rapid and sensitive screening of large compound libraries.
-
Characterization of cGMP-Dependent Protein Kinase (PKG) Modulators: As a fluorescent activator of PKG isozymes Iα and Iβ, this compound can be used to identify and characterize both activators and inhibitors of these kinases.[4] Changes in the fluorescence of this compound upon binding to PKG can be monitored to determine binding affinities of test compounds in competitive binding assays. Furthermore, its role as a competitive antagonist for certain PKGs, such as that from Plasmodium falciparum, highlights its utility in screening for novel anti-parasitic agents.[2][5]
-
Investigation of cGMP-Gated Ion Channel Modulators: The direct binding of cGMP to cyclic nucleotide-gated (CNG) ion channels is crucial for their function in processes like phototransduction and olfaction. This compound can be employed to study the binding of potential modulators to these channels and to investigate their effects on channel gating and ion flux, often in combination with electrophysiological techniques.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is provided in the table below. This data is essential for designing and optimizing fluorescence-based assays.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₉O₁₀PS | N/A |
| Molecular Weight | 583.43 g/mol | N/A |
| Excitation Maximum (λex) | ~470 nm | [6][7] |
| Emission Maximum (λem) | ~540 nm | [6][7] |
| Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ at 470 nm | Estimated based on NBD chromophore |
| Quantum Yield (Φ) | Low in aqueous solution, increases in hydrophobic environments | [4] |
| Binding Affinity (Kd) for PfPKG | 59 ± 4 nM | [5] |
Experimental Protocols
Protocol 1: High-Throughput Screening for PDE5A Inhibitors using a Fluorescence Polarization Assay
This protocol describes a 384-well plate-based fluorescence polarization assay for identifying inhibitors of the cGMP-specific phosphodiesterase 5A (PDE5A).
Materials:
-
Recombinant human PDE5A enzyme
-
This compound (substrate)
-
Anti-GMP antibody or other GMP-binding protein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Known PDE5A inhibitor (e.g., Sildenafil) for positive control
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls (DMSO for negative control, Sildenafil for positive control) into the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of PDE5A enzyme solution (e.g., 0.5 nM final concentration in Assay Buffer) to all wells except the "no enzyme" control wells. To these, add 10 µL of Assay Buffer.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding 10 µL of this compound solution (e.g., 100 nM final concentration in Assay Buffer) to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection Reagent Addition: Add 10 µL of the anti-GMP antibody solution (concentration to be optimized) to all wells to stop the reaction and allow for binding to the 8-NBD-GMP product.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader with excitation set to ~470 nm and emission to ~540 nm.
Data Analysis:
Calculate the percentage of inhibition for each test compound using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_enzyme_control - mP_no_enzyme)])
Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_no_enzyme is the millipolarization value of the "no enzyme" control well.
-
mP_enzyme_control is the millipolarization value of the enzyme control (DMSO) well.
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC₅₀ values.
Protocol 2: Characterization of Plasmodium falciparum PKG (PfPKG) Inhibitors using a Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of potential inhibitors to PfPKG using this compound as a fluorescent probe.
Materials:
-
Recombinant Plasmodium falciparum PKG (PfPKG)
-
This compound
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in Binding Buffer.
-
Assay Setup: In a 96-well plate, add:
-
20 µL of Binding Buffer
-
20 µL of PfPKG solution (e.g., 100 nM final concentration)
-
20 µL of the test compound dilution or DMSO (for control)
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Fluorescent Probe Addition: Add 20 µL of this compound solution (e.g., 50 nM final concentration) to all wells.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~470 nm and emission at ~540 nm.
Data Analysis:
The binding of the test compound will displace this compound from the PfPKG binding pocket, leading to a decrease in fluorescence intensity. The data can be plotted as fluorescence intensity versus the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that displaces 50% of the bound this compound, can be determined by fitting the data to a sigmoidal dose-response curve. The dissociation constant (Ki) of the inhibitor can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of this compound.
-
Kd is the dissociation constant of this compound for PfPKG.[5]
Visualizations
cGMP Signaling Pathway
Caption: Overview of the cGMP signaling pathway.
Experimental Workflow for PDE Inhibitor Screening
Caption: Workflow for a fluorescence polarization-based PDE inhibitor HTS assay.
Logical Relationship of this compound in Drug Discovery
Caption: Role of this compound in identifying drug candidates for cGMP signaling targets.
References
- 1. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Intracellular cGMP Levels with 8-NBD-cGMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) using the fluorescent analog 8-NBD-cGMP. These guidelines are intended for life science researchers, and professionals in drug development engaged in the study of cGMP signaling pathways.
Introduction
Cyclic GMP is a critical second messenger involved in a myriad of physiological processes, including cardiovascular homeostasis, neurotransmission, and smooth muscle relaxation. The ability to accurately quantify intracellular cGMP levels is paramount for understanding its role in cellular signaling and for the development of novel therapeutics targeting this pathway. 8-(2-(7-Nitrobenzo-[1][2][3]oxadiazol-4-yl)aminoethylthio)-cGMP (this compound) is a membrane-permeable, fluorescent analog of cGMP that serves as a valuable tool for the real-time monitoring and quantification of intracellular cGMP dynamics. A key feature of this compound is its environmentally sensitive fluorescence; it is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield upon binding to hydrophobic pockets of proteins, such as those in cGMP-dependent protein kinase (PKG). This property allows for the visualization and measurement of changes in intracellular cGMP levels.
Principle of the Assay
The quantification of intracellular cGMP using this compound is based on the principle of fluorescence microscopy. The membrane-permeant this compound enters the cell and binds to its intracellular targets, primarily cGMP-dependent protein kinase (PKG). This binding event sequesters the this compound molecule in a hydrophobic environment, leading to a significant increase in its fluorescence intensity. The measured fluorescence intensity within the cell can, therefore, be correlated with the intracellular concentration of cGMP. It is important to note that this compound is a competitive binder against endogenous cGMP. Therefore, a decrease in this compound fluorescence can indicate an increase in the intracellular concentration of unlabeled cGMP, which displaces the fluorescent analog from its binding sites.
Key Reagents and Equipment
-
This compound: Fluorescent cGMP analog.
-
Cell Culture: Adherent mammalian cell line of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): For washing cells.
-
Live-Cell Imaging Solution: A balanced salt solution to maintain cell viability during imaging.
-
cGMP Modulators: (Optional) Agonists (e.g., sodium nitroprusside - SNP, a nitric oxide donor) or antagonists/inhibitors (e.g., sildenafil, a PDE5 inhibitor) to manipulate intracellular cGMP levels.
-
Fluorescence Microscope: An inverted microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD), appropriate filter sets for this compound (Excitation/Emission: ~475 nm / ~525 nm), and environmental control (temperature, CO2) for live-cell imaging.
-
Image Analysis Software: For quantifying fluorescence intensity within defined regions of interest (ROIs).
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular cGMP Dynamics
This protocol outlines the steps for loading cells with this compound and performing live-cell fluorescence microscopy to observe changes in intracellular cGMP levels.
1. Cell Seeding: a. Seed adherent cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. b. Culture the cells until they reach the desired confluency (typically 60-80%).
2. Preparation of this compound Loading Solution: a. Prepare a stock solution of this compound (e.g., 1 mM in DMSO). b. On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging solution to the final desired loading concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for each cell type and experimental condition.
3. Cell Loading: a. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound loading solution to the cells. c. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time should be determined empirically.
4. Washing: a. After incubation, gently aspirate the loading solution. b. Wash the cells two to three times with pre-warmed live-cell imaging solution to remove extracellular this compound.
5. Live-Cell Imaging: a. Place the dish or slide on the stage of the fluorescence microscope equipped with environmental control (37°C, 5% CO2). b. Allow the cells to equilibrate on the microscope stage for at least 10 minutes. c. Acquire baseline fluorescence images using the appropriate filter set for this compound (e.g., excitation at 470/40 nm and emission at 525/50 nm). d. To observe dynamic changes, add cGMP modulators (e.g., SNP to increase cGMP or a PDE inhibitor to prevent its degradation) and acquire time-lapse images.
6. Image Analysis: a. Use image analysis software to define regions of interest (ROIs) within individual cells. b. Measure the mean fluorescence intensity within each ROI over time. c. Normalize the fluorescence intensity data to the baseline fluorescence (F/F0) to represent the relative change in intracellular cGMP.
Protocol 2: Quantitative Measurement of Intracellular cGMP Concentration
This protocol describes a method to estimate the absolute intracellular cGMP concentration by creating a calibration curve. This is a more advanced application and requires careful control of experimental conditions.
1. Cell Preparation and Loading: a. Follow steps 1-4 from Protocol 1.
2. Preparation of cGMP Standards: a. Prepare a series of known concentrations of unlabeled cGMP in a suitable buffer.
3. In Vitro Calibration (Simplified Method): a. In a cell-free system (e.g., a solution containing a known concentration of a cGMP-binding protein like PKG), add a fixed concentration of this compound. b. Titrate with increasing concentrations of unlabeled cGMP and measure the corresponding decrease in fluorescence as the this compound is displaced. c. Plot the fluorescence intensity against the known cGMP concentration to generate a standard curve.
4. In Situ Calibration (More Accurate Method): a. Permeabilize the cells loaded with this compound using a mild detergent (e.g., saponin (B1150181) or digitonin) in an intracellular-like buffer. This allows for the clamping of the intracellular cGMP concentration to a known external concentration. b. Add a series of known concentrations of cGMP to the permeabilized cells and measure the fluorescence intensity at each concentration. c. Generate a calibration curve by plotting fluorescence intensity against the known cGMP concentrations.
5. Data Analysis: a. Measure the fluorescence intensity of your experimental cells (from Protocol 1). b. Use the generated calibration curve to interpolate the intracellular cGMP concentration corresponding to the measured fluorescence intensity.
Data Presentation
Quantitative data from experiments using this compound should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~475 nm | [4] |
| Emission Wavelength (λem) | ~525 nm | [4] |
| Molar Extinction Coefficient | Not specified | |
| Quantum Yield | Environment-dependent | |
| Membrane Permeability | Yes | [5] |
Table 2: Example of Quantitative Data from a Hypothetical Experiment
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Calculated Intracellular cGMP (µM) |
| Control | 1500 ± 120 | 0.5 ± 0.05 |
| SNP (100 µM) | 800 ± 95 | 3.2 ± 0.3 |
| Sildenafil (10 µM) + SNP (100 µM) | 450 ± 60 | 7.8 ± 0.7 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and calibration.
Mandatory Visualizations
cGMP Signaling Pathway
The following diagram illustrates the core components of the cGMP signaling pathway. Nitric oxide (NO) and natriuretic peptides activate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC), respectively, to produce cGMP from GTP. cGMP then activates downstream effectors such as cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated (CNG) ion channels. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.
References
- 1. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent sensors for rapid monitoring of intracellular cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 5. medchemexpress.com [medchemexpress.com]
Real-Time Monitoring of cGMP Fluctuations with 8-NBD-cGMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including cardiovascular homeostasis, neurotransmission, and smooth muscle relaxation. Dysregulation of cGMP signaling is implicated in various pathologies, making the enzymes that regulate its intracellular concentration, such as phosphodiesterases (PDEs), attractive therapeutic targets. The ability to monitor real-time fluctuations of intracellular cGMP is paramount to understanding its complex signaling dynamics and for the development of novel therapeutics.
8-NBD-cGMP is a fluorescent analog of cGMP that serves as a powerful tool for the real-time monitoring of intracellular cGMP levels. This membrane-permeable molecule is a potent activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ. A key feature of this compound is its environmentally sensitive fluorescence; it is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence intensity upon binding to hydrophobic sites, such as the cGMP binding domains of proteins like PKG and PDEs. This property allows for the direct visualization of cGMP binding events and subsequent downstream signaling in living cells.
These application notes provide a comprehensive guide for the use of this compound in real-time monitoring of cGMP fluctuations and for assessing phosphodiesterase (PDE) activity in live cells.
Quantitative Data
The photophysical and binding properties of this compound are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for this fluorescent probe.
| Property | Value | Notes |
| Excitation Maximum (λex) | 475 nm | In Methanol |
| Emission Maximum (λem) | 525 nm | In Methanol |
| Molar Extinction Coefficient (ε) | 22,000 L·mol⁻¹·cm⁻¹ | In Methanol |
| Fluorescence Quantum Yield (Φf) | Not explicitly reported for this compound. However, the quantum yield of NBD-containing compounds is known to be environmentally sensitive and increases in non-polar environments. | The fluorescence enhancement upon binding is the key parameter for its use as a sensor. |
| Lipophilicity (LogP) | 2.02 | Indicates good membrane permeability. |
| Binding Affinity (Kd) | Comparable to cGMP (e.g., Kd = 59 ± 4 nM for PfPKG) | The affinity is similar to the natural ligand, making it an effective competitor. |
Signaling Pathway
The cGMP signaling pathway is a fundamental cellular communication system. It is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GCs). Soluble GC (sGC) is typically activated by nitric oxide (NO), while particulate GCs (pGCs) are activated by peptides such as natriuretic peptides. Once produced, cGMP exerts its effects by binding to and activating downstream effectors, primarily cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs). The signal is terminated by the hydrolysis of cGMP to GMP by PDEs.
Experimental Protocols
Protocol 1: Real-Time Monitoring of cGMP Fluctuations in Live Cells
This protocol describes the use of this compound to visualize changes in intracellular cGMP levels in response to stimulation.
Materials:
-
This compound (sodium salt)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)
-
Cell culture medium appropriate for the cell line
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Reagents for stimulating cGMP production (e.g., sodium nitroprusside (SNP) as a nitric oxide donor)
-
Reagents for inhibiting cGMP production or enhancing its degradation (optional, e.g., PDE inhibitors like IBMX or sildenafil)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Culture cells to a confluence of 50-70%.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Loading of Cells with this compound:
-
Dilute the 10 mM this compound stock solution in live-cell imaging medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently aspirate the loading solution.
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove extracellular this compound.
-
-
Imaging:
-
Mount the dish or slide on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Acquire baseline fluorescence images using a filter set appropriate for NBD (e.g., excitation ~475 nm, emission ~525 nm).
-
Stimulate the cells with the desired agonist (e.g., add SNP to a final concentration of 10-100 µM) to induce cGMP production.
-
Acquire images at regular intervals to monitor the change in fluorescence intensity over time.
-
(Optional) After observing the agonist-induced response, an antagonist or PDE inhibitor can be added to observe the subsequent changes in cGMP levels.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the baseline (pre-stimulation) level to determine the fold-change in fluorescence, which corresponds to the relative change in intracellular cGMP.
-
Protocol 2: In Situ Assay of Phosphodiesterase (PDE) Activity
This protocol utilizes this compound to assess the activity of cGMP-specific PDEs within intact cells. The rate of fluorescence decay after a pulse of cGMP elevation reflects the PDE activity.
Materials:
-
Same as Protocol 1
-
A potent and rapid activator of guanylate cyclase (e.g., a caged NO donor for precise temporal control, or a high concentration of a fast-acting NO donor).
-
Specific PDE inhibitors (e.g., sildenafil (B151) for PDE5, rolipram (B1679513) for PDE4) for validation.
Procedure:
-
Cell Preparation and Loading:
-
Follow steps 1-4 of Protocol 1 to prepare and load the cells with this compound.
-
-
Imaging and Stimulation:
-
Mount the cells on the microscope and acquire baseline fluorescence.
-
Induce a rapid and significant increase in intracellular cGMP by applying a potent stimulus (e.g., photolysis of a caged NO donor or addition of a high concentration of SNP).
-
Immediately begin acquiring a time-lapse series of images at a high frame rate to capture the initial rise and subsequent decay of the this compound fluorescence signal.
-
-
Inhibition of PDE Activity (for comparison):
-
In a separate experiment, pre-incubate the this compound-loaded cells with a specific PDE inhibitor for 15-30 minutes before stimulation.
-
Repeat the stimulation and imaging as described in step 2.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time for both the control and PDE-inhibited cells.
-
Determine the rate of fluorescence decay after the peak intensity is reached. A slower decay rate in the presence of a PDE inhibitor indicates that the targeted PDE is responsible for cGMP hydrolysis in that cellular context.
-
The decay can often be fitted to an exponential function to extract a time constant, which is inversely proportional to the PDE activity.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for real-time cGMP monitoring and the logical relationship in a PDE activity assay.
Troubleshooting & Optimization
reducing background fluorescence in 8-NBD-cGMP imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-NBD-cGMP for fluorescent imaging of cyclic guanosine (B1672433) monophosphate (cGMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent analog of cyclic guanosine monophosphate (cGMP). It is cell-permeable and acts as a fluorescent activator of cGMP-dependent protein kinase (PKG) isozymes. A key feature of this compound is its environment-sensitive fluorescence. It is barely fluorescent in aqueous (water-based) solutions but exhibits strong fluorescence in hydrophobic (water-repelling) environments, such as when bound to the hydrophobic pockets of proteins like PKG.[1] This property makes it a useful tool for visualizing cGMP binding to its intracellular targets.
Q2: What are the main causes of high background fluorescence in this compound imaging?
High background fluorescence is a common issue in fluorescence microscopy and can arise from several sources when using this compound:
-
Unbound Probe: Excess this compound that has not bound to its target proteins will still exhibit some level of fluorescence, contributing to background noise.[2]
-
Autofluorescence: Cells naturally contain molecules (e.g., NADH, riboflavin) that fluoresce when excited by light, creating a background signal.[3]
-
Media Components: Standard cell culture media often contain components like phenol (B47542) red and riboflavin (B1680620) that are fluorescent and can increase background.[3] Phenol red can also quench fluorescence in certain channels.
-
Serum: Fetal Bovine Serum (FBS) and other sera are complex mixtures that can contribute to background fluorescence.
-
Plasticware: Standard plastic-bottom culture dishes can have inherent fluorescence.
Q3: My fluorescent signal is very weak. What could be the problem?
A weak or absent signal can be due to several factors:
-
Low Probe Concentration: The concentration of this compound may be too low for detection.
-
Insufficient Incubation Time: The probe may not have had enough time to enter the cells and bind to its targets.
-
Cell Health: Unhealthy or dying cells may not take up the probe efficiently or may have altered cGMP signaling pathways.
-
Photobleaching: Excessive exposure to excitation light can destroy the fluorophore, leading to a diminished signal.
-
Incorrect Microscope Settings: The excitation and emission filters on the microscope must be appropriate for the spectral properties of NBD (Excitation max ~465 nm, Emission max ~535 nm).
Q4: Can I use serum in my media during this compound imaging?
It is generally recommended to reduce or eliminate serum from the imaging medium. Serum contains various proteins and other molecules that can increase background fluorescence and may also interact non-specifically with the probe. If serum is required for cell health during a long-term experiment, consider reducing the concentration or switching to a serum-free medium formulation for the imaging step.
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background can obscure the specific signal from this compound bound to its targets. Follow these steps to troubleshoot and reduce background noise.
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Quantitative Data Summary
The following tables summarize how different experimental parameters can affect the signal-to-noise ratio (SNR) in this compound imaging. The values are illustrative to demonstrate the expected trends.
Table 1: Effect of Imaging Media on Signal-to-Noise Ratio (SNR)
| Imaging Medium | Phenol Red | Serum | Relative Background | Relative SNR |
| Standard DMEM | Present | 10% | High | Low |
| Phenol Red-Free DMEM | Absent | 10% | Moderate | Moderate |
| Serum-Free, Phenol Red-Free DMEM | Absent | 0% | Low | High |
| Specialized Imaging Buffer (e.g., HBSS, FluoroBrite™) | Absent | 0% | Very Low | Very High |
Table 2: Effect of this compound Concentration and Wash Steps on SNR
| This compound Concentration | Wash Steps | Background from Unbound Probe | Signal Intensity | Relative SNR |
| 1 µM | 1 | Low | Low | Moderate |
| 5 µM | 1 | Moderate | High | High |
| 10 µM | 1 | High | High | Moderate |
| 10 µM | 3 | Low | High | Very High |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound
This protocol provides a general guideline for imaging this compound in cultured mammalian cells. Optimization of probe concentration and incubation times may be required for different cell types.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Imaging Buffer (e.g., Hank's Balanced Salt Solution (HBSS) or a phenol red-free, serum-free medium like FluoroBrite™ DMEM)
-
Fluorescence microscope with appropriate filters for NBD (Excitation: ~465 nm, Emission: ~535 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish suitable for live-cell imaging.
-
Media Exchange: Just before labeling, carefully aspirate the culture medium and wash the cells once with pre-warmed (37°C) Imaging Buffer.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed Imaging Buffer to the desired final concentration (a starting concentration of 5 µM is recommended).
-
Add the this compound loading solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with pre-warmed Imaging Buffer to remove unbound probe.
-
After the final wash, add fresh, pre-warmed Imaging Buffer to the cells for imaging.
-
-
Imaging:
-
Transfer the dish to the fluorescence microscope.
-
Use the lowest possible excitation light intensity that provides an adequate signal to minimize phototoxicity and photobleaching.
-
Acquire images using the appropriate NBD filter set.
-
Experimental Workflow for this compound Imaging
Caption: A typical workflow for live-cell imaging with this compound.
Signaling Pathway Diagram
The following diagram illustrates the canonical nitric oxide (NO)-cGMP signaling pathway. This compound is used to visualize the accumulation of cGMP and its binding to downstream effectors like Protein Kinase G (PKG).
Nitric Oxide (NO) - cGMP Signaling Pathway
Caption: The NO-cGMP signaling pathway.
References
Technical Support Center: Minimizing 8-NBD-cGMP Photobleaching in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 8-NBD-cGMP in live-cell imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on minimizing photobleaching to ensure the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
This compound is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). The NBD (Nitrobenzoxadiazole) fluorophore gives it its fluorescent properties. A key characteristic of NBD is that its fluorescence is highly dependent on the environment; it is weakly fluorescent in aqueous solutions but exhibits strong green fluorescence in hydrophobic environments, such as when bound to proteins.[1] This property makes it a useful tool for studying cGMP binding sites.
| Property | Value |
| Excitation Maximum (λex) | ~475 nm |
| Emission Maximum (λem) | ~525 nm |
| Reference: | [2] |
Q2: What is photobleaching and why is it a problem for this compound imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescent signal over time, which can significantly impact quantitative analysis and the duration of live-cell imaging experiments. The NBD fluorophore, like many organic dyes, is susceptible to photobleaching, especially under the high-intensity illumination often required for live-cell imaging.
Q3: What are the primary causes of this compound photobleaching?
The primary factors contributing to the photobleaching of this compound during live-cell imaging include:
-
High Excitation Light Intensity: The more photons a fluorophore is exposed to, the higher the probability of it entering a reactive triplet state, which can lead to photobleaching.
-
Long Exposure Times: Prolonged exposure to excitation light increases the total number of photons absorbed by the fluorophore, accelerating photobleaching.
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are generated during the fluorescence process and can chemically modify and destroy the NBD fluorophore.
-
Suboptimal Imaging Medium: The chemical environment, including pH and the presence of radical scavengers, can influence the rate of photobleaching.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your live-cell imaging experiments with this compound.
Problem 1: Rapid loss of fluorescent signal (photobleaching).
| Potential Cause | Troubleshooting Step |
| Excitation light is too intense. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio (SNR).[3][4] |
| Exposure time is too long. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[3][4] |
| High levels of reactive oxygen species (ROS). | Use a commercial antifade reagent for live-cell imaging, such as ProLong™ Live Antifade Reagent, which is designed to scavenge free radicals.[5][6] |
| Imaging medium is not optimized. | Use a specialized live-cell imaging solution that helps maintain cell health and is free of components that can contribute to background fluorescence or phototoxicity.[3] |
| Objective with low numerical aperture (NA). | Use an objective with a higher NA to collect more light, allowing for a reduction in excitation intensity. |
Problem 2: Poor signal-to-noise ratio (SNR).
| Potential Cause | Troubleshooting Step |
| Low intracellular concentration of this compound. | Optimize the loading concentration and incubation time of this compound. Ensure cells are healthy for efficient uptake. |
| High background fluorescence. | Wash cells thoroughly with imaging buffer after loading to remove extracellular probe. Use a phenol (B47542) red-free imaging medium. |
| Suboptimal microscope settings. | Adjust detector gain or use pixel binning to increase signal, but be mindful of potential trade-offs in resolution.[7] |
| Detector is not sensitive enough. | Use a high-sensitivity detector, such as an electron-multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera. |
Problem 3: Cells are showing signs of stress or death (phototoxicity).
| Potential Cause | Troubleshooting Step | | Excessive exposure to excitation light. | Minimize total light exposure by reducing intensity, shortening exposure times, and decreasing the frequency of image acquisition.[4] | | Use of short-wavelength excitation light. | If possible, consider alternative longer-wavelength fluorescent probes for cGMP if phototoxicity is a persistent issue. | | Suboptimal cell culture conditions during imaging. | Use a stage-top incubator to maintain optimal temperature, humidity, and CO2 levels throughout the experiment.[4] | | High concentration of this compound. | Perform a dose-response curve to determine the lowest effective concentration of the probe that provides a sufficient signal. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound
This protocol is adapted from methods for imaging other NBD-labeled small molecules in live cells.[8][9][10][11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or widefield fluorescence microscope with appropriate filter sets for NBD (Excitation: ~470/40 nm, Emission: ~525/50 nm) and environmental control.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed imaging medium. The final concentration typically ranges from 1-10 µM. Optimize this concentration for your cell type and experimental goals.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes.
-
-
Washing:
-
Aspirate the loading solution and wash the cells 2-3 times with pre-warmed imaging medium to remove extracellular probe and reduce background fluorescence.
-
-
Antifade Reagent Application (Optional but Recommended):
-
Prepare the live-cell antifade reagent according to the manufacturer's instructions.
-
Replace the imaging medium with the medium containing the antifade reagent.
-
Incubate for the recommended time (e.g., 30-60 minutes) before imaging.
-
-
Imaging:
-
Place the dish on the microscope stage with environmental control (37°C, 5% CO2).
-
Locate the cells using brightfield or DIC.
-
Switch to fluorescence imaging and use the lowest possible excitation intensity and shortest exposure time that provides a good SNR.
-
Acquire images using a time-lapse series if monitoring dynamic changes.
-
Quantitative Data
Direct quantitative data on the photobleaching half-life of this compound with and without specific antifade reagents is limited in the published literature. However, based on the known properties of NBD fluorophores and the intended function of commercial antifade reagents, a qualitative and estimated quantitative improvement can be expected.
Table 1: Estimated Impact of Antifade Reagents on this compound Photostability
| Condition | Qualitative Photostability | Estimated Increase in Imaging Duration* | Mechanism of Action |
| No Antifade Reagent | Moderate to Low | N/A | N/A |
| With Live-Cell Antifade Reagent (e.g., ProLong™ Live) | High | 2 to 5-fold | Scavenging of reactive oxygen species (ROS) |
*This is an estimation based on the general performance of antifade reagents with other fluorophores. The actual improvement will depend on the specific experimental conditions, including cell type, excitation intensity, and imaging frequency.
Visualizations
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 5. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. Signal-to-Noise Considerations [evidentscientific.com]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio with 8-NBD-cGMP
Welcome to the technical support center for 8-NBD-cGMP (8-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)aminoethylthio-cGMP), a valuable fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success and optimize the signal-to-noise ratio in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent analog of cGMP. It is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[1] A key feature of this compound is that it is weakly fluorescent in aqueous solutions but exhibits strong fluorescence in hydrophobic environments, such as the hydrophobic binding sites of proteins.[1][2] This property makes it an excellent tool for studying cGMP binding to proteins and for developing competitive binding assays.
Q2: What are the primary applications of this compound?
A2: this compound is widely used in various fluorescence-based assays to study cGMP signaling. Common applications include:
-
Fluorescence Polarization (FP) Assays: To measure the binding of this compound to target proteins.
-
Förster Resonance Energy Transfer (FRET) Assays: As a FRET donor or acceptor to study protein-ligand interactions and conformational changes.
-
High-Throughput Screening (HTS): For the discovery of compounds that modulate the cGMP signaling pathway.
-
Fluorescence Microscopy: To visualize the localization of cGMP binding within cells.
Q3: What are the spectral properties of this compound?
A3: this compound has an excitation maximum (λexc) of approximately 475 nm and an emission maximum (λem) of around 525 nm.[1] These values can be influenced by the local environment, so it is recommended to determine the optimal excitation and emission wavelengths experimentally for your specific assay conditions.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can significantly decrease the signal-to-noise ratio, making it difficult to detect true signals.
| Potential Cause | Troubleshooting Step |
| Autofluorescence from media or buffers | Test the fluorescence of your buffer and media components alone. If they are fluorescent, consider using alternative, low-fluorescence media or buffer systems. |
| Non-specific binding of this compound to surfaces | Use non-binding surface (NBS) plates. Include a non-ionic detergent like Tween-20 (0.01-0.1%) in your assay buffer to reduce non-specific binding. |
| Contaminated reagents | Ensure all reagents are of high purity and are not contaminated with fluorescent impurities. Prepare fresh solutions and filter them if necessary. |
| High concentration of this compound | Titrate the concentration of this compound to find the lowest concentration that provides a detectable signal without excessive background. |
Issue 2: Low or No Signal
A weak or absent signal can be due to various factors related to the probe, the target protein, or the assay conditions.
| Potential Cause | Troubleshooting Step |
| Inactive or degraded protein | Ensure the purity and activity of your target protein. Use fresh protein preparations and handle them according to best practices to avoid degradation. |
| Low binding affinity | Confirm the binding affinity of this compound to your target protein. If the affinity is very low, you may need to use higher concentrations of the protein, which could increase background. |
| Incorrect buffer conditions | Optimize the pH and ionic strength of your assay buffer, as these can influence protein conformation and binding. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and shortest exposure times that provide a detectable signal. The use of an anti-fade reagent in your mounting medium can also help for microscopy applications. |
| Instrument settings | Ensure your plate reader or microscope is set to the optimal excitation and emission wavelengths for this compound. Adjust the gain or PMT settings to amplify the signal appropriately. |
Issue 3: Inconsistent or Irreproducible Results
Variability in your results can undermine the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay, as temperature can affect binding kinetics and fluorescence. |
| "Edge effect" in 96-well plates | Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature and humidity environment across the plate. |
| Reagent instability | Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (λexc) | ~475 nm | [1] |
| Emission Wavelength (λem) | ~525 nm | [1] |
| Binding Affinity (Kd) for PfPKG | 59 ± 4 nM | [3] |
| Binding Affinity (Kd) for Δ¹⁻⁵²PKG-Iβ | 0.210 ± 0.008 µM (high-affinity site: 0.054 ± 0.007 µM; low-affinity site: 0.750 ± 0.096 µM) | [4] |
Note: Binding affinities are highly dependent on the specific protein and assay conditions.
Experimental Protocols
Protocol 1: Competitive Binding Assay using Fluorescence Polarization
This protocol describes a competitive binding assay to screen for compounds that inhibit the binding of this compound to a cGMP-dependent protein kinase (PKG).
Materials:
-
Purified PKG
-
This compound
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Black, non-binding surface (NBS) 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired working concentration in Assay Buffer. The final concentration should be at or below the Kd for its interaction with PKG.
-
Prepare a stock solution of PKG in Assay Buffer. The optimal concentration should be determined by titration.
-
Prepare serial dilutions of your test compounds in DMSO, and then dilute them into Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of the test compound dilutions to the wells of the microplate.
-
Add 25 µL of the this compound solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the PKG solution to all wells.
-
For controls, include wells with:
-
This compound only (no protein, for minimum polarization).
-
This compound and PKG (no test compound, for maximum polarization).
-
Assay buffer only (for background fluorescence).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light. The optimal incubation time should be determined experimentally to ensure the binding reaction has reached equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for this compound (e.g., excitation at 485 nm, emission at 535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the log of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Overview of the cGMP signaling pathway.
Caption: General experimental workflow for an this compound binding assay.
Caption: A decision tree for troubleshooting common issues with this compound assays.
References
Technical Support Center: 8-NBD-cGMP Based Assays
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals utilizing 8-NBD-cGMP in their experimental assays. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in overcoming common challenges and ensuring the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound based assays, particularly in the context of phosphodiesterase (PDE) activity measured by fluorescence polarization (FP).
Q1: Why is my background fluorescence signal excessively high?
High background fluorescence can mask the specific signal from your assay, leading to a low signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution |
| Autofluorescent Test Compounds | Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths in the absence of this compound. If a compound is fluorescent, consider using a different fluorescent probe with a longer wavelength (red-shifted) to minimize interference.[1][2] |
| Contaminated Assay Buffer or Reagents | Prepare fresh assay buffers and solutions using high-purity reagents. Test individual buffer components for fluorescence. |
| High Concentration of this compound | Titrate the this compound concentration to find the lowest concentration that provides a stable and robust signal. Excess unbound tracer contributes to high background. |
| Well Plate Material | Use non-binding, low-fluorescence black microplates specifically designed for fluorescence assays to minimize background from the plate itself. |
| Light Scatter from Precipitated Compounds | Visually inspect wells for any precipitation. Centrifuge the plate before reading. Improve compound solubility by adjusting the assay buffer (e.g., adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20, typically 0.01-0.05%). |
Q2: My fluorescence polarization (mP) signal is low, or the assay window is too small.
A small change in mP between the free and bound this compound can make it difficult to discern true hits from experimental noise.
| Potential Cause | Recommended Solution |
| Low PDE Enzyme Activity | Ensure the enzyme is active and used at an appropriate concentration. Perform an enzyme titration to determine the optimal concentration that yields a robust signal change. |
| Incorrect this compound Concentration | The concentration of the fluorescent tracer should ideally be at or below the Kd of the binding interaction. A high concentration can lead to a large fraction of unbound tracer, reducing the dynamic range. |
| Suboptimal Assay Conditions | Optimize assay buffer components such as pH, salt concentration, and co-factors (e.g., Mg2+) to ensure optimal enzyme activity and binding. |
| Short Incubation Time | Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. |
| Fluorophore Mobility | The NBD fluorophore might have too much rotational freedom even when bound. While not easily changed for this compound, this is a consideration in assay design.[3] |
Q3: I'm observing high variability between replicate wells.
High variability can compromise the reliability and reproducibility of your assay results.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Incomplete Mixing | Gently mix the plate on a plate shaker after adding all reagents. Avoid introducing air bubbles. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Use a temperature-controlled plate reader if possible. |
| Evaporation from Wells | Use plate seals, especially for long incubation times, to prevent evaporation from the outer wells. |
| Instrument Settings | Optimize the plate reader settings, including the number of flashes per well and the settling time, to reduce read-to-read variability. |
Q4: My results suggest compound interference. How can I confirm and mitigate this?
Test compounds can interfere with the assay in several ways, leading to false-positive or false-negative results.
| Potential Cause | Recommended Solution |
| Autofluorescence | As mentioned in Q1, pre-screen compounds for fluorescence. |
| Fluorescence Quenching (Inner Filter Effect) | Test for quenching by incubating the compound with the maximum-signal control (low PDE activity). A decrease in total fluorescence intensity indicates quenching.[4] |
| Compound Aggregation | Perform the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in the compound's apparent potency suggests aggregation-based inhibition.[4] |
| Light Scattering | Check for compound precipitation. If observed, try to improve solubility or filter the compound solution. |
Experimental Protocols
Detailed Methodology for a Phosphodiesterase (PDE) Activity Assay using this compound (Fluorescence Polarization)
This protocol provides a general framework for a competitive fluorescence polarization assay to screen for PDE inhibitors. Concentrations and incubation times should be optimized for the specific PDE isozyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA.
-
This compound (Tracer): Prepare a stock solution in DMSO and dilute to the desired final concentration in assay buffer. A typical starting concentration is 10-50 nM.
-
PDE Enzyme: Dilute the enzyme stock in assay buffer to the desired concentration. The optimal concentration should be determined by titration.
-
Test Compounds (Inhibitors): Prepare a serial dilution of test compounds in DMSO, then dilute in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
2. Assay Procedure:
-
Compound Addition: Add a small volume (e.g., 1-5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a black, low-binding microplate.
-
Enzyme Addition: Add the diluted PDE enzyme solution to each well, except for the "no enzyme" controls.
-
Tracer Addition: Add the diluted this compound solution to all wells.
-
Incubation: Mix the plate gently on a plate shaker for 1-2 minutes. Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes), protected from light.
-
Fluorescence Polarization Measurement: Read the plate using a microplate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for this compound (Excitation: ~465 nm, Emission: ~535 nm).
3. Controls:
-
Low Polarization Control (Maximum PDE Activity): Contains assay buffer, PDE enzyme, this compound, and vehicle (DMSO).
-
High Polarization Control (Minimum PDE Activity): Contains assay buffer, this compound, and vehicle (DMSO), but no PDE enzyme.
-
Test Wells: Contain all components, including the test compound.
4. Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Normalize the data using the low and high polarization controls.
-
Plot the normalized mP values against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.
Quantitative Data Summary
The following table provides typical ranges for key quantitative parameters in an this compound based PDE fluorescence polarization assay. These values should be optimized for each specific assay.
| Parameter | Typical Range | Notes |
| This compound Concentration | 10 - 100 nM | Should be at or below the Kd for its interaction with the PDE. |
| PDE Enzyme Concentration | Varies (ng/mL to µg/mL) | Determined by titration to achieve ~50-80% substrate turnover. |
| Incubation Time | 30 - 120 minutes | Should be sufficient to reach reaction equilibrium. |
| DMSO Concentration | < 1% (v/v) | High concentrations can inhibit enzyme activity. |
| Expected mP Window | 50 - 150 mP | The difference between the high and low polarization controls. |
| Z' Factor | > 0.5 | Indicates a robust and reliable assay.[5] |
Visualizations
cGMP Signaling Pathway
This diagram illustrates the key components of the cyclic GMP (cGMP) signaling pathway, which is central to the mechanism of action of phosphodiesterases.
Caption: Overview of the cGMP signaling cascade.
Experimental Workflow for PDE Inhibition Assay
This workflow outlines the key steps in a typical this compound based fluorescence polarization assay for identifying PDE inhibitors.
Caption: Step-by-step workflow for the PDE FP assay.
Logical Troubleshooting Workflow
This diagram provides a logical sequence of steps to follow when troubleshooting common issues in your this compound based assay.
Caption: A logical guide for troubleshooting assay problems.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-NBD-cGMP in Cellular Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-NBD-cGMP in cellular imaging experiments.
Troubleshooting Guides
This section addresses common issues encountered during cellular imaging with this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Troubleshooting Steps |
| Low Probe Concentration | The concentration of this compound may be too low for detection. Optimize the concentration by performing a titration to find the ideal balance between signal and background. |
| Poor Probe Permeability | Although this compound is membrane-permeable, its uptake can vary between cell types. If a weak signal is observed, consider slightly increasing the incubation time or concentration. |
| Hydrophilic Environment | This compound exhibits weak fluorescence in aqueous environments and fluoresces brightly in hydrophobic environments, such as protein binding sites. A low signal may indicate that the probe is not sufficiently bound to its target.[1] |
| Photobleaching | The NBD fluorophore is susceptible to photobleaching with prolonged exposure to excitation light.[2] Minimize exposure time, reduce laser power, and use an anti-fade mounting medium if imaging fixed cells.[3][4] |
| Incorrect Microscope Settings | Ensure the excitation and emission wavelengths on the microscope are correctly set for the NBD fluorophore (see Table 1). |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Excess Probe Concentration | Too high a concentration of this compound can lead to non-specific binding and high background. Optimize the concentration through titration. |
| Autofluorescence | Cells naturally contain endogenous fluorophores that can contribute to background noise. Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. |
| Non-specific Binding | This compound may bind to cellular components other than its intended target. Include control experiments with unlabeled cGMP to compete for binding sites and assess specificity. |
| Contaminated Reagents or Media | Phenol (B47542) red in cell culture media can be a source of background fluorescence. Use phenol red-free media for imaging experiments. |
Issue 3: Phototoxicity and Cell Health
| Potential Cause | Troubleshooting Steps |
| Probe-induced Cytotoxicity | While specific data for this compound is limited, high concentrations of cGMP analogs or the NBD moiety could potentially affect cell viability.[5][6] Perform a dose-response experiment and assess cell viability using assays like MTT or Trypan Blue exclusion. |
| Light-induced Damage | Prolonged exposure to high-intensity excitation light can cause phototoxicity. Use the lowest possible laser power and exposure time that provides an adequate signal.[7] |
| Suboptimal Imaging Conditions | Maintain physiological conditions (37°C, 5% CO2) throughout the live-cell imaging experiment using a stage-top incubator. |
Issue 4: Spectral Bleed-through in Multi-color Imaging
| Potential Cause | Troubleshooting Steps |
| Spectral Overlap | The emission spectrum of this compound may overlap with the excitation or emission spectra of other fluorophores used in the experiment.[8] |
| Inappropriate Filter Sets | Use narrow-bandpass filters to minimize the detection of out-of-channel fluorescence. |
| Sequential Imaging | Acquire images for each fluorophore sequentially to prevent bleed-through. |
| Spectral Unmixing | If spectral overlap is unavoidable, use spectral unmixing algorithms available in imaging software to separate the signals from different fluorophores. |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: The NBD fluorophore typically has an excitation maximum around 460-480 nm and an emission maximum around 530-550 nm. However, these values can be influenced by the local environment.[1] It is recommended to determine the optimal settings empirically on your specific imaging system.
Q2: How can I be sure the signal I'm seeing is specific to cGMP signaling?
A2: To confirm the specificity of the this compound signal, several control experiments are recommended:
-
Competition Assay: Co-incubate cells with an excess of unlabeled cGMP. A significant decrease in the fluorescent signal suggests that this compound is binding to cGMP-specific sites.
-
Pharmacological Modulation: Treat cells with known activators (e.g., nitric oxide donors like SNAP) or inhibitors (e.g., phosphodiesterase inhibitors like IBMX) of the cGMP signaling pathway and observe the corresponding changes in fluorescence.[9][10]
-
Negative Control Cells: Use cells that are known to have low levels of cGMP signaling or are unresponsive to the stimulus being used.
Q3: Is this compound suitable for quantitative measurements of cGMP?
A3: While this compound is an excellent tool for visualizing the spatio-temporal dynamics of cGMP, its use for precise quantitative measurements can be challenging. The fluorescence intensity is highly dependent on the local environment, which can vary within the cell.[1] For quantitative analysis, ratiometric FRET-based cGMP biosensors are often preferred.[9][11][12][13]
Q4: What is the typical working concentration for this compound in live-cell imaging?
A4: The optimal concentration of this compound should be determined empirically for each cell type and experimental setup. A starting point is typically in the low micromolar range (e.g., 1-10 µM).
Quantitative Data Summary
Table 1: Photophysical Properties of NBD Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | ~465 nm | [14][15] |
| Emission Maximum (λem) | ~535 nm | [14][15] |
| Molar Extinction Coefficient (ε) | ~13,000 M⁻¹cm⁻¹ | [16] |
| Quantum Yield (Φ) | Environmentally sensitive (low in aqueous, high in hydrophobic) | [1] |
| Photostability | Moderate | [1][2] |
Table 2: Potential Off-Target Considerations
| Potential Off-Target | Rationale | Mitigation Strategy |
| Other Nucleotide-Binding Proteins | The cGMP analog structure may have some affinity for other nucleotide-binding sites. | Perform competition assays with unlabeled cGMP and other nucleotides (e.g., cAMP, ATP, GTP). |
| Hydrophobic Pockets | The NBD moiety is hydrophobic and may non-specifically associate with hydrophobic regions within the cell. | Use the lowest effective concentration of this compound and perform control experiments. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of cGMP Dynamics with this compound
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment. Ensure cells are at an appropriate confluency (50-70%).
-
On the day of the experiment, replace the culture medium with a phenol red-free imaging buffer (e.g., HBSS or HEPES-buffered saline) to reduce background fluorescence.
-
-
Probe Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the imaging buffer to the desired final concentration (start with a titration from 1-10 µM).
-
Incubate the cells with the this compound solution at 37°C for 30-60 minutes.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess, unbound probe.
-
-
Imaging:
-
Mount the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use a filter set appropriate for the NBD fluorophore (e.g., FITC/GFP filter set).
-
Locate the cells under brightfield or DIC, then switch to fluorescence imaging.
-
Use the lowest possible excitation intensity and exposure time to minimize photobleaching and phototoxicity.
-
Acquire a baseline fluorescence image before applying any stimulus.
-
-
Stimulation and Data Acquisition:
-
Add your stimulus of interest (e.g., a nitric oxide donor) to the imaging dish.
-
Immediately begin acquiring a time-lapse series of images to capture the dynamic changes in this compound fluorescence.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest (ROIs) within the cells.
-
Normalize the fluorescence intensity to the baseline to represent the relative change in cGMP levels.
-
Mandatory Visualizations
Caption: Overview of the cGMP signaling pathway.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Troubleshooting logic for a weak or absent fluorescent signal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 5. Selective Cytotoxicity of Complexes with N,N,N-Donor Dipodal Ligand in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time imaging of cGMP signaling shows pronounced differences between glomerular endothelial cells and podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Correlative intravital imaging of cGMP signals and vasodilation in mice [frontiersin.org]
- 12. Visualization of cGMP with cGi Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorescent sensors for rapid monitoring of intracellular cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Fluorescence Changes of 8-NBD-cGMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting fluorescence changes of 8-((2-(7-Nitro-1,2,3-benzoxadiazol-4-yl)amino)ethylthio)-cGMP (8-NBD-cGMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence environmentally sensitive?
A1: this compound is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in many signaling pathways.[1] The attached 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is responsible for its fluorescent properties. The NBD group exhibits weak fluorescence in aqueous (polar) environments but fluoresces strongly in hydrophobic (non-polar) environments, such as the cGMP-binding domains of proteins.[2][3] This environmental sensitivity is due to a large change in the dipole moment of the NBD group upon excitation.[2] This property makes this compound a valuable tool for studying cGMP binding to proteins like cGMP-dependent protein kinases (PKGs) and phosphodiesterases (PDEs).
Q2: What are the key spectral properties of this compound?
A2: The spectral properties of the NBD fluorophore can vary slightly depending on the local environment. However, typical excitation and emission maxima are in the blue-green region of the spectrum.
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~472 | [4] |
| Emission Maximum (λem) | ~525-550 |
Q3: How does this compound interact with cGMP-dependent protein kinases (PKGs) and phosphodiesterases (PDEs)?
A3: this compound acts as a membrane-permeable activator of PKG isozymes Iα and Iβ.[1] It binds to the cGMP binding sites on these proteins, causing a conformational change that leads to an increase in fluorescence. In some cases, such as with Plasmodium falciparum PKG (PfPKG), this compound can act as a competitive antagonist, binding with a similar affinity to cGMP but leading to reduced kinase activation.[5] For PDEs, which hydrolyze cGMP, this compound can be used as a fluorescent substrate or a competitive inhibitor to study enzyme kinetics and screen for inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to detect real changes in fluorescence.
Possible Causes and Solutions:
| Cause | Solution |
| Low this compound Concentration: | Increase the concentration of this compound. However, keep the concentration below the dissociation constant (Kd) of the interaction to ensure that the binding is the limiting factor. |
| Incorrect Instrument Settings: | Ensure the excitation and emission wavelengths on your fluorometer or plate reader are set to the optimal values for this compound. Optimize the gain settings to maximize the signal without saturating the detector. |
| Suboptimal Buffer Conditions: | The fluorescence of the NBD group can be sensitive to pH. Ensure your buffer pH is stable and within the optimal range for your protein of interest. The NBD group is generally uncharged at neutral pH.[6] |
| Low Protein Concentration or Activity: | Verify the concentration and activity of your target protein (PKG or PDE). |
Issue 2: High Background Fluorescence
High background fluorescence can mask the specific signal from this compound binding.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence from Buffers or Plates: | Use buffers with low intrinsic fluorescence. When using microplates, opt for black plates with clear bottoms to minimize background. Run a blank control with just the buffer and the plate to determine the background level. |
| Contaminated Reagents: | Use high-purity reagents and solvents to avoid fluorescent impurities. |
| Non-specific Binding of this compound: | Include a control with a non-binding protein to assess the level of non-specific binding. Consider adding a small amount of a non-ionic detergent like Tween-20 to your buffer to reduce non-specific interactions. |
| Precipitation of this compound or Protein: | Visually inspect your samples for any precipitation. Centrifuge samples before measurement if necessary. |
Issue 3: Photobleaching
Photobleaching is the irreversible loss of fluorescence due to light exposure, which can lead to a decreasing signal over time. The NBD fluorophore is known to be moderately photostable.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Prolonged Exposure to Excitation Light: | Minimize the exposure time of your sample to the excitation light. Use the lowest excitation intensity that still provides a sufficient signal. |
| Absence of Antifade Reagents: | For microscopy experiments, consider using a mounting medium containing an antifade reagent. |
| High Oxygen Concentration: | If possible, deoxygenate your buffers, as molecular oxygen can contribute to photobleaching. |
Quantitative Data
The binding affinity of this compound can vary depending on the specific protein and experimental conditions.
| Protein | Ligand | Kd (nM) | Method |
| Plasmodium falciparum PKG (PfPKG) 401-853 | This compound | 59 ± 4 | Surface Plasmon Resonance |
| Plasmodium falciparum PKG (PfPKG) 401-853 | cGMP | 51 ± 7 | Surface Plasmon Resonance |
| cGMP-dependent protein kinase Iβ (Δ1–52PKG-Iβ) | cGMP (High Affinity Site) | 54 ± 7 | [³H]cGMP Binding Assay |
| cGMP-dependent protein kinase Iβ (Δ1–52PKG-Iβ) | cGMP (Low Affinity Site) | 750 ± 96 | [³H]cGMP Binding Assay |
Note: Data for this compound binding to a wider range of PKG and PDE isoforms is limited in the public domain. It is recommended to determine the Kd experimentally for your specific system.
Experimental Protocols
Key Experiment 1: Direct Binding Assay to Determine Kd
This protocol outlines a general approach to determine the dissociation constant (Kd) of this compound for a target protein.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration accurately using spectrophotometry.
-
Prepare a series of dilutions of your purified target protein in a suitable assay buffer.
-
The assay buffer should be optimized for protein stability and to minimize background fluorescence.
-
-
Measurement:
-
In a black microplate, add a fixed concentration of this compound to each well.
-
Add increasing concentrations of the target protein to the wells.
-
Include control wells with this compound only (no protein) and buffer only.
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer only) from all readings.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
Key Experiment 2: Competitive Binding Assay (Fluorescence Polarization)
This protocol is for determining the binding affinity of a non-fluorescent competitor (e.g., cGMP or a test compound) by measuring its ability to displace this compound from a target protein.
Methodology:
-
Preparation:
-
Prepare solutions of your target protein, this compound (tracer), and the non-fluorescent competitor.
-
The concentration of the target protein should be in the range of the Kd of the tracer, and the tracer concentration should be low (typically in the low nanomolar range).
-
-
Measurement:
-
In a black microplate, add the target protein and this compound to each well.
-
Add a serial dilution of the competitor to the wells.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer and target protein (for maximum polarization).
-
Buffer only (for background).
-
-
Incubate the plate to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Overview of the cGMP signaling pathway.
Caption: Experimental workflow for a competitive fluorescence polarization assay.
Caption: A decision tree for troubleshooting common fluorescence assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cellular Retention and Loading of 8-NBD-cGMP
Welcome to the technical support center for 8-NBD-cGMP, a valuable tool for researchers, scientists, and drug development professionals studying cGMP signaling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, ensuring robust and reliable data.
FAQs and Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound.
Q1: Why is my fluorescent signal from this compound weak or absent?
A weak or nonexistent signal can be frustrating. Here are several potential causes and solutions:
-
Poor Cellular Loading: Although this compound is membrane-permeable, its uptake can be inefficient in certain cell types or under suboptimal conditions.
-
Solution: Optimize loading conditions. Refer to the detailed experimental protocol below (Protocol 1) and consider titrating the concentration of this compound and adjusting the incubation time.
-
-
Active Efflux of the Probe: Many cell types express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Proteins (MRPs), which can actively pump this compound out of the cell, leading to low intracellular concentrations.[1]
-
Solution: Use an efflux pump inhibitor. Probenecid is a common inhibitor of organic anion transporters, while verapamil (B1683045) and cyclosporin (B1163) A are known inhibitors of MDR1.[1][2][3][4] See Protocol 2 for details on using these inhibitors.
-
-
Photobleaching: The fluorescent signal can be diminished by prolonged exposure to excitation light.
-
Solution: Minimize light exposure by using the lowest possible laser power and shortest exposure times that provide a detectable signal. The use of an anti-fade mounting medium can also help.
-
-
Incorrect Imaging Settings: The excitation and emission settings on your microscope must align with the spectral properties of this compound (typically λex ~475 nm, λem ~525 nm in a hydrophobic environment).
-
Solution: Verify your microscope's filter sets and software settings.
-
-
Suboptimal Cell Health: Unhealthy or dying cells may not load the dye effectively and can exhibit altered membrane permeability.
-
Solution: Ensure your cells are healthy and sub-confluent before starting the experiment. A cytotoxicity assay (see Protocol 4) can help determine if the probe or inhibitors are affecting cell viability.
-
Q2: How can I reduce high background fluorescence?
High background can obscure your signal and make data interpretation difficult. Consider these points:
-
Excess Extracellular Probe: Incomplete removal of the this compound loading solution will result in high background.
-
Solution: Ensure thorough but gentle washing of the cells after incubation with the probe, as described in Protocol 1.
-
-
Autofluorescence: Some cell types naturally fluoresce, which can contribute to background noise.
-
Solution: Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If significant, you may need to use imaging software to subtract this background from your stained samples.
-
-
Non-specific Binding: The probe may bind non-specifically to cellular components or the culture dish.
-
Solution: Optimize the probe concentration; a lower concentration may reduce non-specific binding while still providing a sufficient signal. Ensure your imaging vessel (e.g., glass-bottom dishes) is not contributing to background fluorescence.
-
Q3: My results are inconsistent between experiments. What could be the cause?
Variability in results can often be traced back to inconsistencies in the experimental procedure.
-
Cell Density and Health: Differences in cell confluence and health can affect probe uptake and efflux.
-
Solution: Standardize your cell seeding density and ensure cells are in a consistent growth phase for all experiments.
-
-
Inhibitor Potency: The effectiveness of efflux pump inhibitors can vary.
-
Solution: Prepare fresh stock solutions of inhibitors regularly and store them properly.
-
-
Incubation Times and Temperatures: Minor variations can lead to significant differences in probe loading and retention.
-
Solution: Use a calibrated incubator and a timer to ensure consistent incubation periods.
-
Experimental Protocols
Here are detailed methodologies for key experiments to improve your success with this compound.
Protocol 1: Suggested Protocol for Cellular Loading of this compound
This protocol provides a starting point for loading this compound into cultured cells. Note: Optimal conditions may vary depending on the cell type and should be determined empirically.
-
Cell Preparation:
-
Culture cells to a healthy, sub-confluent state on a suitable imaging plate (e.g., glass-bottom 96-well plate).
-
On the day of the experiment, remove the culture medium.
-
Gently wash the cells once with a pre-warmed, serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
-
Prepare this compound Loading Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a serum-free medium or buffered salt solution to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
-
Cell Staining:
-
Add the this compound loading solution to the cells.
-
Incubate at 37°C for 15-60 minutes. Protect the plate from light during incubation.
-
-
Washing:
-
Remove the loading solution.
-
Gently wash the cells two to three times with a pre-warmed, serum-free medium or buffered salt solution to remove extracellular probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with fluorescence microscopy using appropriate filter sets for this compound.
-
Protocol 2: Improving this compound Retention with Efflux Pump Inhibitors
This protocol describes how to use efflux pump inhibitors to increase the intracellular concentration of this compound.
-
Cell Preparation:
-
Prepare two identical sets of cells as described in Protocol 1, Step 1. Label them "Control" and "Inhibitor."
-
-
Inhibitor Pre-incubation:
-
To the "Inhibitor" sample, add the efflux pump inhibitor of choice (see Table 1 for suggested concentrations) diluted in a serum-free medium or buffered salt solution.
-
To the "Control" sample, add an equivalent volume of the vehicle (e.g., DMSO or PBS).
-
Incubate both samples at 37°C for 30 minutes.
-
-
Staining:
-
Prepare the this compound loading solution as described in Protocol 1, Step 2.
-
Add the loading solution to both the "Control" and "Inhibitor" samples. The "Inhibitor" sample should continue to have the inhibitor present during this step.
-
Incubate as determined in your optimized loading protocol (Protocol 1, Step 3).
-
-
Washing and Imaging:
-
Follow the washing and imaging steps as described in Protocol 1 (Steps 4 and 5).
-
-
Analysis:
-
Quantify the fluorescence intensity of both the "Control" and "Inhibitor" samples. A significant increase in fluorescence intensity in the "Inhibitor" sample indicates that efflux pumps are actively removing this compound in your cells.
-
Protocol 3: Quantitative Analysis of Intracellular Fluorescence
To objectively assess the improvement in probe retention, follow these steps:
-
Image Acquisition:
-
Capture images from multiple fields of view for both "Control" and "Inhibitor" samples. Ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept constant between the two groups.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.
-
Define regions of interest (ROIs) around individual cells.
-
Measure the mean gray value within each ROI.
-
Subtract the mean background fluorescence from a region without cells.
-
-
Data Presentation:
-
Calculate the average fluorescence intensity and standard deviation for a population of cells from both the "Control" and "Inhibitor" groups.
-
Present the data in a bar graph to visualize the fold-increase in fluorescence with the inhibitor.
-
Protocol 4: Cytotoxicity Assay
It is important to ensure that the concentrations of this compound and efflux pump inhibitors used are not toxic to your cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and/or the chosen efflux pump inhibitor. Include untreated control wells.
-
-
Incubation:
-
Incubate the cells for a period equivalent to the duration of your loading and imaging experiment.
-
-
Viability Assessment:
-
Use a commercially available cell viability assay (e.g., MTT, PrestoBlue, or a live/dead staining kit) according to the manufacturer's instructions.
-
-
Analysis:
-
Measure the output of the viability assay (e.g., absorbance or fluorescence).
-
Calculate the percentage of viable cells relative to the untreated control. Select concentrations of this compound and inhibitors that do not significantly reduce cell viability.
-
Data Presentation
The following tables summarize key quantitative data for your reference.
Table 1: Commonly Used Efflux Pump Inhibitors and Suggested Starting Concentrations
| Inhibitor | Target Efflux Pump(s) | Suggested Starting Concentration | Reference(s) |
| Probenecid | Organic Anion Transporters (OATs), Multidrug Resistance-Associated Proteins (MRPs) | 1-2.5 mM | |
| Verapamil | P-glycoprotein (MDR1) | 20-50 µM | [2][3][4] |
| Cyclosporin A | P-glycoprotein (MDR1) | 5-10 µM |
Note: The optimal concentration of each inhibitor should be determined experimentally for your specific cell type and may be influenced by the presence of serum.
Table 2: Spectral Properties of this compound
| Property | Wavelength | Environment | Reference(s) |
| Excitation Maximum (λex) | ~475 nm | Hydrophobic | |
| Emission Maximum (λem) | ~525 nm | Hydrophobic |
Note: this compound is weakly fluorescent in aqueous solutions and its fluorescence increases significantly in hydrophobic environments, such as when bound to proteins.
Visualizations
The following diagrams illustrate key pathways and workflows to aid in your experimental design and understanding.
Caption: The cGMP signaling pathway.
Caption: Mechanism of efflux pump inhibition.
Caption: Troubleshooting workflow for low signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for transcriptional control of human mdr1 gene expression by verapamil in multidrug-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing 8-NBD-cGMP Autofluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-NBD-cGMP. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence from cells and media during your experiments.
Troubleshooting Guides
High background fluorescence can significantly impact the quality and interpretation of your experimental data. This section provides a systematic approach to identifying and mitigating sources of autofluorescence when using this compound.
Identifying the Source of Autofluorescence
The first step in troubleshooting is to pinpoint the origin of the unwanted fluorescence. This can be systematically achieved by imaging different components of your experimental setup.
Experimental Workflow for Identifying Autofluorescence Source:
Caption: A logical workflow to systematically identify the primary source of autofluorescence in your experiment.
Quantitative Impact of Media Components on Autofluorescence
The choice of cell culture medium is a critical factor in managing background fluorescence. Common components like phenol (B47542) red and fetal bovine serum (FBS) are significant contributors.[1][2]
| Medium/Component | Relative Fluorescence Intensity (Arbitrary Units) | Signal-to-Blank (S/B) Ratio | Notes |
| PBS+ | Low | High | Ideal for short-term imaging but lacks nutrients for long-term experiments.[2] |
| Phenol Red-Free DMEM | Lower than standard DMEM | Higher than standard DMEM | Phenol red is a major source of autofluorescence.[2][3] |
| Standard DMEM (with Phenol Red) | High | Low | Phenol red significantly increases background fluorescence.[2][4] |
| FluoroBrite™ DMEM | ~90% lower than phenol red-free DMEM | ~9-fold higher than phenol red-free DMEM | Optimized for fluorescence imaging with reduced autofluorescent components.[3] |
| Medium with 10% FBS | Higher than serum-free medium | Lower than serum-free medium | FBS contains autofluorescent molecules like amino acids and hormones.[2] |
| Medium with >5% FBS | Substantially reduced S/B ratio | Lower | Higher concentrations of serum significantly increase background.[2] |
Mitigation Strategies for Autofluorescence
Once the source of autofluorescence is identified, you can implement targeted strategies to reduce its impact.
| Source of Autofluorescence | Mitigation Strategy | Detailed Recommendations |
| Cell Culture Media | Use low-fluorescence media | Switch to phenol red-free media or a specially formulated imaging medium like FluoroBrite™ DMEM.[2][3][5] For short-term imaging, consider using a clear buffered saline solution like PBS (with calcium and magnesium).[2][6] |
| Reduce serum concentration | If possible, lower the percentage of FBS in your culture medium during imaging.[2] | |
| Intrinsic Cellular Autofluorescence | Choose appropriate fluorophores | Select fluorophores that emit in the far-red or near-infrared spectrum (>650 nm) to avoid the common blue-green autofluorescence range.[1][7][8] |
| Photobleaching | Before adding your fluorescent probe, expose the unstained cells to the excitation light to "bleach" the endogenous fluorophores. The duration and intensity will need to be optimized for your cell type. | |
| Spectral Unmixing | If your imaging system has spectral detection capabilities, you can capture the emission spectrum of unstained cells and use this as a reference to computationally subtract the autofluorescence signal from your stained samples.[5][9] | |
| This compound Staining | Optimize probe concentration | Titrate the concentration of this compound to find the lowest effective concentration that still provides a detectable signal. This will help to maximize the signal-to-background ratio.[7] |
| Thorough washing | After incubation with this compound, ensure that you perform several washes with a low-fluorescence buffer to remove any unbound probe. | |
| Background Subtraction | Use image analysis software to subtract the background fluorescence. This can be done by measuring the fluorescence intensity of a cell-free region of the image and subtracting this value from the entire image.[9] | |
| Labware | Use appropriate materials | For high-quality imaging, use glass-bottom dishes or plates, as polystyrene plasticware can be a source of autofluorescence.[7] |
Experimental Protocols
Protocol for Live-Cell Imaging with this compound
This protocol is a general guideline for using this compound in live-cell imaging. Optimization of concentrations and incubation times may be necessary for your specific cell type and experimental conditions.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
This compound stock solution (in DMSO or ethanol)
-
Low-autofluorescence imaging buffer (e.g., FluoroBrite™ DMEM or PBS with calcium and magnesium)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom imaging dishes.
-
Media Exchange: Before labeling, gently wash the cells twice with pre-warmed, low-autofluorescence imaging buffer to remove any residual culture medium.[9]
-
Probe Incubation:
-
Dilute the this compound stock solution in the imaging buffer to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM). It is crucial to perform a concentration titration to determine the optimal concentration for your experiment.
-
Add the this compound-containing buffer to the cells.
-
Incubate the cells for a sufficient time to allow for probe uptake and binding. This can range from 30 to 60 minutes at 37°C.[10]
-
-
Washing:
-
Carefully aspirate the labeling solution.
-
Wash the cells three times with pre-warmed imaging buffer to remove any unbound this compound.
-
-
Imaging:
Protocol for Digital Background Subtraction using ImageJ/FIJI
This protocol outlines a simple method for background correction in your fluorescence images.
Procedure:
-
Open Image: Open your fluorescence image in ImageJ/FIJI.
-
Select Background Region: Use one of the selection tools (e.g., rectangle, circle) to select a region of the image that is devoid of cells and represents the background fluorescence.
-
Measure Background: Go to Analyze > Measure (or press Ctrl+M) to get the mean intensity of the selected background region.
-
Subtract Background:
-
Go to Process > Math > Subtract....
-
Enter the mean background intensity value you measured into the "Value" box.
-
Click "OK". The background value will be subtracted from every pixel in the image.
-
-
Alternative (Rolling Ball Background Subtraction):
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence so high even when using phenol red-free medium?
A1: While phenol red is a major contributor, other components in the medium, such as fetal bovine serum (FBS), riboflavin, and certain amino acids, can also cause autofluorescence.[2] Consider reducing the FBS concentration or switching to a specialized low-autofluorescence medium like FluoroBrite™ DMEM for imaging.[2][3]
Q2: Can I reduce autofluorescence from my cells themselves?
A2: Yes. Endogenous cellular fluorophores like NADH and flavins are a common source of autofluorescence, especially in the green part of the spectrum.[2] You can mitigate this by:
-
Using red-shifted dyes: If your experimental setup allows, use fluorescent probes that excite and emit at longer wavelengths (red or far-red), as cellular autofluorescence is less pronounced in this region.[1][2]
-
Photobleaching: Before adding this compound, you can expose your unstained cells to the excitation light for a period to reduce the fluorescence of these endogenous molecules. The time required will need to be optimized.
-
Spectral Unmixing: Advanced microscopy systems can distinguish between the emission spectra of your probe and the autofluorescence, allowing for computational removal of the background.[5]
Q3: I see punctate staining in my cells that doesn't seem to be related to my target. What could this be?
A3: This could be due to non-specific binding or aggregation of the this compound probe. To address this:
-
Optimize Concentration: Ensure you are using the lowest effective concentration of the probe.
-
Improve Washing: Increase the number and duration of washes after incubation.
-
Use Blocking Agents: In some cases, pre-incubating with a blocking agent like bovine serum albumin (BSA) might help reduce non-specific binding, although this should be tested for compatibility with your live-cell assay.[1]
Q4: How can I be sure that the signal I'm seeing is specific to cGMP binding?
A4: To confirm the specificity of your this compound signal, you should include appropriate controls in your experiment. For example, you could pre-treat cells with a known inhibitor of guanylate cyclase to prevent cGMP production and observe if this reduces the this compound fluorescence. Conversely, stimulating cells with a known activator of guanylate cyclase (like a nitric oxide donor) should increase the fluorescence.
Q5: Are there alternatives to this compound for imaging cGMP in live cells?
A5: Yes, several genetically encoded fluorescent biosensors for cGMP have been developed. These are proteins that are expressed by the cells and change their fluorescence properties upon binding to cGMP. Examples include FRET-based sensors and single fluorescent protein-based indicators like Red cGull.[14][15] These can offer higher specificity and the ability to target the sensor to specific subcellular compartments.
Signaling Pathway and Workflow Diagrams
cGMP Signaling Pathway:
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. FluoroBrite™ DMEM compared to standard phenol red–free DMEM | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to reduce cell autofluorescence? - Cell Biology [protocol-online.org]
- 7. southernbiotech.com [southernbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-NBD-cAMP BIOLOG Life Science Institute [biolog.de]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 8-NBD-cGMP Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent cGMP analog, 8-NBD-cGMP, for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative assays?
A1: this compound is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). It functions as a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[1] A key feature of this compound is its environmentally sensitive fluorescence. It is weakly fluorescent in aqueous solutions but exhibits strong fluorescence in hydrophobic environments, such as the hydrophobic binding sites of proteins.[1] This property makes it a valuable tool for studying cGMP binding to proteins and for developing quantitative assays to measure the concentration of cGMP or the activity of enzymes that metabolize cGMP.
Q2: What are the spectral properties of this compound?
A2: The approximate excitation and emission maxima for this compound are 475 nm and 525 nm, respectively. These values can be influenced by the local environment, such as the hydrophobicity of a protein binding pocket.
Q3: How does a typical this compound based assay work?
A3: A common application of this compound is in competitive binding assays. In these assays, unlabeled cGMP in a sample competes with a known concentration of this compound for binding to a cGMP-specific receptor, such as Protein Kinase G (PKG). The resulting fluorescence intensity is inversely proportional to the concentration of cGMP in the sample. By comparing the fluorescence of an unknown sample to a standard curve generated with known concentrations of cGMP, the concentration of cGMP in the sample can be quantified.
Q4: Can this compound be used for live-cell imaging?
A4: Yes, as a membrane-permeable analog of cGMP, this compound can be used for live-cell imaging to visualize the localization and dynamics of cGMP signaling. However, quantitative analysis in live cells is complex due to variations in cell thickness, probe concentration, and the presence of multiple fluorescent species.
Troubleshooting Guides
This section addresses common issues encountered during the calibration of the this compound signal for quantitative analysis.
Issue 1: Low Fluorescence Signal or Poor Sensitivity
Symptoms:
-
The fluorescence intensity of your highest standard is not significantly different from the blank.
-
The standard curve has a shallow slope, indicating a small change in signal with a large change in concentration.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Instrument Settings | Ensure the fluorometer or microplate reader is set to the optimal excitation (~475 nm) and emission (~525 nm) wavelengths for this compound. Optimize the gain settings to maximize the signal without saturating the detector. |
| Degradation of this compound | This compound is light-sensitive. Protect the stock solution and experimental samples from light as much as possible by using amber tubes and covering the plate reader during measurements. Prepare fresh dilutions from a frozen stock for each experiment. |
| Suboptimal Buffer Conditions | The fluorescence of the NBD group can be pH-sensitive.[2][3] Ensure the pH of your assay buffer is stable and within the optimal range (typically neutral to slightly alkaline). The presence of certain ions or detergents in the buffer can also affect fluorescence, so consistency in buffer composition is key.[2] |
| Insufficient Concentration of Binding Partner | In a competitive assay, if the concentration of the cGMP-binding protein (e.g., PKG) is too low, there will be minimal binding of this compound and thus a weak signal. Optimize the concentration of the binding partner to achieve a robust signal-to-background ratio. |
Issue 2: High Background Fluorescence
Symptoms:
-
The fluorescence intensity of your blank (no this compound or no binding partner) is very high.
-
The dynamic range of your assay is narrow due to the high baseline signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Autofluorescence of Assay Components | Check the fluorescence of your buffer, microplate, and any other reagents at the excitation and emission wavelengths of this compound. If a component is highly fluorescent, consider using an alternative (e.g., non-fluorescent plates). |
| Contamination of Reagents | Ensure all reagents and labware are free from fluorescent contaminants. Use high-purity solvents and reagents for all assay preparations. |
| Nonspecific Binding of this compound | This compound may bind non-specifically to the walls of the microplate wells. Including a small amount of a non-ionic detergent (e.g., Tween-20) in the assay buffer can help to reduce nonspecific binding. |
| Light Scatter | High concentrations of proteins or other macromolecules can cause light scattering, which may be detected as background fluorescence. If possible, centrifuge or filter samples to remove any particulate matter. |
Issue 3: High Variability Between Replicates
Symptoms:
-
Large standard deviations for replicate measurements of the same standard or sample.
-
Poor R-squared value for the standard curve.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially when preparing serial dilutions for the standard curve. Use calibrated pipettes and proper pipetting techniques. |
| Incomplete Mixing | Thoroughly mix all solutions after adding each component. Inadequate mixing can lead to localized concentration differences and variable fluorescence readings. |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching (light-induced signal decay). Minimize the exposure of your samples to the excitation light. If your instrument allows, reduce the number of flashes or the measurement time per well. |
| Temperature Fluctuations | Fluorescence intensity can be temperature-dependent. Allow all reagents and plates to equilibrate to the same temperature before measurement. If possible, use a temperature-controlled plate reader. |
Experimental Protocols
Protocol: Generating a Standard Curve for this compound
This protocol describes the preparation of a standard curve for this compound to determine its concentration-dependent fluorescence in a specific assay buffer.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, Tris-HCl with appropriate additives)
-
96-well black, clear-bottom microplates
-
Calibrated pipettes and tips
-
Fluorescence microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in high-purity DMSO. Mix thoroughly by vortexing.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate stock solution (e.g., 100 µM) by diluting the 10 mM stock in your assay buffer.
-
Perform serial dilutions of the 100 µM working solution in assay buffer to create a series of standards with known concentrations. A suggested concentration range is 0 µM (blank) to 50 µM.
-
-
Plate Setup:
-
Pipette a fixed volume (e.g., 100 µL) of each standard into at least three replicate wells of a 96-well black microplate.
-
Include a "buffer only" blank to measure the background fluorescence of the buffer and the plate.
-
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation (~475 nm) and emission (~525 nm) wavelengths for this compound.
-
Optimize the gain setting using the well with the highest concentration of this compound to ensure the signal is within the linear range of the detector and not saturated.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "buffer only" blank from all other measurements to correct for background fluorescence.
-
Calculate the mean and standard deviation of the background-corrected fluorescence for each standard concentration.
-
Plot the mean fluorescence intensity versus the corresponding this compound concentration.
-
Perform a linear regression analysis on the linear portion of the curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). This equation can then be used to calculate the concentration of unknown samples based on their fluorescence intensity.
-
Data Presentation
The following table provides an example of the data that would be generated from the standard curve protocol. Note that the fluorescence units are arbitrary and will vary between instruments.
Table 1: Example this compound Standard Curve Data
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 | 50 | 5 |
| 1 | 250 | 15 |
| 5 | 1200 | 50 |
| 10 | 2450 | 120 |
| 20 | 4800 | 230 |
| 40 | 9500 | 450 |
| 50 | 11800 | 580 |
Mandatory Visualizations
cGMP Signaling Pathway
Caption: Overview of the nitric oxide (NO)-cGMP signaling pathway.
Experimental Workflow for this compound Calibration
Caption: Workflow for generating an this compound standard curve.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low fluorescence signals.
References
impact of pH and temperature on 8-NBD-cGMP fluorescence
Welcome to the technical support center for 8-NBD-cGMP (8-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)aminoethylthio-cGMP). This resource provides troubleshooting guidance and frequently asked questions regarding the impact of pH and temperature on the fluorescence of this probe. As a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP), this compound is a valuable tool for researchers studying cGMP-dependent signaling pathways. Its fluorescence is highly sensitive to the local environment, making it a powerful indicator of binding to proteins. However, this sensitivity also means that experimental conditions such as pH and temperature must be carefully controlled.
This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound work as a fluorescent probe?
A1: this compound is intrinsically weakly fluorescent in aqueous solutions. Upon binding to hydrophobic sites on proteins, such as the cGMP-binding pocket of protein kinases, its quantum yield increases, resulting in a significant enhancement of fluorescence. This property allows researchers to monitor the binding of cGMP analogs to their target proteins.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength (λex) is approximately 475 nm, and the optimal emission wavelength (λem) is around 525 nm. These values can shift slightly depending on the hydrophobicity of the environment.
Q3: Why is my this compound fluorescence signal weak?
A3: A weak fluorescence signal can be due to several factors:
-
Low concentration of this compound: Ensure you are using an appropriate concentration for your assay.
-
Binding partner is absent or in low concentration: The fluorescence of this compound is significantly enhanced upon binding to a protein.
-
Incorrect buffer conditions: The pH of your buffer can influence the fluorescence of the NBD moiety.
-
High temperature: Increased temperature can decrease the fluorescence quantum yield.
-
Photobleaching: Prolonged exposure to the excitation light can lead to a reduction in fluorescence.
Q4: Can I use this compound to measure pH?
A4: While the NBD fluorophore is sensitive to pH, this compound is not primarily designed as a pH indicator. Its fluorescence is more strongly influenced by the polarity of its environment. However, significant deviations from the optimal pH range can affect its fluorescence and should be controlled for in your experiments. The NBD moiety's fluorescence can be quenched at a lower pH.
Q5: How stable is this compound in solution?
A5: this compound should be stored as recommended by the supplier, typically frozen and protected from light. For experimental use, fresh dilutions in the appropriate buffer are recommended. The stability in your specific experimental buffer over the time course of your experiment should be validated.
Troubleshooting Guides
Issue 1: Inconsistent or Unstable Fluorescence Readings
If you are observing fluctuating fluorescence readings, consider the following troubleshooting steps.
Figure 1: Troubleshooting workflow for inconsistent fluorescence readings.
Issue 2: Lower-than-Expected Fluorescence Intensity
If your fluorescence signal is consistently low, follow this guide to identify the potential cause.
Figure 2: Troubleshooting workflow for low fluorescence intensity.
Impact of pH and Temperature on Fluorescence
The fluorescence of the NBD moiety is sensitive to both pH and temperature. The following tables summarize the expected effects based on studies of NBD and related fluorescent molecules.
Quantitative Data on Environmental Effects
Table 1: Impact of pH on this compound Fluorescence Properties
| pH Condition | Expected Effect on Fluorescence Intensity | Rationale |
| Acidic (pH < 6) | Potential for decreased fluorescence. | The protonation state of the NBD moiety or adjacent groups can alter its electronic properties, potentially leading to quenching. |
| Neutral (pH 7-8) | Generally optimal for fluorescence. | This range typically maintains the desired ionization state of the molecule for optimal fluorescence. |
| Alkaline (pH > 8.5) | Potential for decreased fluorescence or instability. | High pH can lead to hydrolysis of the NBD group or other modifications that may affect fluorescence. |
Table 2: Impact of Temperature on this compound Fluorescence Properties
| Temperature | Expected Effect on Fluorescence Intensity | Expected Effect on Fluorescence Lifetime | Rationale |
| Increasing Temperature | General decrease. | General decrease. | Higher temperatures increase the rate of non-radiative decay processes, which competes with fluorescence and reduces both intensity and lifetime.[1] The quantum yield of the NBD dye is reduced at higher temperatures.[2] |
| Decreasing Temperature | General increase. | General increase. | Lower temperatures reduce molecular motion and non-radiative decay, leading to higher fluorescence output. |
Note: The exact magnitude of these effects can be dependent on the specific binding partner and buffer composition.
Experimental Protocols
Protocol 1: Characterization of pH Effects on this compound Fluorescence
This protocol outlines a method to determine the pH profile of your this compound-protein interaction.
References
Technical Support Center: Avoiding Non-specific Binding of 8-NBD-cGMP in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address non-specific binding of the fluorescent cGMP analog, 8-NBD-cGMP, during cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it problematic?
Q2: What are the common causes of high background fluorescence with this compound?
A2: High background fluorescence when using this compound can arise from several factors:
-
Excessive Probe Concentration: Using a higher concentration of this compound than necessary can lead to increased non-specific interactions.[1]
-
Inadequate Blocking: Failure to block non-specific binding sites on cells can result in the probe adhering to unintended locations.
-
Suboptimal Washing: Insufficient washing steps may not effectively remove all unbound probe, contributing to the background signal.
-
Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from this compound.
-
Probe Aggregation: Like other lipophilic probes, this compound may form aggregates that can bind non-specifically to cellular structures.[1]
-
Hydrophobic Interactions: The NBD fluorophore is hydrophobic and can interact non-specifically with lipids and hydrophobic pockets in proteins.
Q3: How can I optimize the concentration of this compound to minimize non-specific binding?
A3: It is crucial to perform a concentration titration to find the optimal balance between a strong specific signal and low background. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it. Image the cells at each concentration and analyze the signal-to-noise ratio. The optimal concentration will be the lowest one that provides a clear, specific signal above the background.
Q4: What are blocking agents and how do they reduce non-specific binding?
A4: Blocking agents are substances used to saturate non-specific binding sites within the cell, thereby preventing the fluorescent probe from binding to them. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and normal serum. These molecules bind to surfaces and cellular components that have a general stickiness for proteins and other molecules, effectively reducing the available sites for non-specific interaction with this compound.
Q5: Should I use BSA or normal serum as a blocking agent for this compound?
A5: Both BSA and normal serum can be effective. Normal serum is often considered the gold standard as it contains a complex mixture of proteins that can block a wider range of non-specific sites. A common practice is to use normal serum from the species in which the secondary antibody was raised (in the context of immunofluorescence), but for a small molecule probe like this compound, serum from a non-reactive species is a good choice. BSA is a more economical and readily available option. For optimal results, it is advisable to use high-purity, IgG-free BSA to avoid potential cross-reactivity if antibodies are also being used in the experiment. Some researchers have found that a combination of both BSA and normal serum can be effective.
Q6: Can phosphodiesterase (PDE) inhibitors affect this compound binding?
A6: Yes, PDE inhibitors are often used in conjunction with this compound. By preventing the degradation of endogenous cGMP, PDE inhibitors can increase the levels of the natural competitor for cGMP binding sites. This can sometimes help to validate the specificity of the this compound signal, as a decrease in probe binding in the presence of high endogenous cGMP would suggest specific binding. However, this will not directly reduce non-specific binding of the probe to other cellular components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence across the entire cell | - this compound concentration is too high.- Inadequate washing.- Insufficient blocking. | - Perform a concentration titration to determine the optimal probe concentration.- Increase the number and duration of wash steps after probe incubation.- Optimize the blocking step by trying different blocking agents (e.g., 1-5% BSA, 5-10% normal serum) or increasing the incubation time. |
| Punctate or speckled background staining | - Probe aggregation.- Binding to specific organelles non-specifically. | - Prepare a fresh stock solution of this compound and vortex thoroughly before use.- Consider a brief sonication of the stock solution.- Include a pre-clearing step by centrifuging the diluted probe solution before adding it to the cells. |
| Weak or no specific signal | - this compound concentration is too low.- Insufficient incubation time.- High PDE activity degrading endogenous cGMP and potentially affecting probe binding dynamics.- Photobleaching. | - Increase the concentration of this compound.- Increase the incubation time with the probe.- Co-incubate with a broad-spectrum PDE inhibitor (e.g., IBMX) to increase intracellular cGMP levels.- Minimize exposure to excitation light and use an anti-fade mounting medium if applicable. |
| High signal in unexpected cellular compartments (e.g., lipid droplets) | - Hydrophobic interactions of the NBD fluorophore. | - Use a lower concentration of this compound.- Increase the stringency of the wash buffer (e.g., by adding a low concentration of a mild detergent like Tween-20, though this must be tested for cell viability in live-cell imaging).- Co-stain with a marker for the suspected organelle to confirm co-localization. |
Quantitative Data
Currently, there is limited published quantitative data directly comparing the efficacy of different methods for reducing non-specific binding of this compound in various cell types. The following table provides a summary of known binding affinities and general recommendations for starting concentrations. Researchers are encouraged to empirically determine the optimal conditions for their specific experimental system.
| Parameter | Value/Range | Target/Condition | Source/Note |
| Binding Affinity (Kd) | 59 ± 4 nM | Plasmodium falciparum PKG | [2] |
| Starting Concentration for Live Cell Imaging | 1 - 10 µM | General mammalian cells | General recommendation, needs optimization |
| BSA Concentration for Blocking | 1 - 5% (w/v) | General | Based on immunofluorescence protocols |
| Normal Serum Concentration for Blocking | 5 - 10% (v/v) | General | Based on immunofluorescence protocols |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound with Minimized Non-specific Binding
This protocol provides a general framework for live-cell imaging. All steps should be performed under sterile conditions.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Blocking buffer: 5% (v/v) Normal Goat Serum in live-cell imaging medium (prepare fresh)
-
Optional: Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
-
Blocking (Optional but Recommended):
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the freshly prepared blocking buffer to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Probe Incubation:
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a titration from 1-10 µM). If using a PDE inhibitor, add it to the working solution at this step.
-
Aspirate the blocking buffer from the cells.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium. For each wash, add the medium, gently swirl, and aspirate.
-
After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.
-
-
Imaging:
-
Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation/Emission ≈ 465/535 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
cGMP Signaling Pathway
Caption: The cGMP signaling pathway and the targets of this compound.
Experimental Workflow for Minimizing Non-specific Binding
Caption: Experimental workflow for reducing non-specific this compound binding.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting high background with this compound.
References
data analysis and interpretation for 8-NBD-cGMP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 8-NBD-cGMP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its primary application is as a probe in fluorescence-based assays to study cGMP-dependent signaling pathways. It is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG) isozymes Iα and Iβ.[1][2][3]
Q2: What is the principle behind the fluorescence of this compound?
A2: this compound is minimally fluorescent in aqueous solutions. However, its fluorescence quantum yield increases significantly when it binds to hydrophobic sites, such as the cGMP binding domains of proteins like PKG and phosphodiesterases (PDEs).[1][2] This property allows researchers to monitor its binding to target proteins by measuring the increase in fluorescence intensity.
Q3: What are the excitation and emission wavelengths for this compound?
A3: The approximate excitation and emission maxima for this compound are 475 nm and 525 nm, respectively, when bound to a hydrophobic protein binding site.[2]
Q4: Is this compound an agonist or an antagonist?
A4: this compound can act as both a partial agonist and a competitive antagonist depending on the target protein and experimental context. For instance, while it activates PKG, it has been shown to act as a competitive antagonist for the Plasmodium falciparum PKG (PfPKG) with a much lower activation efficacy compared to cGMP, despite having a similar binding affinity.[4]
Q5: How should this compound be stored?
A5: this compound should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier.[1] Generally, fluorescent probes should be protected from light and stored at low temperatures to prevent photobleaching and degradation.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Incorrect Wavelength Settings | Verify that the fluorometer or plate reader is set to the correct excitation (~475 nm) and emission (~525 nm) wavelengths for this compound. |
| Degraded this compound | Ensure the compound has been stored properly, protected from light and moisture. Consider using a fresh stock of this compound. Photostability testing of new drug substances is a standard practice to ensure compound integrity.[5] |
| Inactive Target Protein | Confirm the activity and correct folding of your target protein (e.g., PKG, PDE) using a known activator or substrate in a separate control experiment. |
| Low Protein Concentration | Increase the concentration of the target protein in the assay to ensure a sufficient number of binding sites for this compound. |
| Buffer Incompatibility | Certain buffer components may quench fluorescence. Test the fluorescence of this compound in the presence of individual buffer components to identify any quenching effects. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Contaminated Buffers or Plates | Use high-purity, fluorescence-free reagents and new, clean microplates. Run a buffer blank (all components except the target protein) to measure background fluorescence. |
| Non-specific Binding | This compound may bind non-specifically to other components in the assay, such as lipids or other proteins. Include a control with a non-target protein to assess non-specific binding. Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer can sometimes reduce non-specific binding. |
| Light Leakage in Instrument | Ensure the sample chamber of the fluorometer is completely light-tight. |
| Spectral Overlap | If other fluorescent molecules are present in your sample, their emission spectra may overlap with that of this compound.[6][7][8][9] Run samples containing each fluorophore individually to determine their spectral properties and apply spectral unmixing or compensation if necessary. |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Incomplete Mixing | Gently mix all components of the assay thoroughly before measurement. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the experiment, as temperature can affect binding kinetics and fluorescence. |
| Photobleaching | Minimize the exposure of this compound to excitation light. Use the lowest possible excitation intensity and shortest exposure time that still provides a good signal-to-noise ratio. |
| Data Integrity Issues | Ensure all data is recorded accurately and contemporaneously. Follow good laboratory practices for data management to ensure completeness, consistency, and accuracy.[10][11][12] |
Experimental Protocols & Data Presentation
Protocol: PKG Activity Assay using this compound
This protocol is a generalized guide. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 40 mM MOPS, pH 7.5).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in the assay buffer.
-
Prepare a solution of purified PKG at the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the PKG solution to the appropriate wells. Include wells without PKG as a control for background fluorescence.
-
Add the this compound solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding to reach equilibrium. Protect the plate from light during incubation.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~475 nm and emission at ~525 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-PKG control wells from the fluorescence of the PKG-containing wells.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound to determine the binding affinity (Kd).
-
Data Summary Table: Example PKG Binding Data
| This compound Concentration (nM) | Raw Fluorescence (RFU) | Background Fluorescence (RFU) | Corrected Fluorescence (RFU) |
| 0 | 50.2 | 50.1 | 0.1 |
| 10 | 155.8 | 50.3 | 105.5 |
| 20 | 260.1 | 50.5 | 209.6 |
| 50 | 480.7 | 50.6 | 430.1 |
| 100 | 750.3 | 50.9 | 699.4 |
| 200 | 980.5 | 51.2 | 929.3 |
Visualizations
Caption: Overview of the cGMP signaling pathway.
Caption: General workflow for an this compound binding assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. 8-NBD一cGMP | this compound | CAS 115993-88-9 | 荧光激活剂 | 美国IvivoChem [invivochem.cn]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 7. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Data Integrity and Compliance With Drug CGMP: Questions and Answers | FDA [fda.gov]
- 12. fda.gov [fda.gov]
Validation & Comparative
A Researcher's Guide to cGMP Detection: 8-NBD-cGMP vs. FRET-Based Sensors
In the study of cellular signaling, cyclic guanosine (B1672433) monophosphate (cGMP) stands out as a critical second messenger regulating a vast array of physiological processes, from cardiovascular function to neuronal activity.[1] Accurately measuring the dynamic changes of intracellular cGMP is paramount for researchers in basic science and drug development. This guide provides an objective comparison between two major classes of cGMP detection tools: the fluorescent analog 8-NBD-cGMP and the genetically encoded FRET-based biosensors.
Mechanism of Action
This compound: The Fluorescent Analog
This compound is a synthetic, membrane-permeable analog of cGMP tagged with a nitrobenzofurazan (NBD) fluorophore.[2] Its mechanism is straightforward: it is barely fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield when it binds to the hydrophobic cGMP-binding pockets of target proteins, such as cGMP-dependent protein kinase (PKG).[2] This environmental sensitivity allows it to act as a fluorescent activator and reporter.
FRET-Based Sensors: Genetically Encoded Reporters
Förster Resonance Energy Transfer (FRET)-based sensors are sophisticated protein chimeras engineered to be expressed directly within cells. They typically consist of a cGMP-binding domain, derived from proteins like PKG or phosphodiesterase 5 (PDE5), sandwiched between two fluorescent proteins—a donor (e.g., CFP, Cyan Fluorescent Protein) and an acceptor (e.g., YFP, Yellow Fluorescent Protein).[3][4]
In the absence of cGMP, the donor and acceptor are positioned at a specific distance and orientation, allowing for efficient energy transfer when the donor is excited. Upon cGMP binding, the sensor undergoes a conformational change that alters the distance or orientation between the fluorophores, leading to a measurable change in the FRET efficiency (e.g., an increase in the CFP/YFP emission ratio).[5]
Diagram 1: The cGMP Signaling Pathway
Diagram 2: Sensor Mechanism Comparison
Performance Comparison
The choice between this compound and FRET-based sensors often depends on the specific experimental question, cell type, and required sensitivity. The table below summarizes key performance metrics based on published data.
| Parameter | This compound | FRET-Based Sensors (e.g., PfPKG, cGi500) |
| Sensor Type | Fluorescent small molecule analog | Genetically encoded protein biosensor |
| Mode of Delivery | Cell loading (membrane permeable) | Transfection / Transduction / Transgenesis |
| Affinity (Kd/EC50) | ~50-60 nM for PfPKG[6] | High: ~23-30 nM (PfPKG)[7][8][9][10] Medium: ~500 nM (cGi500)[11][12] Low: ~1.5 µM (cGES-DE5)[12][13] |
| Dynamic Range | Environment-dependent fluorescence increase | Typically 20-40% FRET ratio change.[10] Can be higher in newer single-FP sensors like Green cGull (up to 7.5-fold intensity change).[14][15][16] |
| Specificity | Can bind to any cGMP-binding site. May act as a competitive antagonist for some proteins (e.g., PfPKG).[6] | High for cGMP over cAMP (e.g., >100-fold for PfPKG).[10] Specificity is determined by the engineered binding domain. |
| Temporal Resolution | High; limited by diffusion and binding kinetics. | High; allows for real-time monitoring of rapid signaling events.[11][17] |
| Spatial Resolution | Diffuses throughout the cell. Subcellular localization is not controllable. | Can be targeted to specific organelles or subcellular compartments by adding localization sequences.[12] |
| Photostability | Susceptible to photobleaching like other small molecule dyes. | Dependent on the constituent fluorescent proteins (e.g., YFP is prone to bleaching). Ratiometric nature can partially correct for bleaching.[18] |
| Key Advantage | Simple to use, no genetic modification required. | High specificity, subcellular targeting, and suitability for long-term or in vivo imaging in transgenic models.[11] |
| Key Limitation | Potential for off-target effects or altering native cGMP-protein interactions.[6] Cannot be targeted. | Requires genetic manipulation of cells. Overexpression can buffer cGMP or cause artifacts. FRET signals can have low signal-to-noise ratios.[3][13] |
Experimental Protocols
Protocol 1: General Workflow for Using this compound
This protocol provides a general guideline for loading and imaging cells with this compound. Optimization is required for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom µ-dishes) to achieve 60-80% confluency on the day of the experiment.
-
Loading Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in a serum-free medium or appropriate imaging buffer (e.g., HEPES-buffered saline).
-
Cell Loading: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash: After incubation, gently wash the cells two to three times with the imaging buffer to remove excess extracellular dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm).
-
Data Acquisition: Acquire a baseline fluorescence reading. Apply stimulus (e.g., a nitric oxide donor like SNAP or DEA/NO) to induce cGMP production and record the change in fluorescence intensity over time.
-
Analysis: Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to individual cells.
Protocol 2: General Workflow for FRET-Based Sensor Imaging
This protocol outlines the steps for expressing and imaging a typical CFP/YFP-based cGMP sensor.
-
Transfection: Seed cells in an imaging dish. Transfect the cells with the plasmid DNA encoding the FRET sensor using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for sensor expression.
-
Buffer Exchange: Before imaging, replace the culture medium with an appropriate imaging buffer (e.g., FRET buffer containing 144 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.3).[19]
-
Microscope Setup: Use an inverted fluorescence microscope equipped for FRET imaging.[19] This typically includes:
-
An excitation light source.
-
An excitation filter for the donor (CFP, ~430 nm).
-
A dual-emission beam splitter to separate CFP (~480 nm) and YFP (~535 nm) signals.[5]
-
A sensitive CCD or sCMOS camera.
-
-
Image Acquisition: Set the acquisition software to capture simultaneous or rapidly sequential images in both the CFP and YFP emission channels while exciting only the CFP.[19]
-
Data Acquisition: Record a stable baseline of CFP and YFP fluorescence. Apply a stimulus to modulate cGMP levels and continue recording.
-
Data Analysis:
Diagram 3: General Experimental Workflow
Conclusion and Recommendations
Both this compound and FRET-based sensors are powerful tools for investigating cGMP signaling.
-
This compound is an excellent choice for endpoint assays or initial screening studies where genetic manipulation is undesirable or impractical. Its ease of use makes it accessible for a wide range of labs. However, users must be cautious about its potential to act as a competitive antagonist and its inability to provide subcellular information.
-
FRET-based biosensors are the superior choice for detailed studies of cGMP dynamics in living cells. Their high specificity, ability to be targeted to specific cellular compartments, and suitability for in vivo studies in transgenic animals provide unparalleled insight into the spatiotemporal regulation of cGMP.[11] While they require more initial setup (cloning, transfection), the quality and depth of the resulting data often justify the investment, especially for researchers focused on the precise kinetics and localization of cGMP signals. Newer generations of sensors, including those with expanded dynamic ranges and different color palettes, continue to increase the power of this approach.[14][15]
References
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyperspectral imaging of FRET-based cGMP probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Mice for cGMP Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 8. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Construction of novel cGMP FRET-sensors based on PKG from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of a cGMP Indicator with an Expanded Dynamic Range by Optimization of Amino Acid Linkers between a Fluorescent Protein and PDE5α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. biorxiv.org [biorxiv.org]
- 19. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent cGMP Analogs: 8-NBD-cGMP and MANT-cGMP
For researchers in pharmacology, cell biology, and drug discovery, the selection of appropriate fluorescent probes is critical for accurately monitoring cyclic guanosine (B1672433) monophosphate (cGMP) signaling. Among the available tools, 8-NBD-cGMP and MANT-cGMP are two commonly utilized fluorescent analogs of cGMP. This guide provides a comprehensive comparison of their performance characteristics, supported by available experimental data, to aid researchers in selecting the optimal probe for their specific applications.
Introduction to Fluorescent cGMP Analogs
Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a multitude of physiological processes, including cardiovascular homeostasis, neurotransmission, and visual signal transduction. To visualize and quantify the dynamic changes of cGMP in real-time, fluorescently labeled cGMP analogs have been developed. These probes allow for the investigation of cGMP binding to its effectors, such as cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated (CNG) ion channels, as well as its degradation by phosphodiesterases (PDEs).
This compound and MANT-cGMP are two such analogs that differ in their attached fluorophores, leading to distinct spectral properties and potentially different interactions with cGMP-binding proteins. This compound incorporates the nitrobenz-2-oxa-1,3-diazole (NBD) group, while MANT-cGMP is derivatized with the N-methylanthraniloyl (MANT) moiety. The choice between these analogs can significantly impact experimental outcomes, making a detailed comparison essential.
Physicochemical and Fluorescence Properties
The fundamental characteristics of a fluorescent probe are its spectral properties, including its excitation and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | This compound | MANT-cGMP |
| Fluorophore | Nitrobenz-2-oxa-1,3-diazole (NBD) | N-methylanthraniloyl (MANT) |
| Excitation Max (λex) | ~475 nm | ~355 nm |
| Emission Max (λem) | ~525 nm | ~448 nm |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ at ~463 nm | ~5,700 M⁻¹cm⁻¹ at 355 nm |
| Quantum Yield (Φ) | Data not readily available | Data not readily available |
| Solubility | Membrane-permeable | Generally water-soluble |
| Fluorescence Behavior | Weakly fluorescent in aqueous solution, fluoresces strongly in hydrophobic environments. | Fluorescence is sensitive to the polarity of the environment. |
Note: Specific values may vary slightly depending on the solvent and experimental conditions.
A key feature of this compound is its environmentally sensitive fluorescence; it exhibits low fluorescence in aqueous solutions but becomes brightly fluorescent upon binding to hydrophobic pockets within proteins.[1][2][3] This property can be advantageous for reducing background fluorescence in binding assays. MANT-cGMP's fluorescence is also influenced by its environment, which can be exploited in certain experimental setups.[4]
Performance in Biological Assays
The utility of a fluorescent cGMP analog is ultimately determined by its performance in biological systems. This includes its affinity for cGMP-dependent proteins and its susceptibility to hydrolysis by PDEs.
Interaction with cGMP-Dependent Protein Kinase (PKG)
PKG is a primary effector of cGMP signaling. The affinity of fluorescent analogs for PKG is a critical parameter for their use in studying cGMP-PKG interactions.
Interaction with Cyclic Nucleotide-Gated (CNG) Channels
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides.[6][7] The ability of fluorescent cGMP analogs to activate these channels is a measure of their functional mimicry of cGMP.
Information directly comparing the activation of CNG channels by both this compound and MANT-cGMP is limited in the available search results. However, the structural modifications at the C8 position (for this compound) and the 2'-hydroxyl group (for MANT-cGMP) can influence the interaction with the cyclic nucleotide-binding domain of CNG channels. Therefore, empirical validation is recommended to determine the suitability of each analog for studying specific CNG channel isoforms.
Hydrolysis by Phosphodiesterases (PDEs)
PDEs are enzymes that degrade cyclic nucleotides, thereby terminating their signaling. The rate at which fluorescent analogs are hydrolyzed by different PDE isoforms is a crucial consideration, especially for real-time imaging studies in cellular systems.
Studies have shown that MANT-cGMP is a substrate for PDE5, a cGMP-specific phosphodiesterase.[8][9][10][11] The hydrolysis of MANT-cGMP by PDE5 can be monitored by a decrease in fluorescence, providing a basis for continuous enzyme activity assays.[8][9][10][11]
Data on the hydrolysis of this compound by various PDE isoforms is not as readily available in the searched literature. The bulky NBD group at the C8 position may sterically hinder the binding and/or hydrolysis by some PDEs. This could be advantageous if the goal is to use a more stable analog for binding studies, but disadvantageous if the aim is to monitor PDE activity.
Experimental Protocols and Applications
Both this compound and MANT-cGMP can be employed in a variety of experimental techniques to study cGMP signaling.
Fluorescence Polarization (FP) / Anisotropy Assays
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[2][12] It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. When a small fluorescent ligand like this compound or MANT-cGMP binds to a larger protein such as PKG, its tumbling rate slows down, leading to an increase in the polarization of the emitted light. This principle can be used to determine binding affinities and to screen for competitive inhibitors.
Workflow for a Fluorescence Polarization Competition Assay:
Caption: Workflow of a competitive fluorescence polarization assay.
Förster Resonance Energy Transfer (FRET) Assays
FRET is a mechanism describing energy transfer between two light-sensitive molecules.[9][10] In the context of cGMP signaling, FRET-based biosensors have been developed where a cGMP-binding domain is flanked by a donor and an acceptor fluorophore. Binding of cGMP induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency. While genetically encoded FRET sensors are common, fluorescent cGMP analogs can also be used in FRET-based assays, for example, by acting as an acceptor for the intrinsic tryptophan fluorescence of a protein (Trp-FRET). When MANT-cGMP binds to a protein, the energy from excited tryptophan residues can be transferred to the MANT fluorophore if they are in close proximity, resulting in MANT fluorescence.[8][9][10]
cGMP Signaling Pathway:
Caption: Simplified cGMP signaling pathway.
Conclusion and Recommendations
Both this compound and MANT-cGMP are valuable tools for studying cGMP signaling, each with its own set of advantages and disadvantages.
This compound is a good choice for:
-
Fluorescence polarization assays due to its significant increase in fluorescence upon binding to hydrophobic protein pockets, which can improve the signal-to-noise ratio.
-
Applications requiring a longer wavelength excitation and emission , which can help to reduce background fluorescence from biological samples.
-
Studies where a more stable analog that is potentially less susceptible to PDE hydrolysis is desired.
MANT-cGMP is well-suited for:
-
Continuous enzyme assays for PDEs , as its hydrolysis leads to a change in fluorescence.
-
Trp-FRET experiments to study cGMP binding to proteins.
-
Applications where excitation in the near-UV range is preferred.
Recommendations for Researchers:
-
Empirically validate the chosen analog for your specific protein of interest (PKG isoform, CNG channel subunit composition, or PDE isoform) as binding affinities and activation/hydrolysis rates can vary.
-
Carefully consider the spectral properties in the context of your experimental setup, including the available excitation sources and detectors, and the potential for background fluorescence.
-
When quantitative measurements of binding affinity are required, independently determine the Kd of the fluorescent analog for the target protein under your experimental conditions.
By carefully considering the properties and performance data presented in this guide, researchers can make an informed decision on whether this compound or MANT-cGMP is the more appropriate tool for their specific research needs, ultimately leading to more robust and reliable experimental outcomes.
References
- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biology.columbia.edu [biology.columbia.edu]
- 4. Cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 7. Cyclic nucleotide-regulated channels (CNG) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Hyperspectral imaging of FRET-based cGMP probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medwin Publishers | Pre-Steady-State Kinetics of the Binding and Hydrolysis ofmant-cGMP by Phosphodiesterase-5 [medwinpublishers.com]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Validating 8-NBD-cGMP as a Specific cGMP Probe: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific detection of cyclic guanosine (B1672433) monophosphate (cGMP) is crucial for understanding its role as a second messenger in numerous signaling pathways. This guide provides an objective comparison of 8-NBD-cGMP, a fluorescent analog of cGMP, with other common fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound (8-(2-(7-Nitrobenzo-[1][2][3]oxadiazol-4-yl)amino)ethylthio-guanosine-3',5'-cyclic monophosphate) is a membrane-permeable fluorescent probe that acts as an activator of cGMP-dependent protein kinases (PKGs). Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield in hydrophobic environments, such as the cGMP binding pocket of proteins. This property makes it a potentially useful tool for monitoring cGMP binding and localization. However, a thorough evaluation of its specificity and photophysical properties is essential for its validation as a reliable cGMP probe.
Comparative Analysis of Fluorescent cGMP Probes
To provide a clear comparison, the following table summarizes the key performance parameters of this compound and two other widely used fluorescent cGMP probes: the genetically encoded sensor Red cGull and the FRET-based sensor cGi500.
| Feature | This compound | Red cGull | cGi500 |
| Probe Type | Small Molecule | Genetically Encoded | Genetically Encoded (FRET) |
| Affinity for cGMP (Kd/EC50) | ~59 nM (for PfPKG)[2] | 0.33 µM[4] | ~500 nM |
| Selectivity (cGMP vs. cAMP) | Data not available | Negligible response to cAMP | High |
| Excitation Wavelength | ~475 nm[5] | 567 nm[4] | ~430 nm (CFP) |
| Emission Wavelength | ~525 nm[5] | 591 nm[4] | ~475 nm (CFP) & ~530 nm (YFP) |
| Quantum Yield | Data not available | Increases 1.5-fold upon cGMP binding | FRET efficiency changes |
| Photostability | Data not available | Data not available | Subject to photobleaching of fluorescent proteins |
| Membrane Permeability | Yes[6] | No (requires transfection) | No (requires transfection) |
cGMP Signaling Pathway and Probe Validation Workflow
The following diagrams illustrate the canonical cGMP signaling pathway and a general workflow for validating the specificity of a fluorescent cGMP probe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to cGMP Measurement: 8-NBD-cGMP vs. Radioimmunoassay (RIA)
For researchers, scientists, and drug development professionals, the accurate measurement of cyclic guanosine (B1672433) monophosphate (cGMP) is crucial for understanding a myriad of physiological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of two distinct methods for cGMP analysis: the fluorescent probe 8-NBD-cGMP and the established radioimmunoassay (RIA). This objective overview, supported by experimental data and detailed protocols, will assist you in selecting the most appropriate method for your research needs.
At a Glance: Key Differences and Performance Metrics
The choice between this compound and RIA for cGMP measurement hinges on the specific experimental question. While RIA provides a highly sensitive and quantitative measure of total cGMP concentration in a sample, this compound excels as a tool for visualizing cGMP binding to its key effector, cGMP-dependent protein kinase (PKG), offering insights into the spatial and temporal dynamics of cGMP signaling.
Below is a summary of the key performance characteristics of each method. It is important to note that this compound is primarily a fluorescent probe for cGMP binding and PKG activation, and a standardized assay for the direct quantification of cGMP concentration in biological samples is not widely established. Therefore, direct quantitative comparisons with RIA are limited.
| Feature | This compound (as a fluorescent probe) | Radioimmunoassay (RIA) for cGMP |
| Principle | Fluorescent analog of cGMP; fluorescence intensity increases significantly upon binding to hydrophobic environments, such as the cGMP-binding pocket of PKG. | Competitive binding assay where radiolabeled cGMP ([¹²⁵I]cGMP) competes with unlabeled cGMP from the sample for a limited number of specific antibody binding sites. |
| Measurement | Primarily qualitative or semi-quantitative assessment of cGMP binding and PKG activation. | Quantitative measurement of total cGMP concentration. |
| Sensitivity | Not applicable for direct concentration measurement. High affinity for PKG (Kd in the nanomolar range). | High sensitivity, with detection limits as low as 0.5 fmol.[1] |
| Dynamic Range | Not established for concentration measurement. | Acetylated assay: ~2–128 fmol. Non-acetylated assay: ~50–6400 fmol.[1] |
| Specificity | Binds to cGMP-binding sites on proteins, primarily PKG. | High specificity for cGMP, but potential for cross-reactivity with other cyclic nucleotides (e.g., cIMP) and cGMP analogs, which varies between different antibody preparations.[2][3] |
| Throughput | Can be adapted for high-throughput screening of compounds that modulate cGMP-PKG interaction. | Moderate throughput, can be performed in a 96-well format. |
| Equipment | Fluorescence microscope or plate reader. | Gamma counter. |
| Safety | Requires handling of fluorescent compounds. | Requires handling of radioactive materials, necessitating specialized licenses and safety protocols. |
Signaling Pathway and Experimental Workflows
To better understand the context of cGMP measurement, the following diagrams illustrate the cGMP signaling pathway and the experimental workflows for both this compound and RIA.
Figure 1: Overview of the cGMP signaling cascade.
Figure 2: Comparison of experimental workflows.
Detailed Experimental Protocols
This compound as a Fluorescent Probe for PKG Activation
This protocol outlines a general method for using this compound to visualize cGMP binding and the subsequent activation of PKG in living cells.
Materials:
-
This compound (membrane-permeable)
-
Cell culture medium appropriate for the cells of interest
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence microscope with appropriate filter sets (Excitation ~470 nm, Emission ~525 nm)
-
Cells of interest cultured on imaging-compatible dishes or slides
-
(Optional) Agonist to stimulate cGMP production (e.g., a nitric oxide donor like sodium nitroprusside)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging dishes.
-
Loading with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to the final working concentration (typically in the low micromolar range; optimization may be required).
-
Remove the cell culture medium and wash the cells once with the imaging buffer.
-
Add the this compound-containing imaging buffer to the cells and incubate at 37°C for a specified period (e.g., 30-60 minutes) to allow for cell loading.
-
-
Imaging:
-
After loading, wash the cells gently with fresh imaging buffer to remove excess probe.
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images. This compound is weakly fluorescent in the aqueous cytoplasm.
-
-
(Optional) Stimulation:
-
To observe dynamic changes, add a stimulating agent (e.g., nitric oxide donor) to the imaging buffer.
-
Immediately begin time-lapse imaging to capture the increase in fluorescence as this compound binds to activated PKG.
-
-
Data Analysis:
-
Analyze the acquired images to quantify changes in fluorescence intensity within specific cellular compartments. An increase in fluorescence intensity indicates the binding of this compound to its target protein.
-
Radioimmunoassay (RIA) for cGMP Measurement
This protocol provides a general outline for a competitive RIA to quantify cGMP in cell lysates. Commercial RIA kits are widely available and their specific instructions should be followed.
Materials:
-
cGMP RIA kit (containing [¹²⁵I]cGMP tracer, cGMP antibody, cGMP standards, assay buffer, and precipitating reagent)
-
Cell or tissue samples
-
Lysis buffer (e.g., 0.1 M HCl)
-
Gamma counter
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Harvest cells or tissues and immediately lyse them in cold lysis buffer (e.g., 0.1 M HCl) to inhibit phosphodiesterase activity.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
(Optional) Acetylation of samples and standards can be performed according to the kit instructions to increase assay sensitivity.
-
-
Assay Setup:
-
Prepare a standard curve by serially diluting the cGMP standard provided in the kit.
-
In separate tubes, add a defined volume of the prepared standards, unknown samples, and a zero standard (buffer only).
-
-
Competitive Binding:
-
Add a fixed amount of [¹²⁵I]cGMP tracer to each tube.
-
Add the cGMP antibody to all tubes except the non-specific binding (NSB) control tubes.
-
Vortex each tube and incubate for the time and temperature specified in the kit protocol (e.g., overnight at 4°C) to allow for competitive binding.
-
-
Separation of Bound and Free Tracer:
-
Add the precipitating reagent to each tube (except the total counts tubes) to precipitate the antibody-bound cGMP complex.
-
Incubate as recommended, then centrifuge to pellet the precipitate.
-
Carefully decant or aspirate the supernatant containing the free [¹²⁵I]cGMP.
-
-
Radioactivity Measurement:
-
Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of cGMP in the unknown samples by interpolating their CPM values on the standard curve.
-
Conclusion
The choice between this compound and RIA for cGMP analysis is fundamentally a choice between visualizing a dynamic cellular process and obtaining a precise quantitative measurement.
-
Radioimmunoassay (RIA) remains a gold standard for the sensitive and accurate quantification of total cGMP concentrations in a wide range of biological samples. Its high sensitivity makes it ideal for detecting subtle changes in cGMP levels. However, the requirement for handling radioactive materials is a significant consideration.
-
This compound , on the other hand, offers a powerful tool for cell-based assays to study the spatiotemporal dynamics of cGMP binding to its effector, PKG. Its ability to provide real-time visualization of cGMP signaling in living cells is a unique advantage. It is particularly well-suited for high-throughput screening of compounds that modulate the cGMP-PKG interaction.
For researchers seeking to quantify absolute cGMP levels, RIA is the more appropriate method. For those interested in the cellular dynamics and localization of cGMP signaling, fluorescent probes like this compound provide invaluable insights that are not attainable with traditional endpoint assays like RIA. In many research projects, a combination of both approaches may provide the most comprehensive understanding of cGMP's role in cellular function.
References
Illuminating the Path: A Comparative Guide to the Specificity of 8-NBD-cGMP in cGMP-Dependent Signaling
For researchers, scientists, and drug development professionals navigating the intricate landscape of cGMP signaling, the choice of a fluorescent analog is paramount. This guide provides an objective comparison of 8-NBD-cGMP, a widely used fluorescent cGMP analog, with other alternatives. We delve into its specificity for cGMP-dependent protein kinases (PKG) and its interaction with phosphodiesterases (PDEs), supported by experimental data and detailed methodologies to aid in your research.
Understanding the cGMP Signaling Cascade
The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway plays a crucial role in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The canonical pathway is initiated by the synthesis of cGMP from GTP by guanylyl cyclases (GC). cGMP then allosterically activates its primary effector, cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins. The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs).
A Comparative Guide to Correlating 8-NBD-cGMP Fluorescence with Downstream cGMP Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-NBD-cGMP, a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP), with other cGMP analogs in activating downstream signaling pathways. We present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the design and interpretation of experiments utilizing these powerful research tools.
Introduction to this compound and cGMP Signaling
Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The effects of cGMP are primarily mediated through three classes of downstream effector proteins: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs) that hydrolyze cyclic nucleotides.
This compound (8-(2-[7-nitro-4-benzofurazanyl]aminoethylthio)-cGMP) is a valuable tool for studying cGMP signaling due to its intrinsic fluorescence. A key feature of this compound is that it is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield in hydrophobic environments, such as the nucleotide-binding sites of proteins. This property allows for real-time monitoring of its interaction with target proteins. This guide will compare the effects of this compound on the major cGMP effectors with those of other commonly used cGMP analogs.
cGMP Signaling Pathway
The diagram below illustrates the canonical cGMP signaling pathway, from its synthesis by guanylyl cyclases to its downstream effects on PKG, CNG channels, and PDEs.
Caption: Overview of the cGMP signaling cascade.
Comparison of this compound with Other cGMP Analogs
The following tables summarize the quantitative data on the interaction of this compound and other cGMP analogs with the key downstream effectors.
Protein Kinase G (PKG)
PKG is a serine/threonine protein kinase that, upon activation by cGMP, phosphorylates a wide range of substrate proteins.
| Compound | Target | Kd (nM) | Ka (nM) | Efficacy | Reference |
| cGMP | PfPKG | 51 ± 7 | - | Agonist | [1] |
| This compound | PfPKG | 59 ± 4 | - | Competitive Antagonist (10-fold reduced activation vs. cGMP) | [1] |
| cGMP | PKG Iβ | - | 370 | Agonist | |
| PET-cGMP | PKG Iβ | - | 18 | Potent Agonist | |
| 8-Br-cGMP | PKG Iβ | - | ~370 | Agonist | |
| 8-pCPT-cGMP | PKG Iβ | - | ~370 | Agonist | |
| cGMP | PKG II | - | 257 | Agonist | |
| 8-pCPT-cGMP | PKG II | - | 22 | Potent Agonist |
Note: PfPKG refers to Plasmodium falciparum PKG. Data for other analogs on mammalian PKG isotypes are provided for comparison.
Cyclic Nucleotide-Gated (CNG) Channels
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, leading to changes in membrane potential and intracellular ion concentrations.
| Compound | Target | EC50 (µM) | Efficacy | Reference |
| cGMP | Rod CNG | ~30-50 | Agonist | |
| cGMP | Cone CNG | ~5 | Agonist | |
| This compound | - | Data not available | - | - |
| 8-Br-cGMP | Rod CNG | ~5 | Potent Agonist | |
| 8-Br-cGMP | Cone CNG | ~0.3 | Potent Agonist | |
| 8-pCPT-cGMP | Rod CNG | 0.63 | Very Potent Agonist | [2] |
| 8-pCPT-cGMP | Cone CNG | 0.08 | Very Potent Agonist | [2] |
| Rp-8-Br-PET-cGMPS | Rod CNG | 0.45 (IC50,h) | Weak Inhibitor | [2] |
| Rp-8-Br-PET-cGMPS | Cone CNG | 4.4 (IC50,h) | Weak Inhibitor | [2] |
Note: IC50,h refers to the half-maximal inhibitory concentration at high affinity.
Phosphodiesterases (PDEs)
PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, thereby regulating the intracellular levels of these second messengers.
| Compound | Target | Km (µM) | Ki (µM) | Vmax (relative to cGMP) | Reference |
| This compound | - | Data not available | Data not available | Data not available | - |
| 8-Br-cGMP | PDE8A | 0.55 | - | Substrate | [3] |
| 8-Br-cGMP | PDE9 | - | 0.77 | Inhibitor | [3] |
| 8-pCPT-cGMP | PDE9 | - | 1.29 | Inhibitor | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the correlation of this compound fluorescence with its downstream effects.
Experimental Workflow for PKG Activation Assay
The following diagram outlines a typical workflow for a fluorescence polarization-based PKG activation assay.
Caption: Workflow for a fluorescence polarization kinase assay.
Protocol: Fluorescence Polarization (FP) Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a solution of purified PKG enzyme in a suitable assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of a fluorescent cGMP tracer (e.g., 8-Fluo-cGMP) in the same assay buffer. The final concentration of the tracer should be in the low nanomolar range and optimized for the specific assay.
-
Prepare serial dilutions of the test compounds (e.g., this compound, cGMP) in the assay buffer.
-
-
Assay Procedure:
-
In a low-volume, black microplate, add the assay buffer, the fluorescent tracer, and the purified PKG enzyme to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include wells with no compound (maximum polarization) and wells with a saturating concentration of unlabeled cGMP (minimum polarization) as controls.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Calculate the change in fluorescence polarization as a function of the compound concentration.
-
Determine the binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) by fitting the data to a suitable binding model.
-
Experimental Workflow for CNG Channel Electrophysiology
The diagram below illustrates the workflow for measuring CNG channel activity using the patch-clamp technique in Xenopus oocytes.
Caption: Workflow for CNG channel electrophysiology.
Protocol: Electrophysiological Recording of CNG Channels in Xenopus Oocytes
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the desired CNG channel subunits.
-
Incubate the injected oocytes for 2-7 days at 18°C in a suitable medium to allow for channel expression.
-
-
Patch-Clamp Recording:
-
Prepare patch pipettes with a resistance of 1-3 MΩ and fill with a pipette solution (e.g., 145 mM NaCl, 5 mM KCl, 1 mM EGTA, 5 mM HEPES, pH 7.4).
-
Place a devitellinized oocyte in a recording chamber containing a bath solution (e.g., 140 mM KCl, 10 mM NaCl, 1 mM EGTA, 5 mM HEPES, pH 7.4).
-
Approach the oocyte with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) with the oocyte membrane.
-
Excise a small patch of the membrane to obtain an inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
-
Data Acquisition and Analysis:
-
Perfuse the excised patch with bath solutions containing varying concentrations of cGMP or its analogs (e.g., this compound).
-
Record the resulting ion channel currents at different membrane potentials using a patch-clamp amplifier.
-
Analyze the current recordings to determine the dose-response relationship and calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for each analog.
-
Experimental Workflow for In Vitro PDE Activity Assay
The following diagram outlines the workflow for a generic in vitro PDE activity assay.
Caption: Workflow for an in vitro PDE activity assay.
Protocol: In Vitro PDE Activity Assay (Colorimetric)
-
Reagent Preparation:
-
Prepare a solution of purified PDE enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Prepare a stock solution of cGMP in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound, known PDE inhibitors) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, PDE enzyme, and the test compounds.
-
Initiate the reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
-
Product Detection and Analysis:
-
Add a detection reagent that specifically measures the amount of GMP produced (e.g., a phosphate-detecting reagent after treatment with a 5'-nucleotidase).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PDE activity and determine the IC50 values for the test compounds by plotting the enzyme activity against the compound concentration.
-
Conclusion
This compound is a valuable fluorescent probe for studying cGMP-protein interactions. Its environmentally sensitive fluorescence provides a direct readout of binding events. However, as the data in this guide illustrates, the downstream effects of this compound can be complex and may not always mimic those of the endogenous ligand, cGMP. For instance, while it binds to PfPKG with an affinity similar to cGMP, it acts as a competitive antagonist. The lack of available data on its interaction with CNG channels and PDEs highlights the need for further characterization of this compound. By comparing the effects of this compound with a panel of other cGMP analogs, researchers can gain a more comprehensive understanding of the cGMP signaling pathway and the specific roles of its various effectors. The experimental protocols provided herein offer a starting point for such comparative studies.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-NBD-cGMP vs. Mass Spectrometry for cGMP Analysis
In the landscape of cellular signaling and drug discovery, the precise measurement of second messengers is paramount. Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, retinal phototransduction, and neuronal function. Researchers aiming to quantify cGMP or observe its downstream effects are often faced with a choice between distinct analytical methodologies.
This guide provides an objective comparison between two prominent techniques: the use of the fluorescent cGMP analog, 8-NBD-cGMP, and the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS). While both are powerful tools, they answer fundamentally different experimental questions. This compound is a qualitative or semi-quantitative tool for visualizing cGMP binding and activation in real-time within cellular systems. In contrast, mass spectrometry is the gold standard for the absolute and highly specific quantification of endogenous cGMP concentrations from biological samples.
Principle of Each Method
This compound: A Fluorescent Probe for cGMP Activity this compound is a fluorescent analog of cGMP. Its utility stems from its environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD). In aqueous solutions, the molecule is barely fluorescent. However, upon binding to hydrophobic sites, such as the cGMP-binding domains of its downstream effectors like cGMP-dependent protein kinase (PKG), it exhibits a strong fluorescent signal.[1][2] This property allows researchers to visualize the binding of cGMP to its targets within cells, offering spatial and temporal insights into signaling events. It is a potent, membrane-permeable activator of PKG isozymes Iα and Iβ.[1][2]
Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to identify and quantify molecules.[3] The method involves three key steps:
-
Liquid Chromatography (LC): The cGMP from a sample extract is separated from other molecules.
-
Ionization: The separated cGMP is converted into gas-phase ions.
-
Tandem Mass Spectrometry (MS/MS): The ions are first sorted by their mass-to-charge ratio (m/z). Specific parent ions corresponding to cGMP are selected, fragmented, and the resulting daughter ions are detected. This two-stage filtering (MS/MS) provides exceptional specificity, ensuring that the signal is genuinely from cGMP and not from other interfering molecules.[4]
Comparative Analysis: Choosing the Right Tool for the Job
The choice between this compound and mass spectrometry hinges on the research question. This compound is used to observe the effects and binding dynamics of a cGMP analog, while LC-MS/MS is used to measure the absolute amount of endogenous cGMP.
Caption: Logical workflow for selecting the appropriate cGMP analysis method.
| Feature | This compound Fluorescent Probe | Mass Spectrometry (LC-MS/MS) |
| Primary Application | Visualization of cGMP analog binding to effectors (e.g., PKG) in cells; real-time activity assays. | Absolute quantification of endogenous cGMP concentrations in biological samples (lysates, plasma, tissue).[4] |
| Principle | Environment-sensitive fluorescence; signal increases upon binding to hydrophobic protein sites.[1][2] | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of parent and fragment ions.[3] |
| Measurement Type | Qualitative / Semi-quantitative (measures fluorescence intensity change). | Absolute Quantitative (measures concentration, e.g., ng/mL, pmol/mg). |
| Specificity | Specific for cGMP binding sites, but the probe itself is an analog. Potential for off-target binding. | Extremely high due to unique mass transitions (parent ion → fragment ion). Considered the gold standard for specificity.[4] |
| Sensitivity (LLOQ) | Not applicable for endogenous quantification. | Very high. Methods validated with Lower Limits of Quantification (LLOQ) of 0.5 ng/mL in plasma.[4] Other methods report detection limits as low as 50 pM. |
| Throughput | High-throughput screening (HTS) compatible for activity assays. | Can be adapted for high throughput, but generally lower than probe-based assays due to chromatography run times. |
| Sample Type | Live or fixed cells for microscopy. | Cell lysates, tissue homogenates, plasma, urine. |
| Key Advantage | Provides spatial and temporal data on cGMP signaling activity within a cell. | Unmatched accuracy, precision, and specificity for absolute quantification.[4] Use of a stable isotope-labeled internal standard minimizes sample matrix effects. |
| Key Limitation | Does not measure endogenous cGMP levels. It is an exogenous probe that reports on binding site availability. | Requires specialized, expensive equipment and expertise. Provides no information on the subcellular localization of cGMP signaling. |
Experimental Workflows & Protocols
The operational workflows for these two techniques are markedly different, reflecting their distinct applications.
cGMP Signaling Pathway Overview
Before delving into the methods, it is useful to visualize the canonical nitric oxide (NO)-sGC-cGMP signaling pathway that is often the subject of these investigations.
Caption: The NO-sGC-cGMP signaling cascade.
Workflow 1: Using this compound as a Fluorescent Probe
This workflow is designed for cell-based imaging to visualize cGMP analog binding.
Caption: Workflow for cellular imaging using the this compound probe.
Protocol: Live-Cell Imaging with this compound
-
Cell Preparation: Culture adherent cells on glass-bottom imaging dishes suitable for high-resolution microscopy.
-
Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock to a final working concentration (typically 1-10 µM) in an appropriate imaging buffer (e.g., HBSS).
-
Incubation: Replace the cell culture medium with the this compound loading solution and incubate for 30-60 minutes at 37°C to allow for cell uptake.
-
Washing: Gently wash the cells two to three times with fresh imaging buffer to remove extracellular probe.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a heated stage and environmental control (37°C, 5% CO₂).
-
Baseline Acquisition: Acquire baseline fluorescence images using appropriate filter sets (e.g., excitation at ~475 nm and emission at ~525 nm).[2]
-
Stimulation: Add the compound of interest (e.g., an NO donor to stimulate sGC or a PDE inhibitor to raise cGMP levels) and acquire images in a time-lapse series to monitor changes in fluorescence intensity or localization.
-
Data Analysis: Analyze the images to measure changes in fluorescence intensity in specific cellular compartments over time.
Workflow 2: Quantitative cGMP Measurement by LC-MS/MS
This workflow is designed for the absolute quantification of cGMP from biological samples.
Caption: Workflow for cGMP quantification by LC-MS/MS.
Protocol: cGMP Quantification from Cell Lysates by LC-MS/MS
-
Sample Collection: Culture cells to the desired confluency. To terminate the experiment, rapidly aspirate the culture medium and add ice-cold extraction solvent (e.g., 80% methanol (B129727) or acetonitrile) to quench all enzymatic activity and lyse the cells.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled cGMP internal standard (e.g., ¹³C₁₀,¹⁵N₅-cGMP) to each sample. This standard corrects for sample loss during processing and for matrix effects during analysis.[4]
-
Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the small molecule metabolites, including cGMP.
-
Drying and Reconstitution: Evaporate the solvent from the supernatant, for example, using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of mobile phase suitable for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Separate cGMP from other analytes on a suitable column (e.g., a C18 reversed-phase column).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific mass transition for cGMP and its labeled internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of a cGMP standard. Quantify the amount of cGMP in the samples by comparing the peak area ratio of endogenous cGMP to the internal standard against the calibration curve.
Conclusion
The selection of a method for studying cGMP must be driven by the scientific objective. For researchers interested in the dynamics of cGMP signaling—where and when a cGMP analog binds to its effectors within a living cell—the fluorescent probe this compound is an invaluable tool. It provides crucial qualitative insights into the spatiotemporal aspects of the signaling pathway.
However, for drug development professionals and researchers who require precise, accurate, and reproducible quantification of endogenous cGMP levels to determine the efficacy of a compound or to characterize a disease state, LC-MS/MS is the unequivocal method of choice. Its superior specificity and sensitivity make it the gold standard for quantitative analysis, providing the robust data necessary for mechanistic studies and clinical applications.[4] Understanding the distinct capabilities of each technique is essential for designing rigorous experiments and generating unambiguous results.
References
A Comparative Guide to the Temporal and Spatial Resolution of 8-NBD-cGMP and Genetically Encoded cGMP Biosensors
For researchers, scientists, and drug development professionals, the precise measurement of cyclic guanosine (B1672433) monophosphate (cGMP) dynamics is critical for understanding its role as a ubiquitous second messenger in a myriad of physiological processes. This guide provides a comprehensive comparison of the fluorescent cGMP analog, 8-NBD-cGMP, and popular genetically encoded FRET-based biosensors, focusing on their temporal and spatial resolution in live-cell imaging applications.
This document outlines the performance characteristics of this compound against prominent alternatives, supported by available data and detailed experimental protocols. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows, enabling a clear comparison to inform the selection of the most suitable tool for your research needs.
Quantitative Performance Comparison
The selection of a cGMP indicator is critically dependent on the specific requirements of the experiment, particularly the need to resolve rapid signaling events (temporal resolution) and localize these events to subcellular compartments (spatial resolution). Below is a summary of the key performance metrics for this compound and a selection of widely used FRET-based cGMP biosensors.
| Feature | This compound | Yellow PfPKG / Red PfPKG | Red cGull | Green cGull |
| Principle | Fluorescent analog of cGMP | FRET-based biosensor | Single fluorescent protein-based biosensor | Single fluorescent protein-based biosensor |
| Temporal Resolution | Limited by diffusion and binding kinetics | High; capable of real-time measurement | High; suitable for live-cell imaging | High; suitable for live-cell imaging |
| On/Off Rates | Data not readily available | Fast binding kinetics reported | Data not readily available | Data not readily available |
| Spatial Resolution | Diffraction-limited (~250 nm) | Diffraction-limited (~250 nm); can be targeted to subcellular locations | Diffraction-limited (~250 nm) | Diffraction-limited (~250 nm) |
| EC₅₀ | N/A (agonist) | ~23 nM | 0.33 µM | Data not readily available |
| Dynamic Range | N/A (signal turn-on) | Yellow PfPKG: ~41.5% FRET change; Red PfPKG: ~23.4% FRET change | >6-fold fluorescence increase | ~7.5-fold fluorescence change |
| Cell Permeability | Yes | No (requires transfection/transduction) | No (requires transfection/transduction) | No (requires transfection/transduction) |
cGMP Signaling Pathway
Cyclic GMP is a key intracellular second messenger synthesized in response to nitric oxide (NO) and natriuretic peptides. Its signaling cascade involves the activation of cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various downstream targets to elicit a cellular response. The pathway is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP.
Experimental Protocols
Live-Cell Imaging with this compound
Objective: To visualize changes in intracellular cGMP levels using the fluorescent analog this compound.
Methodology:
-
Cell Culture and Plating: Plate cells of interest on glass-bottom dishes suitable for live-cell imaging and culture under standard conditions until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in an appropriate imaging buffer (e.g., HBSS) to the final working concentration (typically in the low micromolar range).
-
Replace the cell culture medium with the this compound-containing imaging buffer.
-
Incubate the cells for a sufficient time to allow for probe loading (e.g., 30-60 minutes at 37°C).
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.
-
Excite the this compound using a suitable light source (e.g., a 488 nm laser line).
-
Capture fluorescence emission using an appropriate filter set (e.g., 500-550 nm).
-
Acquire a baseline fluorescence image.
-
-
Stimulation and Data Acquisition:
-
Introduce a stimulus known to modulate cGMP levels (e.g., a nitric oxide donor like SNAP or a phosphodiesterase inhibitor like IBMX).
-
Immediately begin time-lapse imaging to capture the dynamic changes in fluorescence intensity. Acquire images at the highest temporal resolution possible for your system.
-
-
Data Analysis:
-
Define regions of interest (ROIs) within the cells.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity to the baseline to calculate the fold change in fluorescence (ΔF/F₀).
-
Plot the change in fluorescence over time to visualize the cGMP dynamics.
-
Live-Cell Imaging with FRET-based cGMP Biosensors
Objective: To measure intracellular cGMP dynamics with high temporal and spatial resolution using a genetically encoded FRET-based biosensor.
Methodology:
-
Biosensor Expression:
-
Transfect or transduce the cells of interest with a plasmid or viral vector encoding the desired FRET-based cGMP biosensor (e.g., Yellow PfPKG).
-
Allow sufficient time for biosensor expression (typically 24-48 hours).
-
-
Cell Plating: Plate the transfected/transduced cells on glass-bottom dishes for imaging.
-
Imaging Setup:
-
Use a fluorescence microscope equipped for FRET imaging, including a dual-view emission splitter or a fast filter wheel to separate the donor (e.g., CFP) and acceptor (e.g., YFP) emission channels.
-
Maintain physiological conditions using a live-cell imaging chamber.
-
-
Image Acquisition:
-
Excite the donor fluorophore (e.g., CFP at ~430 nm).
-
Simultaneously or sequentially acquire images in both the donor and acceptor emission channels.
-
Acquire baseline images before stimulation.
-
-
Stimulation and Time-Lapse Imaging:
-
Add a stimulus to modulate cGMP levels.
-
Initiate time-lapse imaging, acquiring paired donor and acceptor images at each time point. The acquisition speed will determine the temporal resolution.
-
-
Data Analysis:
-
Perform background subtraction on both donor and acceptor images.
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each pixel or ROI at each time point.
-
Normalize the FRET ratio to the baseline to visualize the change in cGMP levels.
-
For targeted biosensors, analyze the FRET ratio changes in specific subcellular compartments.
-
Comparison of Methodologies
The choice between this compound and genetically encoded biosensors involves a trade-off between ease of use and the level of quantitative information and spatial targeting that can be achieved.
Safety Operating Guide
Proper Disposal Procedures for 8-NBD-cGMP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of 8-NBD-cGMP (8-(4-Nitrobenzyl)guanosine 3',5'-cyclic monophosphate), a fluorescent analog of cyclic guanosine (B1672433) monophosphate (cGMP) widely used in research. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Quantitative Data
The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₅O₇P | |
| Molecular Weight | 345.21 g/mol | |
| Appearance | Powder | |
| Color | White | |
| Solubility | 0.2 M NaHCO₃: 50 mg/mL | |
| Storage Temperature | -20°C | |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Experimental Protocols: Disposal of this compound
The following step-by-step disposal procedure is based on general guidelines for non-hazardous laboratory chemical waste.[4][5][6][7][8] Always consult and adhere to your local and institutional regulations.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Nitrile gloves
Step 2: Waste Segregation Properly segregate waste to avoid unnecessary hazardous waste disposal costs.[4] Do not mix this compound waste with hazardous chemical waste.
Step 3: Disposal of Solid this compound Waste
-
Collection: Collect unused or residual solid this compound in a clearly labeled, sealed container.
-
Disposal: For small quantities typical of laboratory use, solid this compound can likely be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials.[7]
Step 4: Disposal of this compound Solutions
-
Evaluation: Determine if the solution contains any other hazardous materials. If the solvent or other components are hazardous, the entire solution must be disposed of as hazardous waste according to your institution's procedures.
-
Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before disposal.[8]
-
Dilution and Drain Disposal: For aqueous solutions of this compound that are considered non-hazardous, disposal down the sanitary sewer with copious amounts of water is a common practice.[4][5][8]
Step 5: Decontamination of Empty Containers
-
Rinsing: Thoroughly rinse empty containers that held this compound with water or an appropriate solvent.
-
Disposal: Once clean and free of any residue, the containers can typically be disposed of in the regular trash or recycled, depending on the container material and local regulations. Deface the label to prevent misuse.[5]
Mandatory Visualizations
cGMP Signaling Pathway
The following diagram illustrates the cGMP signaling pathway, where this compound acts as a fluorescent analog to probe the activity of cGMP-dependent protein kinases (PKG).[9][10][11][12][13]
Caption: The cGMP signaling pathway and the role of this compound.
Disposal Workflow for this compound
This diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. tedpella.com [tedpella.com]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. mpbio.com [mpbio.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 13. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
Safeguarding Your Research: A Guide to Handling 8-NBD-cGMP
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 8-NBD-cGMP.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory Coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | Fume Hood or N95 Respirator | NIOSH-approved | Recommended when handling the powder form to prevent inhalation of fine particles. |
Handling and Storage
Proper handling and storage are vital to maintain the stability of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Inspect the container for any damage upon receipt. |
| Storage | Store in a cool, dry, and dark place. Based on information for similar compounds, storage at -20°C is recommended for long-term stability. Protect from light, as it is a fluorescent compound. |
| Preparation | Handle the powdered form in a fume hood to avoid inhalation. When preparing solutions, add the solvent slowly to the powder to prevent aerosolization. |
| During Use | Avoid direct contact with skin and eyes.[1][2] Wash hands thoroughly after handling.[1] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to mitigate risks and ensure environmental safety.
| Procedure | Action |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1] Ventilate the area and wear appropriate PPE during cleanup. For larger spills, contact your institution's environmental health and safety department. |
| Waste Disposal | Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. |
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
